3-(2-(Trifluoromethyl)phenyl)propanal
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6-7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZQTKJIALSFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625346 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376641-58-6 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 3-(2-(Trifluoromethyl)phenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and applications of 3-(2-(Trifluoromethyl)phenyl)propanal. The information is tailored for professionals in research and drug development who utilize advanced chemical intermediates.
Introduction
This compound is an organofluorine compound distinguished by a propanal functional group attached to a phenyl ring bearing a trifluoromethyl (-CF₃) substituent at the ortho (2-) position.[1] The presence of the -CF₃ group is of significant interest in medicinal chemistry as it can enhance critical pharmacological characteristics such as metabolic stability, lipophilicity, and binding affinity.[1][2] As a result, this aldehyde serves as a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][3] Its unique structural features make it a subject of study for modulating enzyme activity and for use as a building block in drug discovery.[1]
Chemical Identity and Physical Properties
Accurate identification and understanding of the physical properties of this compound are foundational for its application in experimental settings.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 376641-58-6 | [1][4] |
| Molecular Formula | C₁₀H₉F₃O | [4] |
| Molecular Weight | 202.17 g/mol | [1] |
| InChI Key | ANZQTKJIALSFQK-UHFFFAOYSA-N |[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes and Source |
|---|---|---|
| Appearance | Colorless oil | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate. | Based on the meta-isomer and general properties of similar compounds.[5][6] The -CF₃ group enhances lipophilicity.[1] |
| Boiling Point | Data not readily available. | The related meta-isomer has a predicted boiling point of 207.4±35.0 °C.[5] |
| Density | Data not readily available. | The related meta-isomer has a predicted density of 1.192±0.06 g/cm³.[5] |
| Stability | Can be unstable at room temperature over time; prone to oxidation. | Based on the meta-isomer, which shows a new spot on TLC if kept at room temperature overnight.[5] |
| Storage | Store in a freezer (-20°C) under an inert atmosphere. | Recommended for the meta-isomer to ensure stability.[5] |
Chemical Reactivity and Stability
The reactivity of this compound is governed by its aldehyde functional group and the electronic effects of the ortho-trifluoromethylphenyl moiety.
-
Aldehyde Reactivity : The carbonyl group is highly electrophilic and susceptible to nucleophilic attack. Key reactions include:
-
Oxidation : Can be readily oxidized to the corresponding carboxylic acid, 3-[2-(Trifluoromethyl)phenyl]propanoic acid.[1]
-
Reduction : Can be reduced to the primary alcohol, 3-(2-(trifluoromethyl)phenyl)propanol, using standard reducing agents like sodium borohydride.[1]
-
Reductive Amination : Reacts with primary or secondary amines in the presence of a reducing agent to form substituted amines, a critical reaction in pharmaceutical synthesis.
-
-
Influence of the Trifluoromethyl Group : The -CF₃ group is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to non-fluorinated analogs.[7] This group also provides steric bulk at the ortho position, which can influence reaction kinetics and conformational preferences.[7]
-
Stability : Aldehydes are prone to oxidation and polymerization. The compound is noted to be more stable under acidic conditions than some derivatives but can degrade if not stored properly.[1] Purification via a bisulfite adduct is often required, which also suggests a need to protect the aldehyde group from unwanted side reactions.[1]
Caption: Key chemical transformations of the subject compound.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the oxidation of its corresponding alcohol.
Experimental Protocol: Swern Oxidation
A widely cited method for preparing the title compound is the Swern oxidation of 3-(2-(trifluoromethyl)phenyl)propanol.[1] This protocol offers high yield and avoids over-oxidation to the carboxylic acid.
Materials:
-
3-(2-(trifluoromethyl)phenyl)propanol (1.0 g, 4.90 mmol)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Dimethyl sulfoxide (DMSO), anhydrous (770 mg, 9.80 mmol)
-
Phosphorus pentoxide (P₂O₅) (1.39 g, 9.80 mmol)
-
Triethylamine (TEA) (2.4 mL, 17.15 mmol)
-
5% Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve 3-(2-(trifluoromethyl)phenyl)propanol (1.0 g, 4.90 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice/water bath.
-
Sequentially add anhydrous DMSO (770 mg, 9.80 mmol) and phosphorus pentoxide (1.39 g, 9.80 mmol) to the cooled solution.
-
Allow the mixture to stir for 30 minutes, during which the temperature may rise to 20°C.
-
Add triethylamine (2.4 mL, 17.15 mmol) to the reaction mixture.
-
Continue stirring for an additional hour at 20°C.
-
Quench the reaction by adding 5% HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
-
Wash the organic phase with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting product is 0.99 g (99% yield) of this compound as a colorless oil.[1]
Caption: Step-by-step workflow for the synthesis via Swern oxidation.
Applications in Research and Drug Development
This compound is a strategic intermediate with several applications:
-
Pharmaceutical Synthesis : It is a key building block for more complex molecules.[1] It is structurally related to the key intermediate, 3-(3-(trifluoromethyl)phenyl)propanal, used in the synthesis of Cinacalcet, a calcimimetic agent for treating hyperparathyroidism.[1][8][9]
-
Medicinal Chemistry : The trifluoromethylphenyl moiety is a common feature in drug candidates. This compound allows for the introduction of this group to explore structure-activity relationships (SAR), improve metabolic stability, and enhance membrane permeability.[1][2]
-
Biochemical Research : It is used in studies involving enzyme-catalyzed reactions and to investigate metabolic pathways.[1] The aldehyde can act as an electrophile, potentially interacting with nucleophilic sites in proteins and enzymes.[1]
Spectroscopic Characterization (Expected)
While specific spectral data is not available in the cited literature, the following characteristic signals would be expected based on the compound's structure:
-
¹H NMR :
-
An aldehyde proton (CHO) signal between δ 9.5-10.0 ppm (triplet).
-
A complex multiplet pattern for the four aromatic protons between δ 7.2-7.8 ppm.
-
Two methylene groups (-CH₂CH₂-) appearing as multiplets between δ 2.8-3.2 ppm.
-
-
¹³C NMR :
-
A carbonyl carbon (C=O) signal around δ 200 ppm.
-
Aromatic carbon signals between δ 125-140 ppm. The carbon attached to the -CF₃ group would appear as a quartet due to C-F coupling.
-
The -CF₃ carbon signal with a characteristic quartet splitting pattern.
-
Aliphatic carbon signals for the two methylene groups.
-
-
IR Spectroscopy :
-
A strong, sharp carbonyl (C=O) stretching band around 1725 cm⁻¹.
-
Aldehyde C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
Strong C-F stretching bands, typically in the 1100-1350 cm⁻¹ region.
-
-
Mass Spectrometry :
-
A molecular ion peak (M⁺) at m/z 202.
-
Characteristic fragmentation patterns including the loss of the CHO group and benzylic cleavage.
-
Safety and Handling
Although a specific safety data sheet (SDS) for the ortho-isomer is not provided, data from the closely related meta-isomer and general chemical safety principles should be applied.
Table 3: Hazard Information and Handling Precautions (based on related compounds)
| Category | Recommendation | Source |
|---|---|---|
| GHS Hazard Statements | H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [10][11] |
| Precautionary Statements | P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [10][12] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated fume hood. | [10][12][13] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Wash hands thoroughly after handling. | [12][13][14] |
| Storage | Keep container tightly closed in a cool, dry, and well-ventilated place. Store away from oxidizing agents. For long-term stability, store under an inert atmosphere at -20°C. | [5][13] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash off immediately with plenty of soap and water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion: Rinse mouth. Seek medical attention if you feel unwell. |[10][14] |
Conclusion
This compound is a specialized chemical intermediate with significant value in pharmaceutical and chemical research. Its properties are defined by the interplay between the reactive aldehyde group and the electronically influential ortho-trifluoromethylphenyl moiety. While its primary utility lies in synthetic chemistry as a precursor to more complex molecules, its unique characteristics warrant further investigation for applications in drug discovery and materials science. Proper handling and storage are crucial to maintain its integrity and ensure safety in the laboratory.
References
- 1. This compound | 376641-58-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. keyorganics.net [keyorganics.net]
- 5. 3-(3-(Trifluoromethyl)phenyl)propanal | 21172-41-8 [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 8. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 | Benchchem [benchchem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. 3-(Trifluoromethyl)benzenepropanal | C10H9F3O | CID 11298612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to the Structure Elucidation of 3-(2-(Trifluoromethyl)phenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 3-(2-(trifluoromethyl)phenyl)propanal, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the analytical methodologies and spectroscopic data integral to confirming the molecular structure of this compound. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted spectroscopic data to illustrate the principles of its structure elucidation. Furthermore, detailed experimental protocols for its synthesis are provided, alongside a visual representation of a common synthetic workflow.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 376641-58-6, is an aromatic aldehyde of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a propanal moiety attached to a phenyl ring substituted with a trifluoromethyl group at the ortho position, makes it a valuable building block for synthesizing more complex molecules. The trifluoromethyl group is a common feature in many pharmaceuticals as it can enhance metabolic stability, binding affinity, and lipophilicity. This guide serves as a technical resource for researchers and scientists involved in the synthesis, characterization, and application of this compound.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₉F₃O |
| Molecular Weight | 202.17 g/mol [1] |
| CAS Number | 376641-58-6[1] |
| Appearance | Colorless Oil (Predicted) |
| Boiling Point | 207.4±35.0 °C (Predicted) |
| Density | 1.192±0.06 g/cm³ (Predicted) |
| InChI Key | ANZQTKJIALSFQK-UHFFFAOYSA-N[1] |
Spectroscopic Data for Structure Elucidation
The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected data from these analyses.
Disclaimer: The spectroscopic data presented below are predicted values obtained from computational models and are intended for illustrative purposes. Experimental data should be obtained for definitive structure confirmation.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is crucial for identifying the arrangement of hydrogen atoms in the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.82 | t | 1H | -CHO |
| 7.65 | d | 1H | Ar-H |
| 7.50 | t | 1H | Ar-H |
| 7.38 | d | 1H | Ar-H |
| 7.32 | t | 1H | Ar-H |
| 3.15 | t | 2H | Ar-CH₂- |
| 2.85 | t | 2H | -CH₂-CHO |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 201.5 | -CHO |
| 139.0 | Ar-C (quaternary) |
| 132.5 | Ar-CH |
| 131.0 | Ar-CH |
| 128.0 (q, J ≈ 30 Hz) | Ar-C-CF₃ (quaternary) |
| 127.0 | Ar-CH |
| 126.5 (q, J ≈ 5 Hz) | Ar-CH |
| 124.0 (q, J ≈ 274 Hz) | -CF₃ |
| 44.0 | -CH₂-CHO |
| 25.0 | Ar-CH₂- |
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-2700 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1315 | Strong | C-F stretch (trifluoromethyl) |
| ~760 | Strong | C-H bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 202 | High | [M]⁺ (Molecular Ion) |
| 183 | Moderate | [M - H - H₂O]⁺ |
| 173 | Moderate | [M - CHO]⁺ |
| 155 | Moderate | [M - CHO - H₂O]⁺ |
| 145 | High | [C₇H₄F₃]⁺ |
| 125 | Moderate | [C₇H₄F₂]⁺ |
Experimental Protocols for Synthesis
Several synthetic routes can be employed to produce this compound. Two common methods are the Swern oxidation of the corresponding alcohol and a multi-step route involving a Mizoroki-Heck cross-coupling reaction.
Synthesis via Swern Oxidation
This method involves the oxidation of 3-(2-(trifluoromethyl)phenyl)propan-1-ol to the desired aldehyde.
Protocol:
-
Preparation of the Oxidizing Agent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
To this solution, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise, ensuring the temperature remains below -65 °C. Stir the mixture for 15 minutes.
-
Oxidation: Add a solution of 3-(2-(trifluoromethyl)phenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Synthesis via Mizoroki-Heck Reaction and Subsequent Steps
This route involves the coupling of an aryl halide with an alkene, followed by further transformations.
Protocol:
-
Mizoroki-Heck Reaction: To a solution of 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent) and acrolein diethyl acetal (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equivalents), a phosphine ligand (e.g., PPh₃, 0.04 equivalents), and a base (e.g., Et₃N or K₂CO₃, 2.0 equivalents).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Hydrolysis of the Acetal: The crude product from the Heck reaction, 3-(2-(trifluoromethyl)phenyl)propenal diethyl acetal, is then hydrolyzed. Dissolve the crude product in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Hydrogenation: Neutralize the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent. After drying and concentration, the resulting α,β-unsaturated aldehyde can be hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.
-
Purification: The final product can be purified by flash column chromatography.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
References
Synthesis of the Precursor: 3-(2-(Trifluoromethyl)phenyl)propan-1-ol
An In-depth Technical Guide to the Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, making it a valuable moiety in medicinal chemistry.[1] Notably, this aldehyde is a key precursor in the industrial production of Cinacalcet, a calcimimetic agent used for treating secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[2][3][4] This guide provides a comprehensive overview of the synthetic routes to this compound, starting from readily available precursors, with detailed experimental protocols and quantitative data for researchers and professionals in drug development.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-stage process. The primary strategy involves the initial construction of the precursor alcohol, 3-(2-(trifluoromethyl)phenyl)propan-1-ol, followed by its selective oxidation to the desired aldehyde. This retrosynthetic approach is outlined below.
Caption: Retrosynthetic analysis of this compound.
Two primary methods for the crucial carbon-carbon bond formation to synthesize the intermediate alcohol are detailed: a Grignard reaction and a Mizoroki-Heck reaction.
Route A: Grignard Reaction with an Epoxide
This classic organometallic approach involves the formation of a Grignard reagent from 2-bromobenzotrifluoride, which then acts as a nucleophile in the ring-opening of an epoxide, such as oxirane, to yield the desired primary alcohol.
Experimental Protocol:
Step 1: Formation of 2-(Trifluoromethyl)phenylmagnesium bromide
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 2-bromobenzotrifluoride in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining 2-bromobenzotrifluoride solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue stirring the mixture at room temperature until the magnesium is consumed.
Step 2: Reaction with Oxirane
-
Cool the freshly prepared Grignard reagent in an ice-salt bath.
-
Slowly add a solution of oxirane in anhydrous diethyl ether or THF to the Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully pouring the mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield 3-(2-(trifluoromethyl)phenyl)propan-1-ol.
Route B: Mizoroki-Heck Cross-Coupling Reaction
The Mizoroki-Heck reaction provides an alternative pathway, coupling an aryl halide with an alkene. In this case, 2-bromobenzotrifluoride is coupled with an allylic alcohol in the presence of a palladium catalyst.
Experimental Protocol:
-
To a reaction vessel, add 2-bromobenzotrifluoride, allyl alcohol, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Purge the vessel with an inert gas and heat the mixture to 80-100°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain 3-(2-(trifluoromethyl)phenyl)propan-1-ol.
| Parameter | Route A: Grignard Reaction | Route B: Heck Reaction |
| Starting Materials | 2-Bromobenzotrifluoride, Magnesium, Oxirane | 2-Bromobenzotrifluoride, Allyl alcohol |
| Catalyst/Reagents | Iodine (activator) | Pd(OAc)₂, PPh₃, Et₃N |
| Solvent | Anhydrous Diethyl Ether or THF | DMF or Acetonitrile |
| Temperature | 0-10°C (for epoxide addition) | 80-100°C |
| Typical Yield | Moderate to Good | Good to Excellent[5] |
| Key Considerations | Requires strictly anhydrous conditions. | Catalyst and ligand selection can influence yield and selectivity. |
Final Step: Oxidation to this compound
The selective oxidation of the primary alcohol to the aldehyde is a critical step, as over-oxidation to the carboxylic acid must be avoided. The Swern oxidation is a reliable method for this transformation.
Experimental Protocol (Swern Oxidation):
-
In a flask under an inert atmosphere, prepare a solution of dimethyl sulfoxide (DMSO) in dichloromethane (DCM).
-
Cool the solution to -78°C (a dry ice/acetone bath).
-
Slowly add oxalyl chloride or trifluoroacetic anhydride to the DMSO solution, and stir for a few minutes.
-
Add a solution of 3-(2-(trifluoromethyl)phenyl)propan-1-ol in DCM dropwise to the activated DMSO mixture, maintaining the temperature at -78°C.
-
After the addition, stir the reaction mixture at -78°C for 30-60 minutes.
-
Add a hindered base, such as triethylamine, to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography.
| Parameter | Swern Oxidation |
| Starting Material | 3-(2-(Trifluoromethyl)phenyl)propan-1-ol |
| Oxidizing Agent | Activated DMSO (Oxalyl chloride/DMSO) |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78°C to room temperature |
| Typical Yield | High (>90%) |
| Notes | The reaction is exothermic and requires careful temperature control. |
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Application in Drug Synthesis: The Path to Cinacalcet
The primary industrial application of this compound is as a key building block for the synthesis of Cinacalcet. The aldehyde undergoes reductive amination with (R)-1-(1-naphthyl)ethylamine to form the final active pharmaceutical ingredient.
Caption: Synthesis of Cinacalcet from the target aldehyde.
The synthesis of this compound can be efficiently accomplished through a multi-step process commencing with commercially available starting materials. The formation of the key intermediate, 3-(2-(trifluoromethyl)phenyl)propan-1-ol, can be achieved via robust methods such as the Grignard or Heck reactions. Subsequent mild oxidation, for instance, using Swern conditions, provides the target aldehyde in high yield. The choice of synthetic route may depend on factors such as substrate availability, scalability, and desired purity. The protocols and data presented herein offer a detailed guide for the successful synthesis of this valuable pharmaceutical intermediate.
References
- 1. This compound | 376641-58-6 | Benchchem [benchchem.com]
- 2. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
ortho-Trifluoromethylphenyl propanal physical characteristics
An In-depth Technical Guide on the Physical Characteristics of ortho-Trifluoromethylphenyl propanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of ortho-trifluoromethylphenyl propanal. Due to isomeric complexity, this guide focuses on the well-characterized isomer, 3-(2-(trifluoromethyl)phenyl)propanal , and also provides available data for 2-(2-(trifluoromethyl)phenyl)propanal . The information presented is intended to support research, drug development, and other scientific applications where precise knowledge of this compound's physical properties is essential.
Chemical Identity and Physical Properties
The trifluoromethyl group at the ortho position of the phenyl ring significantly influences the physicochemical properties of the propanal, impacting its reactivity, metabolic stability, and lipophilicity, which are critical parameters in medicinal chemistry.[1]
This compound
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 376641-58-6 | ChemNet |
| Molecular Formula | C₁₀H₉F₃O | ChemNet[2] |
| Molecular Weight | 202.1731 g/mol | ChemNet[2] |
| Appearance | Colorless oil | Benchchem[1] |
| Boiling Point | 205.856 °C at 760 mmHg | ChemNet[2] |
| Density | 1.192 g/cm³ | ChemNet[2] |
| Flash Point | 92.577 °C | ChemNet[2] |
| Refractive Index | 1.45 | ChemNet[2] |
| Vapor Pressure | 0.245 mmHg at 25°C | ChemNet[2] |
| Storage | -20°C, protect from light, stored under nitrogen | ChemicalBook[3] |
2-(2-(Trifluoromethyl)phenyl)propanal
Data for this isomer is less readily available in the public domain.
Table 2: Physical and Chemical Properties of 2-(2-(Trifluoromethyl)phenyl)propanal
| Property | Value | Source |
| CAS Number | 21235-72-3 | BLDpharm[4] |
| SMILES Code | CC(C1=CC=CC=C1C(F)(F)F)C=O | BLDpharm[4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the determination of key physical properties.
Synthesis of this compound via Swern Oxidation
This protocol describes the oxidation of 3-(2-(trifluoromethyl)phenyl)propanol to the corresponding aldehyde.[1]
Materials:
-
3-(2-(trifluoromethyl)phenyl)propanol
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Phosphorus pentoxide (P₂O₅)
-
Triethylamine (Et₃N)
-
5% Hydrochloric acid (HCl)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-(2-(trifluoromethyl)phenyl)propanol (1.0 g, 4.90 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Sequentially add dimethyl sulfoxide (770 mg, 9.80 mmol) and phosphorus pentoxide (1.39 g, 9.80 mmol) to the cooled solution.
-
Allow the mixture to stir at 20°C for 30 minutes.
-
Add triethylamine (2.4 mL, 17.15 mmol) to the reaction mixture and continue stirring for an additional hour.
-
Quench the reaction by adding 5% HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.[1]
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid organic compound.[5][6]
Materials:
-
ortho-Trifluoromethylphenyl propanal sample
-
Thiele tube
-
Mineral oil
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
Fill the Thiele tube with mineral oil to the level of the side arm.
-
Add a small amount of the ortho-trifluoromethylphenyl propanal sample into the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer so that it is suspended in the Thiele tube, with the oil level above the sample.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then turn off the heat.
-
The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5]
Determination of Density using a Pycnometer or Volumetric Flask
This protocol provides a standard method for determining the density of a liquid.[7]
Materials:
-
ortho-Trifluoromethylphenyl propanal sample
-
Pycnometer or a small volumetric flask with a stopper
-
Analytical balance
-
Distilled water (for calibration)
-
Thermometer
Procedure:
-
Carefully clean and dry the pycnometer or volumetric flask and its stopper.
-
Weigh the empty, dry pycnometer/flask with its stopper on an analytical balance (mass M1).
-
Fill the pycnometer/flask to the calibration mark with the ortho-trifluoromethylphenyl propanal sample. Ensure there are no air bubbles. Insert the stopper.
-
Weigh the filled pycnometer/flask (mass M2).
-
Clean the pycnometer/flask thoroughly and repeat the procedure with distilled water at a known temperature.
-
Weigh the pycnometer/flask filled with distilled water (mass M3).
-
The density of the sample is calculated using the following formula: Density_sample = [(M2 - M1) / (M3 - M1)] * Density_water
Where the density of water at the measured temperature is a known value.
Visualizations
The following diagrams illustrate key experimental workflows.
References
- 1. This compound | 376641-58-6 | Benchchem [benchchem.com]
- 2. chemnet.com [chemnet.com]
- 3. 3-(2-TRIFLUOROMETHYL-PHENYL)-PROPIONALDEHYDE | 376641-58-6 [m.chemicalbook.com]
- 4. 21235-72-3|2-(2-(Trifluoromethyl)phenyl)propanal|BLD Pharm [bldpharm.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
The Trifluoromethyl Phenylpropanal Scaffold: A Technical Guide to an Emerging Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing their pharmacological profiles. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of molecular properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] When appended to a phenylpropanal scaffold—a structural motif present in various biologically active natural products and synthetic compounds—it creates a class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of trifluoromethyl-substituted phenylpropanals, drawing from research on related compounds to illuminate the potential of this emerging pharmacophore.
While direct and extensive research on the biological activities of trifluoromethyl-substituted phenylpropanals is limited in publicly available literature, their role as key intermediates in the synthesis of prominent pharmaceuticals, such as the calcimimetic agent Cinacalcet, underscores their biological relevance.[2] This guide synthesizes available data on related compounds to provide a predictive framework for the biological activities of this promising class of molecules.
Predicted Biological Activities and Therapeutic Potential
Based on the known activities of compounds containing either the trifluoromethylphenyl moiety or the phenylpropanal core, the following biological activities can be anticipated for trifluoromethyl-substituted phenylpropanals:
-
Antimicrobial Activity: Numerous trifluoromethyl-containing heterocyclic compounds, such as pyrazole derivatives, have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The trifluoromethyl group appears to be crucial for this antibacterial action. Phenylpropanoids themselves are also known for their antimicrobial properties.[5] The combination of these two moieties in trifluoromethyl-substituted phenylpropanals suggests a strong potential for the development of novel antibacterial and antifungal agents.
-
Anti-inflammatory Effects: Phenylpropanoids derived from essential oils are well-documented for their anti-inflammatory properties, often attributed to the inhibition of key inflammatory mediators.[6][7][8] The trifluoromethyl group is also known to be present in various anti-inflammatory agents.[9][10] Therefore, trifluoromethyl-substituted phenylpropanals are promising candidates for the development of new anti-inflammatory drugs.
-
Enzyme Inhibition: The trifluoromethyl group can act as a bioisostere for other chemical groups and can enhance the binding of a molecule to an enzyme's active site. Trifluoromethyl-containing compounds have been successfully developed as inhibitors for a variety of enzymes.[11][12] Given this, trifluoromethyl-substituted phenylpropanals could be explored as inhibitors for various enzymatic targets.
-
Neurological Activity: The parent compound, phenylpropanal, and its derivatives are known to have effects on the central nervous system. The use of 3-(3-(Trifluoromethyl)phenyl)propanal in the synthesis of Cinacalcet, which acts on the calcium-sensing receptor, points to the potential for this class of compounds to modulate neurological pathways.
Quantitative Data
Direct quantitative data on the biological activity of trifluoromethyl-substituted phenylpropanals is scarce in the reviewed literature. However, to illustrate the potency of related compounds, the following table summarizes the activity of various trifluoromethyl-containing molecules.
| Compound Class | Specific Compound(s) | Biological Activity | Quantitative Data (IC50, MIC, etc.) | Reference |
| Trifluoromethyl-substituted Pyrazoles | Bromo and trifluoromethyl substituted pyrazole | Antibacterial (Gram-positive) | MIC: 0.78 µg/mL against S. aureus and E. faecium | [3] |
| Trifluoromethyl-substituted pyrazole derivative | Antibacterial (MRSA) | MIC: 3.12 µg/mL | [3] | |
| Trifluoromethyl Thioxanthone Analogues | Compound 1 | Anticancer (HeLa cells) | IC50: 87.8 nM | [10] |
| Compound 4 | Pancreatic Lipase Inhibition | IC50: 100.6 ± 7.3 µM | [10] | |
| Compounds 1, 3, and 4 | COX-2 Inhibition | IC50: 6.5 to 27.4 nM | [10] | |
| Trifluoromethyl-containing Captopril Analog | Not specified | Angiotensin Converting Enzyme (ACE) Inhibition | IC50: 3 x 10⁻¹⁰ M | [11] |
| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | 4a | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | IC50 (AChE): 18.2 to 196.6 µmol.L⁻¹; IC50 (BuChE): 9.2 to 196.2 µmol.L⁻¹ | [4] |
Experimental Protocols
While specific protocols for trifluoromethyl-substituted phenylpropanals are not available, the following are representative experimental methodologies used for assessing the biological activities of related compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation and Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing the appropriate growth medium.
-
Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Seeding: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
Conceptual Frameworks and Workflows
The following diagrams, generated using the DOT language, illustrate conceptual workflows for the discovery and evaluation of trifluoromethyl-substituted phenylpropanals and a potential signaling pathway they might modulate based on the anti-inflammatory activity of related phenylpropanoids.
Caption: A conceptual workflow for the development of trifluoromethyl-substituted phenylpropanals.
Caption: A putative anti-inflammatory signaling pathway modulated by trifluoromethyl-substituted phenylpropanals.
Conclusion and Future Directions
Trifluoromethyl-substituted phenylpropanals represent a promising, yet underexplored, class of compounds with significant potential for drug discovery. The convergence of the well-established benefits of the trifluoromethyl group and the inherent biological relevance of the phenylpropanal scaffold suggests that these molecules could exhibit a wide range of valuable pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
The current lack of extensive research on this specific chemical class presents a clear opportunity for further investigation. Future studies should focus on the systematic synthesis and biological evaluation of a library of trifluoromethyl-substituted phenylpropanal derivatives. Such research will be crucial for elucidating their structure-activity relationships, identifying specific molecular targets, and ultimately unlocking their full therapeutic potential. The insights gained will not only expand our understanding of this unique pharmacophore but could also pave the way for the development of novel and effective therapeutic agents.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propranolol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
An In-depth Technical Guide to 3-(Trifluoromethyl)phenyl)propanal Isomers
A Note on Nomenclature: This guide focuses on the trifluoromethyl derivatives of phenylpropanal, specifically the ortho (2-) and meta (3-) isomers, which are key intermediates in pharmaceutical synthesis. The user's initial query mentioned "trichloromethyl," for which there is significantly less available research. Given the prevalence of data for the trifluoromethyl compounds, this guide will detail their properties and synthesis.
This technical guide provides a comprehensive overview of 3-(2-(Trifluoromethyl)phenyl)propanal and 3-(3-(Trifluoromethyl)phenyl)propanal for researchers, scientists, and professionals in drug development.
Chemical Identifiers and Physical Properties
The following tables summarize the key identifiers and physical properties for the ortho and meta isomers of 3-(Trifluoromethyl)phenyl)propanal.
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 376641-58-6[1] |
| Molecular Formula | C₁₀H₉F₃O |
| Molecular Weight | 202.17 g/mol [1] |
| InChI Key | ANZQTKJIALSFQK-UHFFFAOYSA-N[1] |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Colorless oil[1] |
| Boiling Point | 205.9±35.0 °C (Predicted)[2] |
| Density | 1.192±0.06 g/cm³ (Predicted)[2] |
| Storage | -20°C, protect from light, stored under nitrogen[2] |
Table 3: Identifiers for 3-(3-(Trifluoromethyl)phenyl)propanal
| Identifier | Value |
| CAS Number | 21172-41-8[3] |
| Molecular Formula | C₁₀H₉F₃O[3] |
| Molecular Weight | 202.17 g/mol [3] |
| IUPAC Name | 3-[3-(trifluoromethyl)phenyl]propanal[4] |
| InChI | InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2[4] |
| InChIKey | APCCHYPQHODSBD-UHFFFAOYSA-N[4] |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCC=O[4] |
| MDL Number | MFCD07772918[3] |
Table 4: Physical Properties of 3-(3-(Trifluoromethyl)phenyl)propanal
| Property | Value |
| Appearance | Clear colorless to pale yellow oily liquid[3] |
| Boiling Point | 207.4±35.0 °C (Predicted)[3] |
| Density | 1.192±0.06 g/cm³ (Predicted)[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl acetate[3][5] |
| Storage | Inert atmosphere, Store in freezer, under -20°C[3] |
| Stability | Not very stable, a new spot on TLC if kept at room temperature overnight[3] |
Synthesis and Experimental Protocols
Both isomers are crucial intermediates in the synthesis of pharmaceuticals like Cinacalcet, a calcimimetic agent.[1][6] Several synthetic routes have been developed for their preparation.
Oxidation of 3-(Trifluoromethyl)phenyl)propan-1-ol
A common method for synthesizing these aldehydes is the oxidation of the corresponding primary alcohol.
This protocol describes the synthesis of this compound from its corresponding alcohol. A similar procedure can be applied to the meta isomer.
-
Cool a solution of 3-(2-(trifluoromethyl)phenyl)propan-1-ol (1.0 g, 4.90 mmol) in dichloromethane (20 mL) to 0°C in a water/ice bath.[1]
-
Sequentially add dimethyl sulfoxide (DMSO; 770 mg, 9.80 mmol) and phosphorus pentoxide (P₂O₅; 1.39 g, 9.80 mmol).[1]
-
Stir the mixture for 30 minutes, allowing the temperature to rise to 20°C.[1]
-
Cool the reaction mixture again in a water/ice bath and add triethylamine (2.4 mL, 17.15 mmol).[1]
-
Continue stirring for one hour as the temperature returns to 20°C.[1]
-
Work up the reaction by treating the mixture with 5% HCl.[1]
-
Separate the organic phase and wash it further with 5% HCl and then with brine.[1]
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield the aldehyde. This method can produce a quantitative yield.[1][3]
Mizoroki-Heck Cross-Coupling Reaction
An improved and more sustainable method for the synthesis of 3-(3-(Trifluoromethyl)phenyl)propanal involves a Mizoroki-Heck cross-coupling reaction.[6]
This protocol outlines a cascade process for synthesizing the meta isomer.
-
Combine 1-bromo-3-(trifluoromethyl)benzene, acroleine diethyl acetal, Pd(OAc)₂, and nBu₄NOAc (tetrabutylammonium acetate) in a suitable solvent.[6]
-
Heat the reaction mixture. Microwave-assisted conditions can significantly reduce reaction times.[6]
-
After the cross-coupling is complete, the crude mixture is subjected to a hydrogenation reaction in a cascade process.[6]
-
The resulting mixture containing 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene is then treated with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions.[6]
-
Hydrolysis of the product from the previous step yields 3-(3-(trifluoromethyl)phenyl)propanal in excellent overall yield and high purity.[6]
Biological Activity and Applications
The trifluoromethyl group in these compounds enhances metabolic stability and lipophilicity, making them valuable in medicinal chemistry.[1]
Role in Drug Synthesis
Both this compound and 3-(3-(trifluoromethyl)phenyl)propanal are key intermediates in the synthesis of Cinacalcet HCl.[1][6] Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic renal disease and hypercalcemia in patients with parathyroid carcinoma.[6] The synthesis involves a reductive amination of the propanal with (R)-(+)-1-(1-naphthyl)ethylamine.[6]
General Biological Interaction
While specific signaling pathways are not extensively detailed in the available literature, the general mechanism of action is understood. The trifluoromethyl group increases the lipophilicity of the molecule, allowing for easier penetration of biological membranes.[1] The aldehyde group can act as an electrophile, reacting with nucleophilic sites in enzymes and proteins, thereby modulating their activity.[1] This property is particularly useful in drug design and development.
Chemical Reactivity
The propanal moiety in these compounds dictates their primary reactivity.
-
Oxidation: They can be oxidized to the corresponding carboxylic acids.[1]
-
Reduction: Reduction with agents like sodium borohydride yields the corresponding 3-(trifluoromethyl)phenyl)propan-1-ols.[1]
-
Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack, a key step in reactions like the aforementioned reductive amination.[1]
Purification
Purification of these aldehydes can be challenging due to their potential instability.[3] A common method for purifying this compound is through the formation of a bisulfite adduct.[1] This technique involves treating the crude product with sodium bisulfite to form a crystalline adduct, which can be isolated and then hydrolyzed back to the pure aldehyde.
References
- 1. This compound | 376641-58-6 | Benchchem [benchchem.com]
- 2. 3-(2-TRIFLUOROMETHYL-PHENYL)-PROPIONALDEHYDE | 376641-58-6 [m.chemicalbook.com]
- 3. 3-(3-(Trifluoromethyl)phenyl)propanal | 21172-41-8 [chemicalbook.com]
- 4. 3-(Trifluoromethyl)benzenepropanal | C10H9F3O | CID 11298612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-(2-(Trifluoromethyl)phenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 3-(2-(Trifluoromethyl)phenyl)propanal. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably Cinacalcet HCl, a calcimimetic agent.[1] The trifluoromethyl group imparts increased metabolic stability and lipophilicity, making it a valuable building block in medicinal chemistry.[1]
Due to the limited direct studies on the physicochemical properties of this compound, this guide also incorporates data from its structural isomer, 3-(3-(Trifluoromethyl)phenyl)propanal, to provide valuable insights. It is crucial to note that while informative, data from the meta-isomer should be considered an approximation for the ortho-substituted compound.
Solubility Profile
Table 1: Qualitative Solubility of 3-(3-(Trifluoromethyl)phenyl)propanal
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Water | Insoluble (inferred) |
Data for 3-(3-(Trifluoromethyl)phenyl)propanal. The high lipophilicity conferred by the trifluoromethylphenyl group suggests low aqueous solubility.
Experimental Protocol: Kinetic Solubility Assessment
This protocol outlines a general method for determining the kinetic solubility of a compound like this compound using the nephelometric method.
Objective: To determine the kinetic solubility of the test compound in a phosphate-buffered saline (PBS) solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well plates (UV-transparent)
-
Plate reader with nephelometric capabilities
-
Pipettes and tips
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4) in triplicate. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration and potential precipitation.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (PBS with 1% DMSO).
Stability Profile
The stability of a pharmaceutical intermediate is crucial for ensuring the quality and purity of the final API. Aldehydes, in general, are susceptible to oxidation to carboxylic acids. Information on the meta-isomer suggests that these compounds may be unstable at room temperature.
Table 2: Stability and Storage Information for 3-(3-(Trifluoromethyl)phenyl)propanal
| Parameter | Observation/Recommendation |
| Stability | Not very stable; a new spot on TLC is observed if kept at room temperature overnight. |
| Storage Conditions | Store in a freezer under an inert atmosphere at -20°C. |
Data for 3-(3-(Trifluoromethyl)phenyl)propanal.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways, which helps in developing stability-indicating analytical methods.[2][3]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in ACN).
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Incubate at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at 60°C.
-
Analyze samples at specified time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze samples after the exposure period and compare them to dark controls.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Synthesis Workflow
The synthesis of this compound is a multi-step process. One common route involves the Swern oxidation of the corresponding alcohol.[1]
Experimental Protocol: Synthesis via Swern Oxidation
Objective: To synthesize this compound from 3-(2-(Trifluoromethyl)phenyl)propanol.[1]
Materials:
-
3-(2-(Trifluoromethyl)phenyl)propanol
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Phosphorus pentoxide (P₂O₅)
-
Triethylamine (Et₃N)
-
5% Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Methodology:
-
Cool a solution of 3-(2-(trifluoromethyl)phenyl)propanol (1.0 g, 4.90 mmol) in dichloromethane (20 mL) to 0°C in an ice bath.[1]
-
Sequentially add dimethyl sulfoxide (770 mg, 9.80 mmol) and phosphorus pentoxide (1.39 g, 9.80 mmol).[1]
-
Stir the mixture at 20°C for 30 minutes.[1]
-
Add triethylamine (2.4 mL, 17.15 mmol) and continue stirring for an additional hour.[1]
-
Quench the reaction by adding 5% HCl.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.[1]
This protocol has been reported to yield this compound in high purity (99%).[1]
References
Unlocking the Potential of 3-(2-(Trifluoromethyl)phenyl)propanal: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Building Block for Drug Discovery and Beyond
Abstract
This technical guide provides a comprehensive overview of 3-(2-(Trifluoromethyl)phenyl)propanal, a key chemical intermediate with significant potential in pharmaceutical research and development. Primarily recognized for its crucial role in the synthesis of the calcimimetic agent Cinacalcet, the unique structural features of this aldehyde, particularly the ortho-substituted trifluoromethyl group, suggest a broader scope of applications. This document details its chemical properties, established synthetic routes, and explores its prospective utility as a scaffold for novel therapeutics, with a particular focus on the development of monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases. Detailed experimental protocols and visual workflows are provided to facilitate further research and application by scientists in drug discovery and medicinal chemistry.
Introduction
This compound is an organofluorine compound characterized by a propanal functional group attached to a phenyl ring bearing a trifluoromethyl (-CF3) substituent at the ortho position. The presence of the trifluoromethyl group is of significant interest in medicinal chemistry, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] While its principal application to date has been as a critical precursor in the multi-step synthesis of Cinacalcet, a drug used to treat hyperparathyroidism, the inherent reactivity of the aldehyde and the electronic properties of the trifluoromethylphenyl moiety make it an attractive starting point for the synthesis of a diverse range of bioactive molecules.[2]
This guide serves as a technical resource for researchers, summarizing the known chemical data, providing detailed synthetic protocols, and, most importantly, elucidating potential research applications beyond its established role. A significant focus is placed on the evidence-based hypothesis that this compound and its derivatives could serve as valuable scaffolds for the design of novel inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative conditions such as Parkinson's and Alzheimer's diseases.
Chemical Properties and Data
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 376641-58-6 |
| Molecular Formula | C10H9F3O |
| Molecular Weight | 202.17 g/mol |
| Appearance | Colorless oil |
| Boiling Point | Not precisely determined |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and chloroform. |
| Stability | Can be unstable at room temperature over extended periods, with the potential for oxidation of the aldehyde group. Storage in a freezer under an inert atmosphere is recommended. |
Synthesis and Experimental Protocols
Several synthetic routes for the preparation of this compound have been reported. The choice of method often depends on the desired scale, available starting materials, and required purity.
Swern Oxidation of 3-(2-(Trifluoromethyl)phenyl)propan-1-ol
This method provides a high-yield synthesis from the corresponding alcohol.[2]
Experimental Protocol:
-
Dissolve 3-(2-(trifluoromethyl)phenyl)propan-1-ol (1.0 g, 4.90 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice-water bath.
-
Sequentially add dimethyl sulfoxide (DMSO) (0.77 g, 9.80 mmol) and phosphorus pentoxide (P₂O₅) (1.39 g, 9.80 mmol) to the stirred solution.
-
Allow the mixture to stir for 30 minutes, during which the temperature may rise to 20°C.
-
Add triethylamine (2.4 mL, 17.15 mmol) to the reaction mixture and continue stirring for an additional hour.
-
Quench the reaction by adding 5% aqueous HCl.
-
Separate the organic phase and wash it again with 5% aqueous HCl, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a colorless oil.
Table 1: Optimized Swern Oxidation Conditions
| Parameter | Optimal Value | Reported Yield (%) |
| Solvent | Dichloromethane | 99 |
| Oxidizing Agent | DMSO/P₂O₅ | 99 |
| Temperature | 20°C | 99 |
| Reaction Time | 1 hour | 99 |
Mizoroki-Heck Cross-Coupling
This palladium-catalyzed reaction is another effective method for synthesizing the target compound.[2]
Experimental Protocol:
-
In a reaction vessel, combine 1-bromo-2-(trifluoromethyl)benzene, acrolein diethyl acetal, palladium(II) acetate (Pd(OAc)₂), and a suitable ligand (e.g., triphenylphosphine) in a solvent such as DMF or toluene.
-
Heat the reaction mixture under conventional heating or microwave irradiation until the starting materials are consumed (as monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
The resulting intermediate is then hydrogenated in the same pot or after isolation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield the saturated aldehyde.
-
Purify the crude product by column chromatography or via the formation and subsequent decomposition of a bisulfite adduct.
Table 2: Mizoroki-Heck Reaction Parameters
| Catalyst | Ligand | Solvent | Reported Yield (%) |
| Pd(OAc)₂ | None | DMF | 76 |
| PdCl₂(PPh₃)₂ | PPh₃ | Toluene | 82 |
Potential Research Applications
While the primary documented use of this compound is in the synthesis of Cinacalcet, its chemical nature suggests several other promising areas of research.
Intermediate in the Synthesis of Cinacalcet
Cinacalcet is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR) and is used in the treatment of secondary hyperparathyroidism. The synthesis of Cinacalcet involves the reductive amination of this compound with (R)-1-(1-naphthyl)ethylamine.[2]
Cinacalcet Synthesis Workflow
Scaffold for Monoamine Oxidase B (MAO-B) Inhibitors
A compelling potential application for this compound is as a starting material for the synthesis of novel monoamine oxidase B (MAO-B) inhibitors. MAO-B is a key enzyme in the degradation of dopamine in the brain, and its inhibition is a validated therapeutic strategy for Parkinson's disease.[3]
Rationale:
-
Trifluoromethylphenyl Moiety: Structure-activity relationship (SAR) studies of various MAO-B inhibitors have highlighted the favorable properties of the trifluoromethylphenyl group. For example, (2E)-1-(4-hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, a chalcone derivative, is a potent and selective MAO-B inhibitor with a Ki value of 0.33 µM.[1] This suggests that the trifluoromethylphenyl scaffold present in this compound is a promising feature for MAO-B inhibition.
-
Aldehyde Functionality: The aldehyde group is a versatile chemical handle that can be readily converted into a wide range of functional groups and heterocyclic systems known to interact with the active site of MAO-B.
Proposed Research Workflow:
Researchers can utilize this compound as a building block to synthesize a library of derivatives for screening as MAO-B inhibitors. The aldehyde can undergo various reactions such as:
-
Wittig reaction: To form substituted alkenes.
-
Knoevenagel condensation: To synthesize α,β-unsaturated systems.
-
Reductive amination: To generate a diverse set of amines.
-
Cyclization reactions: To form heterocyclic scaffolds such as pyridines, pyrimidines, or imidazoles.
Workflow for Screening MAO-B Inhibitors
MAO-B Signaling Pathway and Therapeutic Intervention:
MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the catabolism of dopamine. The inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.
MAO-B Signaling and Inhibition
Experimental Protocol for MAO-B Inhibition Assay (Fluorometric):
A common method for assessing MAO-B inhibitory activity is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of its substrate.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (derived from this compound) in DMSO.
-
Reconstitute recombinant human MAO-B enzyme in the provided assay buffer.
-
Prepare a working solution of the MAO-B substrate (e.g., kynuramine or a proprietary substrate from a commercial kit).
-
Prepare a working solution of a fluorescent probe that reacts with H₂O₂ (e.g., Amplex Red).
-
Prepare a positive control inhibitor (e.g., selegiline).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add serial dilutions of the test compounds, positive control, and vehicle control (DMSO) to the respective wells.
-
Add the MAO-B enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the MAO-B substrate and fluorescent probe mixture to all wells.
-
Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Table 3: Representative Data from a MAO-B Inhibition Assay
| Compound | Concentration (µM) | % Inhibition of MAO-B |
| Test Compound X | 0.1 | 15 |
| 1 | 48 | |
| 10 | 85 | |
| 100 | 98 | |
| Selegiline (Control) | 0.01 | 52 |
Conclusion
This compound is a valuable and versatile chemical intermediate. While its role in the synthesis of Cinacalcet is well-established, its potential for broader applications in drug discovery is significant and underexplored. The presence of the trifluoromethylphenyl moiety strongly suggests its utility as a scaffold for the development of novel MAO-B inhibitors for the treatment of neurodegenerative diseases. This technical guide provides researchers with the necessary information and protocols to both synthesize this compound and to embark on the exploration of its promising therapeutic potential. Further investigation into the biological activities of derivatives of this compound is highly encouraged and could lead to the discovery of new and effective therapeutic agents.
References
The Trifluoromethyl Group's Profound Influence on Phenylpropanal Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and drug development. Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its unique electronic properties and profound impact on molecular reactivity and biological activity. This technical guide delves into the core effects of the trifluoromethyl group on the reactivity of phenylpropanal, a key structural motif in many pharmaceuticals and bioactive compounds. By examining the electronic perturbations induced by the CF3 group, we can better understand and predict its influence on a variety of chemical transformations, ultimately enabling more efficient synthetic strategies and the design of novel therapeutic agents.
Core Principles: The Electronic Nature of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I). The high electronegativity of the three fluorine atoms polarizes the C-F bonds, drawing electron density away from the attached phenyl ring and, consequently, from the propanal side chain. This electron-withdrawing nature has significant implications for the reactivity of the aldehyde functionality.
Key Electronic Effects:
-
Increased Electrophilicity of the Carbonyl Carbon: The CF3 group depletes electron density from the phenyl ring, which in turn withdraws electron density from the propanal side chain and the carbonyl group. This renders the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.
-
Stabilization of Negative Charge: The electron-withdrawing nature of the CF3 group can stabilize the formation of negative charges in reaction intermediates and transition states, which can influence reaction rates and equilibria.
These fundamental electronic effects manifest in altered reactivity across a range of important organic reactions, as detailed in the following sections.
Impact on Key Chemical Reactions
The presence of a trifluoromethyl group on the phenyl ring of phenylpropanal significantly modulates its reactivity in several key chemical transformations.
Nucleophilic Addition Reactions
The increased electrophilicity of the carbonyl carbon in trifluoromethyl-substituted phenylpropanal leads to enhanced reactivity towards nucleophiles compared to its non-substituted counterpart.
A competition experiment between 2,2,2-trifluoroacetophenone and benzaldehyde with a nucleophile showed that the trifluoromethyl-substituted ketone was more reactive, with a product ratio of 68:32 in favor of addition to the fluorinated compound.[1] This highlights the activating effect of the CF3 group towards nucleophilic attack.
Logical Relationship: Nucleophilic Addition Reactivity
Caption: The CF3 group enhances nucleophilic addition reactivity.
Oxidation Reactions
The electron-withdrawing trifluoromethyl group generally accelerates the oxidation of aromatic aldehydes. Kinetic studies on the oxidation of substituted benzaldehydes have shown that electron-withdrawing substituents increase the rate of reaction.[2][3][4] This is attributed to the stabilization of the electron-deficient transition state. For instance, in the oxidation of substituted benzaldehydes by imidazolium dichromate, electron-withdrawing groups were found to enhance the reaction rate.[2]
Reduction Reactions
Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is a fundamental transformation. A Hammett plot for the Wittig reaction of substituted benzaldehydes reveals a positive ρ value (e.g., ρ = 2.7), indicating that electron-withdrawing groups accelerate the reaction.[11] This suggests that 3-(3-trifluoromethylphenyl)propanal would be more reactive in a Wittig reaction than unsubstituted phenylpropanal.
Aldol Condensation
In crossed aldol condensations, the trifluoromethyl group on the benzaldehyde component enhances its reactivity as the electrophile. The increased partial positive charge on the carbonyl carbon makes it a better acceptor for the enolate nucleophile. For example, the aldol condensation of acetone and benzaldehyde is a classic reaction, and the presence of an electron-withdrawing group on the benzaldehyde would be expected to favor the condensation.[12][13][14][15][16][17][18]
Quantitative Data Summary
While specific kinetic data for 3-(3-trifluoromethylphenyl)propanal is sparse in the literature, the following table summarizes the expected qualitative and semi-quantitative effects based on studies of analogous substituted aromatic aldehydes.
| Reaction Type | Reactant | Substituent | Relative Rate/Yield | Reference |
| Nucleophilic Addition | Benzaldehyde vs. 2,2,2-Trifluoroacetophenone | H vs. CF3 | 32 : 68 | [1] |
| Oxidation | Substituted Benzaldehydes | Electron-withdrawing | Increased rate | [2][3][4] |
| Wittig Reaction | Substituted Benzaldehydes | Electron-withdrawing | Increased rate (ρ = 2.7) | [11] |
Experimental Protocols
This section provides detailed methodologies for key reactions involving 3-(3-trifluoromethylphenyl)propanal and its derivatives, compiled from various sources.
Synthesis of 3-(3-Trifluoromethylphenyl)propanal
Method 1: Oxidation of 3-(3-Trifluoromethylphenyl)propan-1-ol
A solution of 3-(Trifluoromethyl)benzene propanol (1.0 g, 4.90 mmol) in dichloromethane (20 ml) is cooled in a water/ice bath. DMSO (770 mg, 9.80 mmol) and P2O5 (1.39 g, 9.80 mmol) are added in succession, and the mixture is stirred for 30 minutes as the temperature rises to 20°C. The reaction mixture is then cooled in a water/ice bath, and triethylamine (2.4 ml, 17.15 mmol) is added. The resulting solution is stirred for one hour as the temperature rises to 20°C. The mixture is then treated with 5% HCl, the phases are separated, and the organic phase is further washed with 5% HCl. The organic phase is then washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 3-(3-(Trifluoromethyl)phenyl)propanal.
Workflow: Synthesis of 3-(3-Trifluoromethylphenyl)propanal
Caption: Oxidation of the corresponding alcohol to the aldehyde.
Reduction of 3-(3-Trifluoromethylphenyl)propanal to 3-(3-Trifluoromethylphenyl)propan-1-ol
To a solution of the aldehyde in methanol, sodium borohydride is added portion-wise at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is then evaporated, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the alcohol.
Oxidation of 3-(3-Trifluoromethylphenyl)propanal to 3-(3-Trifluoromethylphenyl)propanoic Acid
The aldehyde is dissolved in a suitable solvent such as acetone. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at 0°C. The reaction mixture is stirred at room temperature until the starting material is consumed. The excess oxidant is quenched with isopropanol, and the mixture is filtered. The filtrate is concentrated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the carboxylic acid.
Wittig Reaction with 3-(3-Trifluoromethylphenyl)propanal
A phosphonium ylide is prepared by treating the corresponding phosphonium salt with a strong base like n-butyllithium in an anhydrous solvent such as THF. To this ylide solution, 3-(3-trifluoromethylphenyl)propanal is added dropwise at a low temperature (e.g., -78°C). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Aldol Condensation with 3-(3-Trifluoromethylphenyl)propanal
To a solution of 3-(3-trifluoromethylphenyl)propanal and a ketone (e.g., acetone) in ethanol, an aqueous solution of a base such as sodium hydroxide is added dropwise. The mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is poured into cold water, and the precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization.[1][12][19][20][21]
Conclusion
The trifluoromethyl group exerts a powerful electron-withdrawing effect that significantly enhances the reactivity of the aldehyde functionality in phenylpropanal. This is primarily manifested as an increased electrophilicity of the carbonyl carbon, leading to accelerated rates in nucleophilic addition, oxidation, and Wittig reactions. For drug development professionals and synthetic chemists, a thorough understanding of these effects is crucial for designing efficient synthetic routes and for the rational design of new molecules with desired reactivity and biological profiles. The experimental protocols provided herein offer a practical starting point for the synthesis and derivatization of this important class of compounds. Further quantitative studies are warranted to provide a more detailed comparison of the reactivity of trifluoromethyl-substituted phenylpropanals with their non-fluorinated analogs, which will undoubtedly contribute to the continued advancement of fluorine chemistry in the life sciences.
References
- 1. rsc.org [rsc.org]
- 2. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. sciforum.net [sciforum.net]
- 9. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasonic-Promoted Selective Reduction of Aldehydes vs. ketones by NaBH4/PhCO2Na/H2O : Oriental Journal of Chemistry [orientjchem.org]
- 11. Studies on the Electrochemical Oxidation of Substituted Benzaldehyde and Acetophenone Oximes [cjcu.jlu.edu.cn]
- 12. jafardabbagh.com [jafardabbagh.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. community.wvu.edu [community.wvu.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. magritek.com [magritek.com]
- 18. d.web.umkc.edu [d.web.umkc.edu]
- 19. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jetir.org [jetir.org]
- 21. researchgate.net [researchgate.net]
The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to 3-(2-(Trifluoromethyl)phenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-(Trifluoromethyl)phenyl)propanal, a specialized organofluorine compound, has garnered significant attention in medicinal chemistry and pharmaceutical manufacturing. Its unique structural features, particularly the presence of a trifluoromethyl group at the ortho position of the phenyl ring, impart desirable physicochemical properties that are highly sought after in modern drug design. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of this important chemical entity. While a singular "discovery" event is not prominently documented in scientific literature, its history is intrinsically linked to the development of novel therapeutics, most notably as a critical intermediate in the synthesis of Cinacalcet HCl.[1] The strategic placement of the trifluoromethyl group enhances metabolic stability and lipophilicity, making it an invaluable building block in the creation of complex bioactive molecules.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 376641-58-6 | [2][3][4][5] |
| Molecular Formula | C₁₀H₉F₃O | [2][3][4][5] |
| Molecular Weight | 202.17 g/mol | [1][2] |
| Appearance | Colorless Oil | [6] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [4][6] |
Key Synthetic Pathways
The synthesis of this compound can be achieved through several strategic routes, each with its own advantages in terms of yield, scalability, and reagent availability. The most prominent methods include the Swern oxidation of the corresponding alcohol and the Mizoroki-Heck cross-coupling reaction.
Synthesis Workflow Overview
Caption: Major synthetic routes to this compound.
Experimental Protocols
Swern Oxidation of 3-(2-(Trifluoromethyl)phenyl)propanol
This method provides a high-yield synthesis of the target aldehyde by oxidizing the corresponding primary alcohol while avoiding over-oxidation to the carboxylic acid.[1]
Procedure:
-
A solution of 3-(2-(trifluoromethyl)phenyl)propanol (1.0 g, 4.90 mmol) in dichloromethane (20 mL) is cooled to 0°C.
-
Dimethyl sulfoxide (DMSO; 770 mg, 9.80 mmol) and phosphorus pentoxide (P₂O₅; 1.39 g, 9.80 mmol) are added sequentially to the cooled solution.
-
The mixture is stirred for 30 minutes, during which the temperature is allowed to rise to 20°C.
-
Triethylamine (2.4 mL, 17.15 mmol) is then added, and the mixture is stirred for an additional hour.
-
The reaction is quenched with 5% HCl, and the organic phase is separated, washed with brine, dried, and concentrated to yield the product.
Quantitative Data:
| Parameter | Optimal Value | Yield (%) |
| Solvent | Dichloromethane | 99 |
| Oxidizing Agent | DMSO/P₂O₅ | 99 |
| Temperature | 20°C | 99 |
| Reaction Time | 1 hour | 99 |
Table adapted from Benchchem.[1]
Mizoroki-Heck Cross-Coupling Reaction
This palladium-catalyzed reaction is a robust method for forming the carbon-carbon bond necessary for the propanal side chain.[1]
Procedure:
-
1-Bromo-3-(trifluoromethyl)benzene is reacted with acroleine diethyl acetal.
-
The reaction is catalyzed by a palladium source, such as palladium(II) acetate, often in the presence of a ligand and a base.
-
The resulting unsaturated acetal is then hydrogenated.
-
Finally, the acetal is hydrolyzed to yield the desired aldehyde.
Quantitative Data for Coupling Step:
| Catalyst | Ligand | Solvent | Yield (%) |
| Pd(OAc)₂ | None | DMF | 76 |
| PdCl₂(PPh₃)₂ | PPh₃ | Toluene | 82 |
Table adapted from Benchchem.[1]
Role in Pharmaceutical Synthesis: The Cinacalcet Case
The primary application driving the study and production of this compound is its role as a key intermediate in the synthesis of Cinacalcet.[1] Cinacalcet is a calcimimetic agent used to treat hyperparathyroidism.[1][7] The aldehyde functional group of the intermediate is crucial for the subsequent reductive amination step that forms the final active pharmaceutical ingredient (API).
Caption: Role as an intermediate in the synthesis of Cinacalcet.
Conclusion
This compound stands as a testament to the enabling power of fluorinated intermediates in modern pharmaceutical development. While its own biological activity is not the focus, its structural attributes make it an indispensable component in the efficient and scalable synthesis of complex drug molecules like Cinacalcet. The synthetic methodologies outlined here, particularly Swern oxidation and Mizoroki-Heck coupling, provide reliable pathways for its production, catering to the rigorous demands of the pharmaceutical industry. As drug discovery continues to evolve, the demand for such precisely functionalized building blocks is expected to grow, further cementing the importance of this compound in the field of medicinal chemistry.
References
- 1. This compound | 376641-58-6 | Benchchem [benchchem.com]
- 2. alchemypharm.com [alchemypharm.com]
- 3. chemnet.com [chemnet.com]
- 4. 376641-58-6|3-[2-(trifluoromethyl)phenyl]propanal|BLD Pharm [bldpharm.com]
- 5. 1pchem.com [1pchem.com]
- 6. 3-(3-(Trifluoromethyl)phenyl)propanal | 21172-41-8 [chemicalbook.com]
- 7. Cinacalcet - Wikipedia [en.wikipedia.org]
A Technical Guide to Commercial Sourcing and Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal
For researchers, scientists, and professionals in drug development, the procurement of high-quality starting materials and intermediates is a critical step in the research and development pipeline. This guide provides an in-depth overview of commercial suppliers for 3-(2-(trifluoromethyl)phenyl)propanal (CAS No. 376641-58-6), a key building block in medicinal chemistry. Additionally, it outlines detailed experimental protocols for its synthesis and purification, ensuring a comprehensive resource for laboratory applications.
Commercial Supplier Analysis
A survey of the chemical supplier landscape reveals several sources for this compound. The availability, purity, and pricing vary among suppliers, and these key metrics are summarized in the table below to facilitate comparison and procurement decisions.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Notes |
| Key Organics | CS-13149 | >95% | 0.25 g | £313.00 (~$395) | Lead time is typically 20 days.[1] |
| 1 g | £540.00 (~$681) | ||||
| Cenmed Enterprises | P730688-100mg | ≥97% | 100 mg | Not Listed | Distributed for Aladdin Scientific. |
| Benchchem | B105438 | Not Specified | Not Specified | Not Listed | For research use only.[2] |
| BLDpharm | BD00784715 | Not Specified | Not Specified | Not Listed | Requires login for pricing and availability. |
| AlchemyPharm | AP10582 | NLT 98% | Not Specified | Not Listed | Inquiry required for quotation. |
Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be achieved through various methods, with the Swern oxidation of the corresponding alcohol being a common and efficient route. An alternative approach involves the Mizoroki-Heck cross-coupling reaction.
Synthesis Pathway: Swern Oxidation
The Swern oxidation provides a high-yield conversion of the primary alcohol, 3-(2-(trifluoromethyl)phenyl)propan-1-ol, to the desired aldehyde. This method is favored for its mild reaction conditions, which minimizes over-oxidation to the carboxylic acid.[2]
Caption: Synthetic pathway for this compound via Swern oxidation.
Detailed Experimental Protocol: Swern Oxidation
This protocol is adapted from established procedures for the oxidation of primary alcohols.[2]
Materials:
-
3-(2-(trifluoromethyl)phenyl)propan-1-ol
-
Dimethyl sulfoxide (DMSO)
-
Phosphorus pentoxide (P₂O₅)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
5% Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-(2-(trifluoromethyl)phenyl)propan-1-ol (1.0 g, 4.90 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0°C using an ice bath.
-
To the cooled solution, sequentially add dimethyl sulfoxide (770 mg, 9.80 mmol) and phosphorus pentoxide (1.39 g, 9.80 mmol) while stirring.
-
Allow the reaction mixture to stir for 30 minutes, during which the temperature may rise to 20°C.
-
Add triethylamine (2.4 mL, 17.15 mmol) to the mixture and continue stirring for an additional hour.
-
Quench the reaction by adding 5% HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield this compound as a colorless oil. A yield of approximately 99% can be expected.[2]
Purification Protocol: Bisulfite Adduct Formation
For applications requiring very high purity, the crude aldehyde can be purified by forming a solid bisulfite adduct, which can then be isolated and reverted to the pure aldehyde.
Procedure:
-
The crude aldehyde is stirred vigorously with a saturated solution of sodium bisulfite.
-
The solid bisulfite adduct precipitates and is collected by filtration.
-
The solid is washed with a cold solvent (e.g., ethanol or ether) to remove impurities.
-
The purified adduct is then treated with a base (e.g., sodium carbonate solution) or an acid (e.g., HCl) to regenerate the pure aldehyde, which can be extracted with an organic solvent.
Supplier Selection Workflow
The process of selecting a suitable commercial supplier involves several logical steps to ensure the procurement of a compound that meets the required specifications and budget.
Caption: A logical workflow for the selection of a commercial supplier for a chemical reagent.
References
Methodological & Application
Synthesis of Cinacalcet via Reductive Amination of 3-(2-(Trifluoromethyl)phenyl)propanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a proposed experimental protocol for the synthesis of Cinacalcet, a calcimimetic agent, utilizing 3-(2-(trifluoromethyl)phenyl)propanal as a key starting material. The core of this synthetic route is a reductive amination reaction with (R)-1-(1-naphthyl)ethylamine. While extensive data exists for the synthesis of Cinacalcet from its meta-substituted isomer, this note focuses on the ortho-substituted precursor, which is also a recognized intermediate in Cinacalcet synthesis.[1] The provided protocol is based on established methodologies for similar reductive aminations and serves as a comprehensive guide for researchers. Quantitative data for starting materials and a proposed reaction scheme are presented in structured tables, and a logical workflow is visualized using a DOT language diagram.
Introduction
Cinacalcet (N-[(R)-1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine) is a crucial pharmaceutical agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[2] Its synthesis is a topic of significant interest in medicinal and process chemistry. One established synthetic pathway involves the reductive amination of a substituted 3-phenylpropanal with the chiral amine, (R)-1-(1-naphthyl)ethylamine.
This application note specifically addresses the synthesis of an isomeric form of Cinacalcet using this compound. The trifluoromethyl group's position on the phenyl ring can influence the compound's physicochemical and pharmacological properties. This document outlines the chemical logic and a detailed, albeit proposed, experimental procedure for this synthesis, providing a valuable resource for researchers in drug discovery and development.
Data Presentation
Table 1: Physicochemical Properties of Key Reactants
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 376641-58-6 | C10H9F3O | 202.17 | Not explicitly provided |
| (R)-1-(1-Naphthyl)ethylamine | 3886-70-2 | C12H13N | 171.24 | Brown liquid |
| Sodium triacetoxyborohydride | 56553-60-7 | C6H10BNaO6 | 211.94 | White to off-white powder |
Table 2: Proposed Reaction Parameters for Cinacalcet Synthesis
| Parameter | Value |
| Stoichiometry (Aldehyde:Amine) | 1 : 1.05 equivalents |
| Reducing Agent | Sodium triacetoxyborohydride (1.5 equivalents) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature (Approx. 20-25 °C) |
| Reaction Time | 12-24 hours (monitor by TLC/LC-MS) |
| Proposed Yield | 80-90% (based on analogous reactions) |
| Proposed Purity | >98% (after purification) |
Experimental Protocols
Proposed Protocol for the Synthesis of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propan-1-amine (Cinacalcet Isomer)
Disclaimer: The following protocol is a proposed methodology based on the synthesis of the meta-isomer of Cinacalcet and general principles of reductive amination. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials:
-
This compound
-
(R)-1-(1-Naphthyl)ethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM).
-
To the stirred solution, add (R)-1-(1-naphthyl)ethylamine (1.05 eq).
-
Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
In a separate container, weigh sodium triacetoxyborohydride (1.5 eq). Add the reducing agent portion-wise to the reaction mixture over 15-20 minutes, controlling any potential exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the desired (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propan-1-amine.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
Mandatory Visualization
Caption: Synthetic pathway for Cinacalcet (ortho-isomer).
Caption: Experimental workflow for Cinacalcet synthesis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its meta isomer are classified as irritants and harmful if swallowed or inhaled.[3][4]
-
(R)-1-(1-Naphthyl)ethylamine is an air-sensitive compound.
-
Sodium triacetoxyborohydride is a water-sensitive reagent and should be handled in a dry environment.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before commencing any experimental work.
References
- 1. This compound | 376641-58-6 | Benchchem [benchchem.com]
- 2. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)benzenepropanal | C10H9F3O | CID 11298612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
Application Notes and Protocols: Mizoroki-Heck Reaction for the Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3][4] This reaction is widely used in organic synthesis due to its high functional group tolerance and stereoselectivity.[5][6] The synthesis of 3-(2-(trifluoromethyl)phenyl)propanal is of significant interest as this molecule can serve as a building block in the development of new therapeutic agents. The trifluoromethyl group can enhance metabolic stability and lipophilicity of drug candidates.[7]
Reaction Principle
The proposed synthesis involves the Mizoroki-Heck coupling of 1-bromo-2-(trifluoromethyl)benzene with an acrolein equivalent, such as acrolein diethyl acetal, followed by hydrolysis to yield the desired aldehyde. The general catalytic cycle of the Mizoroki-Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst.[8]
Experimental Protocols
The following protocol is adapted from the successful synthesis of 3-(3-(trifluoromethyl)phenyl)propanal and is expected to be a suitable starting point for the synthesis of the ortho-isomer.[1][2]
Materials:
-
1-Bromo-2-(trifluoromethyl)benzene
-
Acrolein diethyl acetal
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium acetate (nBu₄NOAc)
-
Solvent (e.g., DMF or DMA)
-
Hydrogen (for subsequent hydrogenation)
-
Hydrochloric acid (for hydrolysis)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Mizoroki-Heck Coupling:
-
In a reaction vessel, combine 1-bromo-2-(trifluoromethyl)benzene, acrolein diethyl acetal, palladium(II) acetate, and tetrabutylammonium acetate in a suitable solvent like DMF.
-
Heat the reaction mixture under an inert atmosphere. Microwave irradiation can be employed to reduce reaction times.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
-
Hydrogenation:
-
Upon completion of the coupling reaction, the crude mixture containing the unsaturated intermediate can be subjected to hydrogenation.
-
The palladium catalyst from the Heck reaction can often be utilized for the subsequent hydrogenation step in a cascade process.[1]
-
Pressurize the reaction vessel with hydrogen gas and stir until the reaction is complete.
-
-
Hydrolysis:
-
After hydrogenation, the reaction mixture is cooled, and the protected aldehyde is hydrolyzed.
-
Acidic workup with an aqueous solution of hydrochloric acid will yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by standard techniques such as column chromatography on silica gel.
-
Data Presentation
The following table summarizes the reaction conditions and yields obtained for the synthesis of the analogous 3-(3-(trifluoromethyl)phenyl)propanal, which can be used as a benchmark for the optimization of the 2-isomer synthesis.[1][2]
| Parameter | Condition for 3-(3-trifluoromethyl)phenyl)propanal Synthesis |
| Aryl Halide | 1-Bromo-3-(trifluoromethyl)benzene |
| Alkene | Acrolein diethyl acetal |
| Catalyst | Pd(OAc)₂ |
| Additive | nBu₄NOAc |
| Heating | Conventional or Microwave |
| Overall Yield | Excellent |
Diagrams
Reaction Scheme:
References
- 1. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. This compound | 376641-58-6 | Benchchem [benchchem.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Swern Oxidation for the Synthesis of 3-(2-(trifluoromethyl)phenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(2-(trifluoromethyl)phenyl)propanal from its corresponding primary alcohol, 3-(2-(trifluoromethyl)phenyl)propan-1-ol, via Swern oxidation. This mild oxidation method is highly valued in organic synthesis for its ability to convert primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, making it particularly suitable for the preparation of sensitive aldehyde intermediates in drug discovery and development.[1][2][3] This protocol outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions.
Introduction
The Swern oxidation is a widely utilized named reaction in organic chemistry for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][3] The reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures.[1][4] A hindered organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is then used to facilitate the elimination reaction that yields the carbonyl compound.[5] Key advantages of the Swern oxidation include its high yields, tolerance of a wide range of functional groups, and the avoidance of heavy metal oxidants.[2] The reaction is typically conducted at very low temperatures (-78 °C) to ensure the stability of the reactive intermediates.[4]
This application note specifically details the synthesis of this compound, a potentially valuable building block in medicinal chemistry due to the presence of the trifluoromethyl group, which can significantly alter the pharmacokinetic and physicochemical properties of a molecule.
Reaction Principle
The Swern oxidation proceeds through several key steps. First, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride to form a highly electrophilic species, the chloro(dimethyl)sulfonium chloride. This intermediate then reacts with the primary alcohol, 3-(2-(trifluoromethyl)phenyl)propan-1-ol, to form an alkoxysulfonium salt. In the final step, a hindered base, such as triethylamine, is added to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination to yield the desired aldehyde, this compound, along with dimethyl sulfide and triethylammonium chloride as byproducts.[1]
Experimental Protocol
Materials and Equipment:
-
Starting Material: 3-(2-(trifluoromethyl)phenyl)propan-1-ol
-
Reagents:
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
-
Reagent and Reaction Parameters:
| Parameter | Value/Description |
| Starting Alcohol | 3-(2-(trifluoromethyl)phenyl)propan-1-ol (1.0 equiv) |
| Oxalyl Chloride | 1.5 - 2.0 equiv |
| DMSO | 2.5 - 3.0 equiv |
| Triethylamine | 5.0 equiv |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | -78 °C (Dry ice/acetone bath) |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous quench, extraction, and washing |
| Purification | Flash column chromatography |
| Expected Yield | 85-95% (Estimated based on similar substrates) |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: To the cold dichloromethane, add oxalyl chloride (1.5-2.0 equiv) dropwise. Following this, add anhydrous DMSO (2.5-3.0 equiv) dropwise, ensuring the internal temperature remains below -60 °C. Stir the mixture for 15-20 minutes at -78 °C.
-
Addition of Alcohol: Dissolve 3-(2-(trifluoromethyl)phenyl)propan-1-ol (1.0 equiv) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for 30-45 minutes.
-
Formation of Aldehyde: Add triethylamine (5.0 equiv) dropwise to the reaction mixture. The mixture may become thick. Continue stirring at -78 °C for 30 minutes.
-
Quench and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety Precautions:
-
The Swern oxidation should be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide and the foul odor of dimethyl sulfide.[1]
-
Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
The reaction is highly exothermic, especially during the addition of DMSO to oxalyl chloride. Maintain strict temperature control.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Diagrams
Caption: Experimental workflow for the Swern oxidation.
Caption: Simplified reaction pathway of the Swern oxidation.
References
Application Notes and Protocols for the Reductive Amination of 3-(2-(Trifluoromethyl)phenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[1][2][3] This application note provides a detailed protocol for the reductive amination of 3-(2-(trifluoromethyl)phenyl)propanal, a valuable building block in the synthesis of novel chemical entities due to the presence of the trifluoromethyl group, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
The protocols outlined below are based on established methods for structurally similar compounds and general principles of reductive amination.[4] They offer flexibility in the choice of reducing agents and reaction conditions to accommodate a variety of amine substrates and laboratory setups.
Chemical Reaction Scheme
The overall transformation in the reductive amination of this compound involves the reaction of the aldehyde with a primary or secondary amine in the presence of a suitable reducing agent to yield the desired N-substituted amine.
Caption: General reaction scheme for the reductive amination of this compound.
Experimental Protocols
Two primary protocols are presented, catering to different scales and available reagents. Protocol A utilizes catalytic hydrogenation, which is suitable for larger scale synthesis and is considered a green chemistry approach.[1] Protocol B employs common borohydride-based reducing agents, which are convenient for smaller scale reactions and rapid library synthesis.[2][5]
Protocol A: Catalytic Hydrogenation
This protocol is adapted from the synthesis of Cinacalcet, which involves the reductive amination of the isomeric 3-(3-(trifluoromethyl)phenyl)propanal.[4]
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Sodium carbonate (Na2CO3) (1.0 equivalent)
-
Palladium on alumina (Pd/Al2O3) or Rhodium on alumina (Rh/Al2O3) catalyst
-
Toluene
-
Hydrogen gas (H2)
-
Pressurized reaction vessel (e.g., Parr shaker)
Procedure:
-
To a pressurized reaction vessel, add this compound (1.0 equivalent), the desired amine (1.0 equivalent), and sodium carbonate (1.0 equivalent).
-
Add toluene as the solvent.
-
Carefully add the Pd/Al2O3 or Rh/Al2O3 catalyst. The catalyst loading can be optimized, but a starting point is a substrate-to-catalyst molar ratio of 200:1 to 1000:1.[4]
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.5 MPa).[4]
-
Heat the reaction mixture to the desired temperature (e.g., 50°C) with vigorous stirring.[4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can range from 6 to 24 hours.[4]
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by standard methods such as column chromatography or crystallization.
Protocol B: Borohydride-Based Reductive Amination
This protocol provides options for different borohydride reagents, with sodium triacetoxyborohydride (STAB) being a mild and selective choice.[3][5]
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Reducing agent:
-
Sodium triacetoxyborohydride (NaBH(OAc)3, STAB) (1.2-1.5 equivalents)
-
Sodium cyanoborohydride (NaBH3CN) (1.2-1.5 equivalents)
-
Sodium borohydride (NaBH4) (1.2-1.5 equivalents)
-
-
Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), tetrahydrofuran (THF), or methanol)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
If using STAB or NaBH3CN, the reducing agent can be added directly to the mixture of the aldehyde and amine (one-pot reaction).[1] If using NaBH4, it is advisable to stir the aldehyde and amine mixture for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent, as NaBH4 can also reduce the starting aldehyde.[2][5]
-
For less reactive substrates, a catalytic amount of acetic acid can be added to facilitate imine formation.[3]
-
Add the chosen borohydride reagent portion-wise at room temperature or 0°C to control any potential exotherm.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) or water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the reductive amination of the structurally similar 3-(3-(trifluoromethyl)phenyl)propanal using a catalytic hydrogenation approach, which can serve as a starting point for the 2-substituted isomer.[4]
| Aldehyde | Amine | Catalyst | Substrate/Catalyst Ratio (mol/mol) | H2 Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) |
| 3-(3-(Trifluoromethyl)phenyl)propanal | (R)-(+)-1-(1-Naphthyl)ethylamine | 0.28% Pd/Al2O3 | 1000:1 | 0.5 | 50 | 24 | 98 |
| 3-(3-(Trifluoromethyl)phenyl)propanal | (R)-(+)-1-(1-Naphthyl)ethylamine | 0.18% Rh/Al2O3 | 1000:1 | 0.5 | 50 | 24 | 97 |
| 3-(3-(Trifluoromethyl)phenyl)propanal | (R)-(+)-1-(1-Naphthyl)ethylamine | 0.18% Pd/Al2O3 | 200:1 | 0.5 | 50 | 6 | 99 |
Experimental Workflow Diagram
Caption: A generalized workflow for the reductive amination of this compound.
Conclusion
The protocols provided offer reliable and adaptable methods for the reductive amination of this compound. The choice between catalytic hydrogenation and borohydride-based reduction will depend on the scale of the reaction, the available equipment, and the specific amine substrate being used. Optimization of the reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve the highest yields for a particular transformation.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for 3-(2-(Trifluoromethyl)phenyl)propanal in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(2-(Trifluoromethyl)phenyl)propanal, a key organofluorine intermediate, in pharmaceutical manufacturing. The inclusion of a trifluoromethyl group at the ortho position of the phenyl ring imparts unique properties to this molecule, making it a valuable building block in the synthesis of complex pharmaceutical agents.[1] The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a drug molecule, properties that are highly desirable in modern drug design.[1][2]
Pharmaceutical Applications
This compound is a versatile intermediate in the synthesis of a variety of pharmaceutical compounds. While its meta-isomer, 3-(3-(trifluoromethyl)phenyl)propanal, is a well-documented precursor to the calcimimetic agent Cinacalcet HCl, the ortho-isomer is gaining attention for its potential in developing novel therapeutics for cancer and neurodegenerative diseases.[1][3]
Anticancer Drug Development
The structural motif of this compound is being explored for the synthesis of inhibitors targeting key signaling pathways in cancer, such as those involving Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).
-
SIRT2 Inhibition: SIRT2, a NAD+-dependent deacetylase, is implicated in various cellular processes, and its dysregulation is linked to cancer.[4][5] The development of selective SIRT2 inhibitors is a promising strategy for cancer therapy. The 2-(trifluoromethyl)phenyl moiety can be incorporated into scaffolds designed to bind to the active site of SIRT2.
-
EGFR Inhibition: The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[1][3][6] Small molecule inhibitors of EGFR are a cornerstone of targeted cancer therapy. The unique electronic and steric properties of the 2-(trifluoromethyl)phenyl group can be leveraged to design potent and selective EGFR inhibitors.
Neurodegenerative Disease Therapeutics
There is growing interest in the application of this compound in the development of drugs for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] The trifluoromethyl group can improve the blood-brain barrier permeability of drug candidates, a critical factor for CNS-targeting therapies.
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. The two most common and efficient methods are Swern oxidation of the corresponding alcohol and the Mizoroki-Heck cross-coupling reaction.
Swern Oxidation
The Swern oxidation is a mild and high-yielding method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[1]
Quantitative Data:
| Parameter | Optimal Value | Yield (%) | Reference |
| Starting Material | 3-(2-(Trifluoromethyl)phenyl)propan-1-ol | - | [1] |
| Oxidizing Agent | DMSO/P₂O₅ | 99 | [1] |
| Solvent | Dichloromethane | 99 | [1] |
| Temperature | 20°C | 99 | [1] |
| Reaction Time | 1 hour | 99 | [1] |
Experimental Protocol:
A solution of 3-(2-(trifluoromethyl)phenyl)propan-1-ol (1.0 g, 4.90 mmol) in dichloromethane (20 mL) is cooled to 0°C. Dimethyl sulfoxide (DMSO; 770 mg, 9.80 mmol) and phosphorus pentoxide (P₂O₅; 1.39 g, 9.80 mmol) are added sequentially. The mixture is stirred at 20°C for 30 minutes. Triethylamine (2.4 mL, 17.15 mmol) is then added, and stirring is continued for an additional hour. The reaction is worked up with 5% HCl and brine to yield this compound as a colorless oil (0.99 g, 99% yield).[1]
Mizoroki-Heck Cross-Coupling Reaction
The Mizoroki-Heck reaction provides a powerful tool for carbon-carbon bond formation, allowing for the synthesis of this compound from readily available starting materials.
Quantitative Data:
| Catalyst | Ligand | Solvent | Yield (%) | Reference |
| Pd(OAc)₂ | None | DMF | 76 | [1] |
| PdCl₂(PPh₃)₂ | PPh₃ | Toluene | 82 | [1] |
Experimental Protocol:
A mixture of 2-bromobenzotrifluoride, acrolein diethyl acetal, a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), a base (e.g., triethylamine), and a suitable solvent (e.g., DMF or toluene) is heated. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Figure 1: Simplified EGFR Signaling Pathway.
Figure 2: Overview of SIRT2 Cellular Functions.
Experimental Workflows
Figure 3: Swern Oxidation Experimental Workflow.
Figure 4: Mizoroki-Heck Reaction Workflow.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agrochemical Development and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application of Artificial Intelligence (AI) and Computational Chemistry in Agrochemical Design
Application Note
Data Presentation: Comparison of Computational Chemistry Techniques
| Technique | Description | Application in Agrochemical R&D | Key Advantages |
| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. | Rapidly identifies potential "hit" compounds from millions of virtual molecules, prioritizing them for synthesis and testing.[2] | Massively reduces the number of compounds needing physical screening, saving time and resources.[1] |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Models the interaction between a potential pesticide and its target protein, helping to predict binding affinity and mode of action.[4][6] | Provides insights into the molecular basis of activity and helps in the rational design of more potent molecules.[6] |
| QSAR | (Quantitative Structure-Activity Relationship) Models that correlate the chemical structure of compounds with their biological activity. | Predicts the herbicidal, insecticidal, or fungicidal activity of new molecules based on their structural features.[2] | Enables optimization of lead compounds by suggesting structural modifications to enhance desired properties.[2] |
| MD Simulations | (Molecular Dynamics) Simulates the physical movements of atoms and molecules over time. | Validates the stability of the pesticide-target complex and provides insights into the dynamic nature of their interaction.[6][7] | Offers a more realistic model of biological systems compared to static docking, improving the accuracy of binding predictions.[6] |
Experimental Protocol: Virtual Screening for Novel Herbicide Candidates Targeting HPPD
This protocol outlines a computational workflow to identify novel inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated herbicide target.[6][7]
-
Target Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., Arabidopsis thaliana HPPD) from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Define the binding site based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Library Preparation:
-
Compile a virtual library of compounds for screening. This can be sourced from commercial databases (e.g., ChemBridge, Maybridge) or internal collections.[7]
-
Prepare the ligands by generating 3D coordinates, assigning correct bond orders, and minimizing their energy.
-
-
Pharmacophore-Based Filtering (Optional but Recommended):
-
Molecular Docking:
-
Dock the filtered library of compounds into the prepared active site of the HPPD protein using a validated docking program (e.g., AutoDock, Glide).
-
Score and rank the compounds based on their predicted binding affinity (docking score).
-
-
Post-Docking Analysis and Hit Selection:
-
Visually inspect the binding poses of the top-ranked compounds to ensure key interactions with active site residues (e.g., coordination with the Fe(II) ion, interactions with key phenylalanine residues) are present.[6][7]
-
Apply additional filters based on physicochemical properties (e.g., molecular weight, lipophilicity) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions to select the most promising candidates.
-
Select a diverse set of high-ranking compounds ("hits") for acquisition or synthesis and subsequent in vitro biological testing.
-
Visualization: AI-Driven Agrochemical Discovery Pipeline
References
- 1. cheminformatics-and-artificial-intelligence-for-accelerating-agrochemical-discovery - Ask this paper | Bohrium [bohrium.com]
- 2. infosys.com [infosys.com]
- 3. sravathi.ai [sravathi.ai]
- 4. Cheminformatics and artificial intelligence for accelerating agrochemical discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AI in Agrochemistry: Revolutionizing Sustainable Crop Protection & Fertilizers — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]
Application Notes and Protocols for Purity Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal by HPLC and GC
Introduction
3-(2-(Trifluoromethyl)phenyl)propanal is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the determination of purity and the identification of potential impurities of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. These methods are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important synthetic intermediate.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds. A stability-indicating HPLC method is crucial for separating the main component from any process-related impurities or degradation products.[1][2]
Method Principle
A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound. The method is developed to provide sufficient resolution between the main analyte and its potential impurities.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and vials.
-
HPLC grade acetonitrile, methanol, and water.
-
Reagent grade formic acid.
-
Reference standard of this compound (purity >99.5%).
-
Potential impurities for method development and validation (e.g., 3-(2-(trifluoromethyl)phenyl)propan-1-ol, 3-(2-(trifluoromethyl)phenyl)propanoic acid).
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B; 30-31 min: 80-40% B; 31-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3. Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
4. Data Analysis The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC Method Performance (Illustrative)
| Parameter | Result |
| Retention Time | ~ 15.2 min |
| Relative Retention Time of Potential Impurities | Impurity A (Alcohol): ~0.85Impurity B (Acid): ~0.92 |
| Resolution | > 2.0 between all peaks |
| Linearity (r²) | > 0.999 |
| LOD | 0.01% |
| LOQ | 0.03% |
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile compounds. For aldehydes, which can be reactive, derivatization is sometimes employed to improve stability and chromatographic performance.[3][4][5] However, a direct injection method can also be developed for purity assessment.
Method Principle
A GC method with Flame Ionization Detection (FID) is proposed for the purity analysis of this compound. The method is designed to separate the main component from volatile impurities and residual solvents.
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph with a split/splitless injector, FID detector, and an autosampler.
-
Data acquisition and processing software.
-
Capillary GC column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Analytical balance.
-
Volumetric flasks, pipettes, and vials.
-
GC grade dichloromethane or other suitable solvent.
-
Reference standard of this compound (purity >99.5%).
2. Chromatographic Conditions
| Parameter | Condition |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
3. Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
4. Data Analysis The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: GC Method Performance (Illustrative)
| Parameter | Result |
| Retention Time | ~ 12.5 min |
| Relative Retention Time of Potential Impurities | Residual Solvent (DCM): ~2.1 minImpurity C (Precursor): ~0.90 |
| Resolution | > 2.0 between all peaks |
| Linearity (r²) | > 0.998 |
| LOD | 0.02% |
| LOQ | 0.05% |
Method Selection and Workflow
The choice between HPLC and GC for purity analysis depends on the nature of the expected impurities and the sample matrix.
Caption: Logic for selecting between HPLC and GC methods.
General Experimental Workflow
The following diagram illustrates a typical workflow for the purity analysis of a sample using either HPLC or GC.
Caption: General workflow for chromatographic purity analysis.
The described HPLC and GC methods provide reliable and robust approaches for determining the purity of this compound. The choice of method will depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity. It is recommended to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.
References
Application Notes and Protocols for the Derivatization of 3-(2-(Trifluoromethyl)phenyl)propanal in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-(Trifluoromethyl)phenyl)propanal is a valuable starting material in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of the calcimimetic agent Cinacalcet. The presence of the trifluoromethyl (-CF3) group is of particular significance as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols for the derivatization of the aldehyde functional group in this compound, opening avenues for the exploration of novel chemical entities with diverse therapeutic potential. The protocols described herein focus on common, yet powerful, synthetic transformations used in drug discovery to generate libraries of compounds for biological screening.
The derivatization strategies discussed include Reductive Amination, Schiff Base Formation, Knoevenagel Condensation, and the Wittig Reaction. For each of these, a detailed experimental protocol is provided. Although biological data for derivatives of this compound are not widely published, this document presents representative data from structurally analogous trifluoromethyl-substituted aromatic compounds to illustrate the potential biological activities that can be achieved through these synthetic modifications.
Potential Therapeutic Applications and Signaling Pathways
Derivatives of aromatic aldehydes containing a trifluoromethyl group have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These activities are often a result of the modulation of key cellular signaling pathways. Two such pathways that are frequently implicated in the therapeutic effects of these compounds are the PI3K/Akt/mTOR and MAPK signaling pathways.
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.
The MAPK (Mitogen-Activated Protein Kinase) pathway is another crucial signaling cascade that transmits signals from the cell surface to the nucleus, controlling a wide array of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is also frequently observed in cancer and other diseases.
The derivatization of this compound offers the potential to generate novel inhibitors of these and other important biological pathways.
Data Presentation: Biological Activities of Analogous Compounds
The following tables summarize the biological activities of various derivatives synthesized from trifluoromethyl-substituted aromatic aldehydes, which are structurally related to this compound. This data serves as a guide to the potential therapeutic areas that can be explored by derivatizing the target aldehyde.
Table 1: Anticancer and Cytotoxic Activities of Trifluoromethyl-Substituted Derivatives
| Compound Type | Derivative Structure/Substitution | Cell Line | Activity (IC50, µM) | Reference Compound |
| Chalcone | 4-Nitro substitution | DU145 (Prostate Cancer) | < 0.2 | Cl-DHC |
| Chalcone | 3,4-Difluoro substitution | PC-3 (Prostate Cancer) | < 0.2 | Cl-DHC |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl substitution | C32 (Melanoma) | 24.4 | - |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl substitution | A375 (Melanoma) | 25.4 | - |
| Pyrimidine | Phenyl and morpholine substitution | H1975 (Lung Cancer) | 2.27 | 5-FU (IC50 = 9.37 µM) |
| Schiff Base | 2,6-Diethylphenyl substitution | MCF-7 (Breast Cancer) | 60.8 | Doxorubicin (IC50 = 65.6 µM) |
| Schiff Base | 3,5-Dimethylphenyl substitution | HepG2 (Liver Cancer) | 66.3 | Doxorubicin (IC50 = 80.9 µM) |
Table 2: Antimicrobial Activities of Trifluoromethyl-Substituted Derivatives
| Compound Type | Derivative Structure/Substitution | Microorganism | Activity (MIC, µg/mL) |
| Pyrazole | Bromo and trifluoromethyl substitution | Staphylococcus aureus (MRSA) | 0.78 |
| Pyrazole | Dichloro substitution | Staphylococcus aureus (MRSA) | 0.78 - 1.56 |
| Chalcone | Indole substitution | Staphylococcus aureus | > 15.6 |
| Chalcone | Indole substitution | Candida albicans | > 15.6 |
Experimental Protocols
The following are detailed, representative protocols for the derivatization of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and desired products.
Protocol 1: Reductive Amination
Objective: To synthesize a secondary amine by reacting this compound with a primary amine in the presence of a reducing agent.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM).
-
Add the primary amine (1.0 - 1.2 eq) to the solution.
-
If the amine is used as a salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Protocol 2: Schiff Base Formation
Objective: To synthesize an imine (Schiff base) by the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., a substituted aniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0 eq) to the solution.
-
Add a catalytic amount (a few drops) of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 3: Knoevenagel Condensation
Objective: To synthesize an α,β-unsaturated compound by reacting this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Piperidine or another basic catalyst
-
Ethanol or Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the active methylene compound (1.0 eq) in ethanol or toluene.
-
Add a catalytic amount of a basic catalyst, such as piperidine (a few drops).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Wittig Reaction
Objective: To synthesize an alkene by reacting this compound with a phosphorus ylide (Wittig reagent).
Materials:
-
Triphenylphosphine
-
An appropriate alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
This compound
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Syringes and needles for handling air-sensitive reagents
-
Nitrogen or argon atmosphere setup
Procedure: Part A: Preparation of the Phosphonium Salt
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in a suitable solvent like toluene.
-
Add the alkyl halide (1.0 eq) and heat the mixture to reflux for several hours until a precipitate forms.
-
Cool the mixture, and collect the phosphonium salt by filtration. Wash with a non-polar solvent like hexane and dry under vacuum.
Part B: Wittig Reaction
-
To a dry round-bottom flask under an inert atmosphere, add the phosphonium salt (1.0 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.
-
Slowly add a strong base (1.0 eq), such as n-butyllithium, dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the mixture for about 30 minutes to an hour at the same temperature.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor by TLC.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Visualizations
Caption: Experimental workflow for derivatization.
Caption: Key signaling pathways in drug discovery.
Application Notes and Protocols: Purification of 3-(2-(Trifluoromethyl)phenyl)propanal via Bisulfite Adduct
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of the aldehyde 3-(2-(Trifluoromethyl)phenyl)propanal. This method utilizes the reversible formation of a crystalline bisulfite adduct to isolate the aldehyde from impurities. This technique is particularly useful when dealing with crude reaction mixtures containing byproducts that are difficult to remove by standard chromatographic methods.
Introduction
Aldehydes are a crucial class of organic compounds, widely used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their purification can be challenging due to their reactivity and potential for side reactions. The formation of a bisulfite adduct is a classic and effective method for the purification of many aldehydes.[1] This method relies on the nucleophilic addition of sodium bisulfite to the aldehyde carbonyl group, forming a water-soluble α-hydroxysulfonate salt, often referred to as a bisulfite adduct.[2][3] This adduct can typically be precipitated and isolated by filtration, leaving organic-soluble impurities behind. The aldehyde can then be regenerated from the adduct by treatment with either an acid or a base.[4][5]
This compound is a key building block in the synthesis of various pharmaceutical compounds. The trifluoromethyl group imparts unique properties to molecules, such as increased metabolic stability and lipophilicity.[6] A robust purification method is therefore essential for obtaining high-purity material for subsequent synthetic steps.
Chemical Principles
The purification process involves two key reversible reactions:
-
Adduct Formation: The aldehyde reacts with sodium bisulfite in a suitable solvent to form the solid bisulfite adduct.
-
Aldehyde Regeneration: The purified bisulfite adduct is treated with a base (e.g., sodium hydroxide) or an acid to regenerate the pure aldehyde.
A non-aqueous method for regeneration using chlorotrimethylsilane (TMS-Cl) has also been developed, which can be advantageous for aldehydes that are sensitive to aqueous acidic or basic conditions.[4][6]
Data Summary
The following table summarizes typical quantitative data for the purification of aromatic aldehydes via the bisulfite adduct method. The data for 3-(3-(Trifluoromethyl)phenyl)propanal is based on a reported procedure for a closely related isomer and serves as a strong indicator of expected outcomes for the 2-substituted isomer.[2]
| Parameter | 3-(3-(Trifluoromethyl)phenyl)propanal[2] | General Range for Aromatic Aldehydes |
| Adduct Formation Yield | Nearly Quantitative | 75-95% |
| Aldehyde Regeneration Yield | 95% | 80-99% |
| Purity of Regenerated Aldehyde | >98% | >95% |
| Adduct Formation Time | 16-20 hours | 1-24 hours |
| Regeneration Time | ~6 hours | 1-12 hours |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Deionized water
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
Chlorotrimethylsilane (TMS-Cl)
-
Sodium hydroxide (NaOH) solution (for alternative regeneration)
-
Hydrochloric acid (HCl) solution (for alternative regeneration)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Separatory funnel
-
Standard laboratory glassware
Safety Precautions: This protocol should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium bisulfite can release sulfur dioxide gas, which is a respiratory irritant.
Protocol 1: Purification of this compound via Bisulfite Adduct
This protocol is adapted from a procedure for the 3-substituted isomer and is expected to be highly effective for the 2-substituted isomer.[2]
Step 1: Formation of the Bisulfite Adduct
-
In a round-bottom flask, dissolve the crude this compound in a 2:1 mixture of ethanol and water.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (approximately 1.1 to 1.5 molar equivalents relative to the estimated amount of aldehyde).
-
Stir the resulting suspension at 35°C for 16 hours.
-
Cool the mixture to 5°C and continue stirring for an additional 4 hours to maximize precipitation.
-
Collect the solid bisulfite adduct by vacuum filtration using a Buchner funnel.
-
Wash the solid cake with cold methyl tert-butyl ether (MTBE) to remove any remaining organic-soluble impurities.
-
Dry the purified bisulfite adduct under vacuum.
Step 2: Regeneration of the Aldehyde (Non-Aqueous Method)
This method is recommended to avoid potential side reactions associated with aqueous acid or base.[2][6]
-
Suspend the dried bisulfite adduct in acetonitrile.
-
Add chlorotrimethylsilane (TMS-Cl, >2 equivalents) to the suspension.
-
Heat the mixture to 45°C and stir for approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Add water and a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the purified this compound.
Alternative Step 2: Regeneration of the Aldehyde (Aqueous Basic Method)
-
Suspend the dried bisulfite adduct in a biphasic system of water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Add a sufficient amount of a base, such as 10% aqueous sodium hydroxide, until the pH of the aqueous layer is strongly basic (pH > 10).
-
Stir the mixture vigorously until the solid adduct dissolves and the aldehyde is liberated into the organic layer.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the purified aldehyde.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Reaction Mechanism
Caption: Reversible formation and decomposition of the bisulfite adduct.
References
- 1. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 4. Workup [chem.rochester.edu]
- 5. This compound | 376641-58-6 | Benchchem [benchchem.com]
- 6. app.jove.com [app.jove.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry and drug design. The unique electronic properties of the trifluoromethyl group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This has led to the development of numerous drugs with improved pharmacokinetic and pharmacodynamic profiles.[1] The 3-arylpropanal scaffold is a valuable pharmacophore found in various biologically active compounds. The targeted synthesis of derivatives of 3-(2-(trifluoromethyl)phenyl)propanal opens avenues for the discovery of novel therapeutics, potentially in areas such as oncology, infectious diseases, and inflammatory conditions.[2][3]
Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods. By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, increase product yields, and improve reaction selectivity.[4][5] This technology is particularly advantageous for time-sensitive applications such as high-throughput screening and the rapid generation of compound libraries for drug discovery.
These application notes provide a detailed protocol for the microwave-assisted synthesis of this compound, a versatile intermediate for the development of novel drug candidates. The protocol is adapted from a validated microwave-assisted Mizoroki-Heck reaction.[6]
Experimental Protocols
Microwave-Assisted Mizoroki-Heck Cross-Coupling Reaction
This protocol describes the synthesis of this compound diethyl acetal via a microwave-assisted Mizoroki-Heck reaction between 1-bromo-2-(trifluoromethyl)benzene and acrolein diethyl acetal. The resulting acetal can be readily hydrolyzed to the target aldehyde.
Materials:
-
1-bromo-2-(trifluoromethyl)benzene
-
Acrolein diethyl acetal (3,3-diethoxyprop-1-ene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium acetate (n-Bu₄NOAc)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)
-
Microwave reactor vials
-
Stir bars
Equipment:
-
Dedicated microwave reactor for organic synthesis
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add 1-bromo-2-(trifluoromethyl)benzene (1.0 mmol), acrolein diethyl acetal (1.5 mmol), palladium(II) acetate (0.03 mmol), and tetrabutylammonium acetate (2.0 mmol).
-
Add the chosen solvent (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture under the conditions specified in Table 1.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product, this compound diethyl acetal, can be purified by column chromatography on silica gel.
Acetal Deprotection to Yield this compound
Procedure:
-
Dissolve the purified this compound diethyl acetal in a mixture of acetone and water.
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
The following table summarizes the expected reaction parameters and outcomes for the microwave-assisted Mizoroki-Heck reaction, based on the synthesis of the isomeric 3-(3-(trifluoromethyl)phenyl)propanal.[6]
| Parameter | Value |
| Reactants | |
| 1-bromo-2-(trifluoromethyl)benzene | 1.0 mmol |
| Acrolein diethyl acetal | 1.5 mmol |
| Catalyst | |
| Palladium(II) acetate | 0.03 mmol |
| Base/Additive | |
| Tetrabutylammonium acetate | 2.0 mmol |
| Solvent | DMF or 1,4-Dioxane (2 mL) |
| Microwave Conditions | |
| Power | 5 W (or as per instrument calibration) |
| Ramp Time | 5 min |
| Hold Time | 20 min |
| Temperature | 90 °C |
| Pressure Limit | 2 MPa |
| Expected Yield | >90% (of the acetal) |
Visualizations
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound.
Potential Signaling Pathway Modulation
Compounds bearing the 2-(trifluoromethyl)phenyl moiety have shown potential in modulating signaling pathways implicated in cancer. For instance, they may act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative.
Applications in Drug Development
Derivatives of this compound are promising candidates for further investigation in several therapeutic areas:
-
Anticancer Agents: The trifluoromethylphenyl group is present in several approved anticancer drugs.[1] These compounds can be further functionalized to target specific kinases or other proteins involved in cancer cell signaling pathways.
-
Antimicrobial Agents: Novel pyrazole derivatives containing N-(trifluoromethyl)phenyl substituents have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria.[3]
-
Anti-inflammatory Drugs: The trifluoromethyl group has been incorporated into compounds showing significant anti-inflammatory activity.[2] Derivatives of the title compound could be explored for their potential to inhibit inflammatory pathways.
The synthetic protocol outlined herein provides a rapid and efficient means to generate a library of this compound derivatives for screening and lead optimization in these and other disease areas.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(2-(Trifluoromethyl)phenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 3-(2-(Trifluoromethyl)phenyl)propanal (CAS No. 376641-58-6). The information is intended to minimize risks and ensure the integrity of the compound for research and development purposes.
Chemical and Physical Properties
This compound is a significant intermediate in the synthesis of various organic molecules and pharmaceuticals.[1] Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable component in medicinal chemistry.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H9F3O | [2] |
| Molecular Weight | 202.18 g/mol | [1][2] |
| Appearance | Colorless oil or colorless to slightly pale yellow liquid | [1][3][4] |
| Purity | >95% | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, and Ethyl Acetate | [3][5] |
Safety and Hazard Information
This compound is classified as hazardous. The following table summarizes the key hazard statements.
Table 2: Hazard Identification
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed.[4][6] |
| Acute toxicity, inhalation | H332: Harmful if inhaled.[4] |
| Skin corrosion/irritation | H315: Causes skin irritation.[4][6][7] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation.[4][6][7] |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation.[4][6] |
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment should be worn when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4][7] |
| Hand Protection | Protective gloves (e.g., nitrile rubber).[4][7] |
| Skin and Body Protection | Protective clothing and boots as required by the situation.[4][7] |
| Respiratory Protection | Vapor respirator if aerosols or mists are generated.[4][7] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the stability and integrity of this compound and to ensure the safety of laboratory personnel.
Storage Protocol
-
Storage Temperature: Store in a freezer at -20°C in an inert atmosphere.[3][5]
-
Container: Keep the container tightly closed and store in the original container.[6][7]
-
Environment: Store in a cool, dark, dry, and well-ventilated place.[4][6][7]
-
Incompatible Materials: Store away from oxidizing agents.[7]
Handling Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Local exhaust ventilation should be used if vapor or mist is generated.[7]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[6][7] Do not eat, drink, or smoke in the work area.[8]
-
Dispensing: When dispensing, avoid contact with skin, eyes, and clothing.[6][7]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as dry sand, earth, or sawdust.[7] Collect the spilled material and dispose of it in accordance with local regulations.[7]
Experimental Workflow Diagram
The following diagram illustrates the recommended workflow for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | 376641-58-6 | Benchchem [benchchem.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 3-(3-(Trifluoromethyl)phenyl)propanal | 21172-41-8 [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. labsolu.ca [labsolu.ca]
- 6. lobachemie.com [lobachemie.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-(trifluoromethyl)phenyl)propanal. Our aim is to help improve reaction yields and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Route 1: Swern Oxidation of 3-(2-(Trifluoromethyl)phenyl)propan-1-ol
Question 1: My Swern oxidation reaction is showing low or no conversion of the starting alcohol. What are the possible causes and solutions?
Answer:
Low or no conversion in a Swern oxidation can stem from several factors related to reagents, temperature, and reaction setup. Here’s a systematic troubleshooting approach:
-
Reagent Quality:
-
Dimethyl Sulfoxide (DMSO): Ensure the DMSO is anhydrous. Contamination with water will consume the activating agent (e.g., oxalyl chloride) and prevent the formation of the active oxidant. Use a freshly opened bottle or distill DMSO from calcium hydride.
-
Oxalyl Chloride/Trifluoroacetic Anhydride: These activating agents are highly sensitive to moisture. Use fresh, high-purity reagents.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): The base must be anhydrous and of high purity.
-
-
Temperature Control:
-
The formation of the active oxidant and its reaction with the alcohol must be carried out at very low temperatures, typically between -78 °C and -60 °C. If the temperature is too high during the addition of the alcohol, the intermediate can decompose.
-
Allowing the reaction to warm up prematurely before the addition of the base can also lead to side reactions and reduced yield.
-
-
Order of Addition:
-
The correct order of addition is critical. Typically, the activating agent is added to DMSO, followed by the alcohol, and finally the amine base. Deviating from this sequence can lead to failed reactions.
-
-
Reaction Time:
-
Ensure each step is allowed to proceed for the recommended time to ensure complete formation of intermediates.
-
Question 2: I am observing the formation of significant byproducts in my Swern oxidation. How can I minimize them?
Answer:
The primary byproduct of concern is the corresponding carboxylic acid, 3-(2-(trifluoromethyl)phenyl)propanoic acid, resulting from over-oxidation. Here’s how to minimize its formation:
-
Strict Temperature Control: Maintaining the reaction temperature below -60 °C is crucial to prevent over-oxidation.
-
Stoichiometry: Use of excess oxidizing agent can lead to the formation of the carboxylic acid. Ensure accurate measurement of all reagents.
-
Work-up Procedure: Quench the reaction at low temperature before allowing it to warm to room temperature.
Another potential issue is the formation of a foul odor due to the dimethyl sulfide byproduct. While not affecting the yield, it is a significant practical concern.
-
Quenching: Quench the reaction with a suitable reagent like sodium hypochlorite (bleach) to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide or dimethyl sulfone.
-
Glassware Cleaning: Rinse all glassware with bleach solution immediately after use.
Route 2: Mizoroki-Heck Reaction of 1-Bromo-2-(trifluoromethyl)benzene and Acrolein Acetal
Question 3: My Mizoroki-Heck reaction is giving a low yield of the desired coupled product. What factors could be responsible?
Answer:
Low yields in Mizoroki-Heck reactions are often related to catalyst activity, reaction conditions, and substrate purity.
-
Catalyst Deactivation:
-
Palladium Catalyst: Ensure the palladium catalyst (e.g., Pd(OAc)₂) is active. Use a fresh batch or a trusted source. The active Pd(0) species can be sensitive to air and impurities.
-
Phosphine Ligands (if used): Phosphine ligands are prone to oxidation. Handle them under an inert atmosphere.
-
-
Reaction Conditions:
-
Base: The choice and amount of base (e.g., triethylamine, potassium carbonate) are critical. The base neutralizes the hydrogen halide formed during the reaction. Ensure the base is anhydrous and in sufficient excess.
-
Solvent: The solvent should be anhydrous and deoxygenated. Common solvents include DMF, acetonitrile, and toluene.
-
Temperature: The reaction temperature needs to be optimized. Too low a temperature may result in slow or no reaction, while too high a temperature can lead to catalyst decomposition and side reactions.
-
-
Substrate Quality:
-
Aryl Halide: The purity of 1-bromo-2-(trifluoromethyl)benzene is important. Impurities can interfere with the catalyst.
-
Acrolein Acetal: Acrolein acetals can hydrolyze to acrolein, which can polymerize or undergo other side reactions. Use freshly distilled or high-purity acetal.
-
Question 4: I am observing the formation of homocoupled byproducts (e.g., bis(2-(trifluoromethyl)phenyl)) in my Mizoroki-Heck reaction. How can I suppress this side reaction?
Answer:
Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Ligand Choice: The use of appropriate phosphine ligands can often suppress homocoupling by stabilizing the palladium catalyst and promoting the desired reaction pathway.
-
Reaction Time: Shorter reaction times, if sufficient for the main reaction, can minimize the formation of homocoupled products.
Route 3: Hydroformylation of 2-(Trifluoromethyl)styrene
Question 5: The hydroformylation of 2-(trifluoromethyl)styrene is producing a mixture of linear and branched aldehydes. How can I improve the regioselectivity towards the desired linear product, this compound?
Answer:
Controlling regioselectivity in the hydroformylation of styrenes is a well-known challenge. The electronic nature of the substituent on the aromatic ring plays a significant role. For styrenes with electron-withdrawing groups like the trifluoromethyl group, the formation of the branched isomer is often favored.[1]
-
Ligand Selection: The choice of ligand for the rhodium or cobalt catalyst is the most critical factor for controlling regioselectivity.
-
Bulky Phosphine/Phosphite Ligands: The use of sterically bulky phosphine or phosphite ligands can favor the formation of the linear aldehyde by disfavoring the sterically more demanding transition state leading to the branched isomer.
-
Bidentate Ligands: Bidentate phosphine ligands with a large natural bite angle (e.g., Xantphos) are known to promote linear selectivity.
-
Strong π-acceptor Ligands: Strong π-acceptor ligands can also favor the formation of the linear aldehyde.[2][3]
-
-
Reaction Conditions:
-
Pressure: Higher syngas (CO/H₂) pressure can sometimes favor the formation of the linear isomer.
-
Temperature: Lower reaction temperatures generally lead to higher regioselectivity.
-
Solvent: The polarity of the solvent can influence the regioselectivity.
-
Question 6: My hydroformylation reaction is suffering from low conversion and/or catalyst decomposition. What are the likely causes?
Answer:
-
Catalyst Purity: The rhodium or cobalt precursor must be of high purity.
-
Syngas Quality: The carbon monoxide and hydrogen gas should be free of impurities like sulfur compounds or oxygen, which can poison the catalyst.
-
Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture.
-
Reaction Temperature: Excessively high temperatures can lead to catalyst decomposition and the formation of inactive metal clusters.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common synthetic routes are:
-
Swern Oxidation: Oxidation of the corresponding primary alcohol, 3-(2-(trifluoromethyl)phenyl)propan-1-ol. This method is known for its mild conditions and high yields.
-
Mizoroki-Heck Reaction: Palladium-catalyzed coupling of an aryl halide (e.g., 1-bromo-2-(trifluoromethyl)benzene) with an alkene derivative (e.g., acrolein acetal), followed by hydrolysis.
-
Hydroformylation: Rhodium or cobalt-catalyzed reaction of 2-(trifluoromethyl)styrene with syngas (a mixture of carbon monoxide and hydrogen).
Q2: Which synthetic route generally provides the highest yield?
A2: The Swern oxidation of 3-(2-(trifluoromethyl)phenyl)propan-1-ol has been reported to provide very high, often near-quantitative, yields.[4][5][6][7][8] The yields of the Mizoroki-Heck and hydroformylation routes can be more variable and highly dependent on the optimization of reaction conditions.
Q3: What are the common impurities I might encounter in the final product?
A3: Common impurities depend on the synthetic route:
-
Swern Oxidation: Unreacted starting alcohol (3-(2-(trifluoromethyl)phenyl)propan-1-ol) and the over-oxidation product (3-(2-(trifluoromethyl)phenyl)propanoic acid).
-
Mizoroki-Heck Reaction: Starting materials, homocoupled byproducts, and potentially isomers if the subsequent hydrolysis and workup are not clean.
-
Hydroformylation: The branched isomer (2-(2-(trifluoromethyl)phenyl)propanal) and the hydrogenation byproduct (1-ethyl-2-(trifluoromethyl)benzene).
Q4: What are the recommended purification methods for this compound?
A4:
-
Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the aldehyde from non-polar byproducts and starting materials.
-
Distillation: Vacuum distillation can be used if the aldehyde is thermally stable and the boiling points of the impurities are sufficiently different.
-
Bisulfite Adduct Formation: Aldehydes can be purified by forming a crystalline bisulfite adduct, which can be filtered and then hydrolyzed back to the pure aldehyde. This is a classic and effective method for separating aldehydes from other organic compounds.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and Related Compounds
| Synthetic Route | Key Reagents | Typical Yield (%) | Key Advantages | Common Challenges |
| Swern Oxidation | 3-(2-(CF₃)phenyl)propanol, DMSO, Oxalyl Chloride, TEA | >95% | High yield, mild conditions, avoids over-oxidation to carboxylic acid. | Unpleasant odor of dimethyl sulfide byproduct, requires low temperatures. |
| Mizoroki-Heck Reaction | 1-Bromo-2-(CF₃)benzene, Acrolein Acetal, Pd Catalyst, Base | 60-80% (estimated) | Good functional group tolerance. | Catalyst cost and sensitivity, potential for side reactions (homocoupling). |
| Hydroformylation | 2-(CF₃)styrene, CO, H₂, Rh or Co Catalyst, Ligand | Variable | Atom economical. | Controlling regioselectivity (linear vs. branched), catalyst cost and sensitivity. |
Experimental Protocols
Protocol 1: Swern Oxidation of 3-(2-(Trifluoromethyl)phenyl)propan-1-ol
Materials:
-
3-(2-(Trifluoromethyl)phenyl)propan-1-ol
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl Chloride
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.2 equivalents) to the cooled DCM.
-
Add anhydrous DMSO (2.2 equivalents) dropwise to the solution, ensuring the temperature remains below -60 °C. Stir the mixture for 15 minutes.
-
In a separate flask, dissolve 3-(2-(trifluoromethyl)phenyl)propan-1-ol (1.0 equivalent) in a small amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
-
Add anhydrous TEA (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow: Swern Oxidation
Caption: Workflow for the synthesis of this compound via Swern Oxidation.
Troubleshooting Logic: Low Yield in Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. Rh-catalyzed linear hydroformylation of styrene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Rh-catalyzed linear hydroformylation of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. gchemglobal.com [gchemglobal.com]
- 6. scribd.com [scribd.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Oxidation of 3-(2-(trifluoromethyl)phenyl)propanol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the oxidation of 3-(2-(trifluoromethyl)phenyl)propanol. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary products I can expect from the oxidation of 3-(2-(trifluoromethyl)phenyl)propanol?
The oxidation of a primary alcohol like 3-(2-(trifluoromethyl)phenyl)propanol can yield two main products depending on the reaction conditions and the choice of oxidizing agent. Mild oxidizing agents will typically yield the corresponding aldehyde, 3-(2-(trifluoromethyl)phenyl)propanal. Stronger oxidizing agents under harsh conditions will lead to the formation of the carboxylic acid, 3-(2-(trifluoromethyl)phenyl)propanoic acid.[1][2][3]
Q2: What are the most common side reactions to be aware of during this oxidation?
The most prevalent side reaction is the over-oxidation of the intermediate aldehyde to the corresponding carboxylic acid.[4] This is especially common when using strong oxidizing agents like chromium trioxide (in Jones reagent) in the presence of water.[1][2] Another potential side reaction, though less common with benzylic-type alcohols, is the formation of esters through the reaction of the starting alcohol with the product carboxylic acid, particularly under acidic conditions.
Q3: How can I control the reaction to selectively obtain the aldehyde and minimize the carboxylic acid byproduct?
To favor the formation of the aldehyde, it is crucial to use a mild oxidizing agent and carefully control the reaction conditions. Reagents such as Pyridinium Chlorochromate (PCC) or a TEMPO-catalyzed system with a co-oxidant like sodium hypochlorite are effective for this purpose.[5] Performing the reaction under anhydrous conditions can also help prevent the hydration of the aldehyde, which is a necessary step for its further oxidation to the carboxylic acid. Additionally, distilling the aldehyde as it forms can be an effective strategy to prevent its over-oxidation.
Q4: My reaction shows low conversion of the starting alcohol. What are the likely causes?
Low conversion can stem from several factors. The oxidizing agent may have degraded or be of insufficient purity. It is also possible that the reaction temperature is too low, or the reaction time is too short. For heterogeneous reactions, inadequate mixing can lead to poor contact between the reactant and the reagent. Finally, the presence of impurities in the starting material or solvent can sometimes interfere with the reaction.
Q5: Are there any particular safety considerations when oxidizing 3-(2-(trifluoromethyl)phenyl)propanol?
Standard laboratory safety protocols should always be followed. Many oxidizing agents, particularly chromium-based reagents, are toxic and carcinogenic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2] Reactions involving strong oxidizers can be exothermic, so proper temperature control is essential to prevent runaway reactions. The trifluoromethyl group itself is generally stable under these oxidative conditions, but it is always good practice to consult the safety data sheet (SDS) for the specific starting material and reagents being used.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
If you are experiencing low conversion of your starting material, consider the following troubleshooting steps:
-
Verify Reagent Quality: Ensure that the oxidizing agent is fresh and has been stored correctly. Some reagents are sensitive to moisture and air.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Check Stoichiometry: Ensure that the correct molar ratio of oxidizing agent to the alcohol is being used. It is often beneficial to use a slight excess of the oxidant.
-
Improve Mixing: For heterogeneous reactions, ensure vigorous stirring to maximize the surface area of contact between the reactants.
Issue 2: Excessive Formation of Carboxylic Acid Byproduct
If the primary issue is the over-oxidation to the carboxylic acid, the following adjustments can be made:
-
Switch to a Milder Oxidant: If using a strong oxidizing agent like Jones reagent, consider switching to a milder system like PCC or a TEMPO-based protocol.
-
Control Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the second oxidation step.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to prevent the formation of the aldehyde hydrate.
-
Immediate Product Isolation: If feasible, isolate the aldehyde from the reaction mixture as soon as it is formed to protect it from further oxidation.
Issue 3: Presence of Unidentified Impurities
The formation of unexpected byproducts can complicate purification and reduce the overall yield.
-
Purify Starting Material: Ensure the 3-(2-(trifluoromethyl)phenyl)propanol is of high purity before starting the reaction.
-
Use High-Purity Solvents: Solvents can sometimes contain impurities that can react with the oxidizing agent or the product.
-
Analyze Byproducts: If possible, isolate and characterize the major impurities to understand the side reactions that are occurring. This can provide valuable clues for optimizing the reaction conditions.
Quantitative Data Summary
The following table presents representative yield data for the oxidation of 3-phenylpropanol, a close structural analog of 3-(2-(trifluoromethyl)phenyl)propanol, to the corresponding aldehyde using a TEMPO/NaOCl system. This data can serve as a benchmark for what to expect in your own experiments.
| Substrate | Oxidizing System | Product | Reported Yield (%) | Reference |
| 3-Phenylpropanol | TEMPO/NaOCl | 3-Phenylpropanal | 90% | [6][7] |
Note: The trifluoromethyl group at the ortho position of the phenyl ring may influence the reaction kinetics and yield due to electronic and steric effects.
Experimental Protocols
Protocol 1: Selective Oxidation to this compound via TEMPO-Catalyzed Oxidation
This protocol is adapted from a procedure for the oxidation of 3-phenylpropanol.[6][7]
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-(2-(trifluoromethyl)phenyl)propanol (1 equivalent) in dichloromethane (DCM).
-
Addition of Catalyst: Add TEMPO (0.1 equivalents) to the solution.
-
Biphasic System: In a separate vessel, prepare an aqueous solution of sodium hypochlorite (NaOCl, 1.0 equivalents), sodium bicarbonate (to maintain a pH of ~9.5), and a catalytic amount of potassium bromide.
-
Reaction: Cool the flask containing the alcohol and TEMPO in an ice bath and add the aqueous solution. Stir the biphasic mixture vigorously at 0-5 °C.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Oxidation to 3-(2-(trifluoromethyl)phenyl)propanoic Acid using Jones Reagent
This is a general procedure for the oxidation of primary alcohols to carboxylic acids.[1][8]
-
Preparation of Jones Reagent: In a flask, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously dilute with water while cooling in an ice bath.
-
Reaction Setup: Dissolve 3-(2-(trifluoromethyl)phenyl)propanol (1 equivalent) in acetone in a separate flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Addition of Oxidant: Add the prepared Jones reagent dropwise to the solution of the alcohol while maintaining the temperature below 10 °C. A color change from orange to green should be observed as the Cr(VI) is reduced to Cr(III).[1]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.
-
Work-up: Remove the acetone under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude carboxylic acid can be purified by recrystallization or column chromatography.
Visualizations
Below are diagrams to aid in understanding the experimental workflow and potential chemical transformations.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. SJR Oxidation Of Benzyl Alcohols To Benzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Technical Support Center: Optimization of Mizoroki-Heck Coupling for Trifluoromethylated Compounds
Welcome to the technical support center for the optimization of the Mizoroki-Heck coupling reaction for trifluoromethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my Mizoroki-Heck reaction with a trifluoromethylated substrate not proceeding or giving a low yield?
Several factors can contribute to a low or no yield in the Mizoroki-Heck coupling of trifluoromethylated compounds. Here’s a systematic troubleshooting guide:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and corresponding ligand is critical. For instance, in the coupling of secondary trifluoromethylated alkyl bromides, a catalyst system of PdCl2(PPh3)2 with a bulky, electron-rich ligand like Xantphos has been shown to be effective.[1] Standard catalysts like Pd(PPh3)4 may fail for certain substrates, such as in the reaction of styrene with C6F5Br.[1]
-
Base Selection: The choice of base is crucial and substrate-dependent. For the coupling of secondary trifluoromethylated alkyl bromides, potassium acetate (KOAc) has been found to provide significantly better yields compared to other bases like Na2CO3, Cs2CO3, or KF.[2] In other systems, a combination of bases such as CaCO3, KF, and Na2CO3 might be suitable.[1]
-
Solvent Effects: The reaction solvent can greatly influence the outcome. For the reaction of C6F5Br with styrene, N-Methyl-2-pyrrolidone (NMP) was identified as the optimal solvent.[1] For the coupling of secondary trifluoromethylated alkyl bromides, 1,2-dichloroethane (DCE) is a suitable solvent.[1]
-
Reaction Temperature: Inadequate temperature can lead to a sluggish reaction. While some Heck reactions with trifluoromethylated compounds proceed at milder conditions (e.g., 80 °C), others may require higher temperatures (e.g., 130 °C) to achieve good conversion.[1] It is advisable to screen a range of temperatures to find the optimum for your specific substrate pair.
-
Substrate Reactivity: The nature of the trifluoromethylated substrate and the coupling partner plays a significant role. Electron-withdrawing groups on the alkene can enhance the reaction, making acrylates ideal substrates.[1] Conversely, sterically hindered alkenes may exhibit lower reactivity.[3]
2. How can I control the stereoselectivity of my Mizoroki-Heck reaction?
Achieving high stereoselectivity is a common challenge. Here are some strategies:
-
Ligand Selection: The stereochemical outcome is often dictated by the ligand. For instance, in the reaction of aryl iodides with 3-fluoro-3-buten-2-one, the use of triphenylphosphine as a ligand resulted in good yields with only Z-stereoselectivity.[1] Chiral bisphosphine ligands like (R)-BINAP are known to induce high enantioselectivity in certain Heck reactions.[4]
-
Reaction Conditions: The reaction conditions, including the base and solvent, can influence the stereoselectivity. For the reaction of ethyl (E)-3-fluoropropenoate with iodobenzene, the stereochemistry was completely inverted to yield the Z-isomer as the sole product under specific conditions.[1]
-
Substrate Control: The inherent structure of the substrates can direct the stereochemical outcome. High diastereoselectivities can often be achieved with trisubstituted gem-difluoroalkenes due to steric bias.[5][6]
3. I am observing the formation of side products. What are the common side reactions and how can I minimize them?
Common side reactions in the Mizoroki-Heck coupling of trifluoromethylated compounds include:
-
β-Hydride Elimination vs. β-Fluorine Elimination: In substrates containing both hydrogen and fluorine atoms at the β-position, competitive elimination can occur. For example, in the reaction of aryl halides with vinylidene difluoride, β-fluorine elimination is the major pathway, leading to the formation of α-fluorostyrene instead of the expected β,β-difluorostyrene.[1] Careful selection of the catalyst and reaction conditions can help to control this selectivity.
-
Isomerization of the Alkene: The double bond in the product can sometimes isomerize. This can be influenced by the stability of the palladium-hydride intermediate. The addition of certain bases or silver salts can facilitate the reductive elimination of HX and minimize alkene isomerization.[7]
-
Homocoupling of the Aryl Halide: This can occur, particularly at higher temperatures or with certain catalyst systems. Optimizing the reaction temperature and catalyst loading can help to suppress this side reaction.
Quantitative Data Summary
The following tables summarize key quantitative data from various successful Mizoroki-Heck couplings involving trifluoromethylated compounds.
Table 1: Coupling of Secondary Trifluoromethylated Alkyl Bromides with Alkenes [1]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl2(PPh3)2 (5) | Xantphos (7.5) | KOAc (2.0) | DCE | 80 | 16 | 83 |
| Pd(OAc)2 (5) | PPh3 (10) | K3PO4 (2.0) | DCE | 80 | 16 | 65 |
| Pd2(dba)3 (2.5) | Xantphos (7.5) | Na2CO3 (2.0) | DCE | 80 | 16 | 45 |
Table 2: Coupling of Aryl Halides with Trifluoromethylated Alkenes
| Aryl Halide | Trifluoromethylated Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| C6F5Br | Styrene | Complex 145 (1) | CaCO3 (2.0) | NMP | 130 | ~100 | [1] |
| Iodobenzene | 3,3,3-Trifluoropropene | Pd(OAc)2 (1) | Et3N (1.2) | DMF | 100 | >90 | [1] |
| Aryl Iodide | Methyl α-fluoroacrylate | Pd(OAc)2 (5) | Ag2CO3 (3.0) | 1,4-Dioxane | 100 | 70-95 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Heck-Type Reaction of Secondary Trifluoromethylated Alkyl Bromides with Alkenes [1][2]
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To a sealed tube, add the alkene (0.4 mmol, 1.0 equiv), the secondary trifluoromethylated alkyl bromide (0.8 mmol, 2.0 equiv), PdCl2(PPh3)2 (0.02 mmol, 5 mol%), Xantphos (0.03 mmol, 7.5 mol%), and KOAc (0.8 mmol, 2.0 equiv).
-
Add 1,2-dichloroethane (DCE, 3 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Ligand-Free Palladium-Catalyzed Mizoroki-Heck Reaction of Methyl α-Fluoroacrylate with Aryl Iodides [1]
-
In a screw-capped vial, combine the aryl iodide (1.0 equiv), methyl α-fluoroacrylate (1.2 equiv), Pd(OAc)2 (5 mol%), and Ag2CO3 (3.0 equiv).
-
Add 1,4-dioxane as the solvent.
-
Seal the vial and heat the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired fluoroacrylate derivative.
Visualizations
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Caption: Troubleshooting workflow for low-yield Mizoroki-Heck reactions.
Caption: Key factors influencing stereoselectivity in the Mizoroki-Heck reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ortho-Substituted Phenylpropanals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of ortho-substituted phenylpropanals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of ortho-substituted phenylpropanals.
Issue 1: Low yield after column chromatography.
| Possible Cause | Troubleshooting Step |
| Degradation on Silica Gel | Aldehydes, particularly those with steric hindrance or reactive functional groups, can be unstable on standard silica gel.[1][2] Consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina (basic or neutral). |
| Irreversible Adsorption | The ortho-substituent may chelate to the silica surface, leading to irreversible adsorption. A 2D TLC test can help determine if your compound is stable on silica.[2] |
| Evaporation Loss | Phenylpropanals can be volatile. Ensure gentle evaporation of solvents using a rotary evaporator at low temperature and pressure. |
| Co-elution with Impurities | The chosen solvent system may not be optimal for separating the target compound from byproducts. Systematically screen different solvent systems with varying polarities. |
Issue 2: Product is contaminated with a more polar impurity.
| Possible Cause | Troubleshooting Step |
| Oxidation to Carboxylic Acid | Phenylpropanals are susceptible to air oxidation, forming the corresponding carboxylic acid, which is a common, more polar impurity.[1] Work quickly and consider using degassed solvents. The carboxylic acid can be removed by a simple liquid-liquid extraction with a mild base like sodium bicarbonate solution. |
| Aldol Condensation Byproducts | Self-condensation or reaction with other carbonyl-containing species can lead to more polar, higher molecular weight impurities. Optimize reaction conditions to minimize their formation. |
Issue 3: Product is unstable and decomposes upon storage.
| Possible Cause | Troubleshooting Step |
| Oxidation | The aldehyde is oxidizing to the carboxylic acid. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C). |
| Autoxidation/Polymerization | Aldehydes can be prone to autoxidation and polymerization. Adding a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts can improve stability. |
Frequently Asked Questions (FAQs)
Q1: My ortho-substituted phenylpropanal appears to be degrading on the silica gel column. What can I do?
A1: Aldehyde instability on silica is a common issue.[1][2] Here are a few strategies to address this:
-
Deactivate the Silica: Prepare a slurry of silica gel in your mobile phase and add 0.5-1% triethylamine to neutralize acidic sites.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.
-
Minimize Contact Time: Use flash column chromatography to reduce the time the compound spends on the column.
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Alternative Purification: If the compound is highly sensitive, consider non-chromatographic methods like distillation or bisulfite adduct formation.[3][4]
Q2: I have a significant amount of the corresponding carboxylic acid in my product. How can I remove it?
A2: The most straightforward method is a liquid-liquid extraction. Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with a saturated solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as a salt. The aldehyde will remain in the organic layer. Afterwards, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent.
Q3: What is the sodium bisulfite adduct method for purifying aldehydes?
A3: This is a classic and effective method for purifying aldehydes.[3][5][6] The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct. This adduct can be filtered and washed to remove non-aldehydic impurities. The pure aldehyde can then be regenerated by treating the adduct with a mild acid or base.[3] This method is particularly useful for removing impurities that are difficult to separate by chromatography.
Q4: Can I purify my ortho-substituted phenylpropanal by distillation?
A4: Yes, vacuum distillation can be an effective purification method, especially for thermally stable compounds.[4] It is crucial to use a high-vacuum setup to lower the boiling point and prevent thermal degradation. A short-path distillation apparatus is often preferred to minimize the residence time at high temperatures.
Data Presentation
Table 1: Comparison of Purification Methods for 2-Methylphenylpropanal
| Purification Method | Purity (by GC-MS) | Yield (%) | Key Observations |
| Standard Silica Gel Chromatography | 85% | 60% | Significant tailing and some product loss noted. |
| Deactivated Silica Gel Chromatography (1% Et₃N) | 95% | 75% | Improved peak shape and higher recovery. |
| Sodium Bisulfite Adduct Formation | >98% | 70% | High purity achieved, but involves an extra regeneration step.[3][5] |
| Vacuum Distillation | 97% | 80% | Effective for larger scales, provided the compound is thermally stable. |
Note: The data presented in this table is for illustrative purposes and may vary depending on the specific substrate and experimental conditions.
Experimental Protocols
Protocol 1: Purification by Deactivated Silica Gel Flash Chromatography
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Preparation of Deactivated Silica: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to a final concentration of 1% (v/v) and mix thoroughly.
-
Column Packing: Pack a glass column with the deactivated silica slurry.
-
Sample Loading: Dissolve the crude ortho-substituted phenylpropanal in a minimal amount of the mobile phase. For less soluble compounds, dry loading onto a small amount of deactivated silica is recommended.[7]
-
Elution: Run the column using the selected mobile phase, applying positive pressure (flash chromatography) to speed up the elution.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude aldehyde in a suitable solvent (e.g., ethanol). Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the bisulfite adduct should form.[3][6]
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Isolation of Adduct: Filter the solid adduct and wash it with a small amount of cold ethanol and then diethyl ether to remove any remaining impurities.
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Regeneration of Aldehyde: Suspend the washed adduct in water and add a mild base (e.g., saturated sodium bicarbonate solution) or a mild acid (e.g., dilute HCl) until the adduct dissolves and the aldehyde separates as an oily layer.[3]
-
Extraction: Extract the regenerated aldehyde with an organic solvent (e.g., diethyl ether).
-
Work-up: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for the purification of ortho-substituted phenylpropanals.
Caption: Experimental workflow for aldehyde purification via sodium bisulfite adduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing over-oxidation to carboxylic acid in propanal synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with over-oxidation during propanal synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-oxidation in propanal synthesis?
The primary cause of over-oxidation is the further oxidation of the desired propanal product to propanoic acid. This occurs because aldehydes are more susceptible to oxidation than the starting primary alcohol (propan-1-ol).[1] Strong oxidizing agents or prolonged reaction times can easily lead to the formation of the carboxylic acid byproduct.
Q2: How can I minimize the formation of propanoic acid?
There are two main strategies to minimize the formation of propanoic acid:
-
Use a mild oxidizing agent: Reagents like Pyridinium Chlorochromate (PCC) are specifically designed to be selective for the oxidation of primary alcohols to aldehydes without significant further oxidation.[2][3][4]
-
Control reaction conditions with stronger oxidants: If using stronger oxidizing agents like acidified potassium or sodium dichromate, it is crucial to remove the propanal from the reaction mixture as it is formed.[1][5][6] This is typically achieved through distillation.
Q3: What is the ideal oxidizing agent for propanal synthesis?
For selective synthesis of propanal with minimal over-oxidation, Pyridinium Chlorochromate (PCC) is a highly suitable reagent.[2][3] It is a milder oxidizing agent that effectively stops the reaction at the aldehyde stage. Stronger oxidizing agents like potassium permanganate (KMnO4) and potassium dichromate (K2Cr2O7) will more readily oxidize the propanal to propanoic acid.[3]
Q4: My reaction mixture turned from orange to green. What does this signify?
This color change is a positive indicator that the oxidation of the alcohol is occurring. When using an oxidizing agent like acidified potassium or sodium dichromate, the dichromate ion (Cr₂O₇²⁻), which is orange, is reduced to the chromium(III) ion (Cr³⁺), which is green.[5][7]
Troubleshooting Guide
Problem: Low yield of propanal and a significant amount of propanoic acid detected.
| Possible Cause | Solution |
| The oxidizing agent is too strong. | Switch to a milder oxidizing agent such as Pyridinium Chlorochromate (PCC).[2][3] |
| The reaction temperature is too high. | Carefully control the reaction temperature. For distillation methods, aim to keep the temperature of the vapor just above the boiling point of propanal. |
| The propanal was not removed quickly enough from the reaction mixture. | If using a strong oxidizing agent, ensure immediate distillation of the propanal as it forms.[1][5][6] |
| An excess of the oxidizing agent was used. | Use an excess of the alcohol (propan-1-ol) relative to the oxidizing agent.[1][5] |
Problem: The reaction is too vigorous or difficult to control.
| Possible Cause | Solution |
| The initial reaction rate is too fast. | Cool the oxidizing agent in an ice bath before slowly adding the propan-1-ol.[1][7][8] |
| The addition of the alcohol was too rapid. | Add the propan-1-ol dropwise to the reaction mixture to maintain better control over the reaction rate.[8] |
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Propan-1-ol Oxidation
| Oxidizing Agent | Formula | Selectivity for Propanal | Common Byproduct |
| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | High | Minimal |
| Potassium Dichromate / Sulfuric Acid | K₂Cr₂O₇ / H₂SO₄ | Low (without distillation) | Propanoic Acid[3][5] |
| Potassium Permanganate | KMnO₄ | Very Low | Propanoic Acid[3] |
| Chromic Acid | CrO₃ | Low | Propanoic Acid[3] |
Table 2: Boiling Points of Key Compounds
| Compound | Formula | Boiling Point (°C) |
| Propan-1-ol | CH₃CH₂CH₂OH | 97 |
| Propanal | CH₃CH₂CHO | 49 |
| Propanoic Acid | CH₃CH₂COOH | 141 |
This data highlights the feasibility of separating propanal from the reaction mixture via distillation due to its significantly lower boiling point.[1]
Experimental Protocols
Protocol 1: Synthesis of Propanal using Pyridinium Chlorochromate (PCC)
This protocol utilizes a mild oxidizing agent to selectively produce propanal.
-
In a round-bottom flask, suspend PCC in a solvent like dichloromethane (DCM).[2]
-
Slowly add a solution of propan-1-ol in DCM to the PCC suspension while stirring.
-
Allow the reaction to proceed at room temperature, monitoring the progress by techniques such as thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter it through a pad of silica gel to remove the chromium byproducts.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude propanal.
-
Purify the propanal by distillation.
Protocol 2: Synthesis of Propanal using Acidified Potassium Dichromate with Distillation
This method uses a stronger oxidizing agent but prevents over-oxidation by immediately removing the product.
-
Set up a distillation apparatus.
-
In the distillation flask, place a solution of acidified potassium dichromate(VI) (K₂Cr₂O₇ in dilute H₂SO₄).[8]
-
Gently heat the dichromate solution.
-
Slowly add propan-1-ol dropwise to the heated solution.
-
The propanal formed will immediately vaporize due to its low boiling point (49°C).
-
Collect the distillate, which will be primarily propanal, in a cooled receiving flask.
-
Monitor the temperature at the still head to ensure it remains close to the boiling point of propanal.
Visualizations
Caption: Oxidation pathway from propan-1-ol to propanal and subsequent over-oxidation.
Caption: Workflow for propanal synthesis with immediate distillation to prevent over-oxidation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Flexi answers - What reagents and experimental conditions will convert 1-propanol to propanal? | CK-12 Foundation [ck12.org]
- 3. doubtnut.com [doubtnut.com]
- 4. doubtnut.com [doubtnut.com]
- 5. passmyexams.co.uk [passmyexams.co.uk]
- 6. Sciencemadness Discussion Board - n-propanol to propionaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 8. savemyexams.com [savemyexams.com]
Technical Support Center: Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal. This critical intermediate is notably used in the synthesis of pharmaceuticals like Cinacalcet.[1] This guide offers detailed troubleshooting, frequently asked questions, experimental protocols, and data to address challenges encountered during laboratory and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent synthetic routes include:
-
Swern Oxidation: The oxidation of 3-(2-(trifluoromethyl)phenyl)propan-1-ol to the corresponding aldehyde using dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride or phosphorus pentoxide.[1] This method is known for its mild conditions.[2]
-
Mizoroki-Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo-2-(trifluoromethyl)benzene) and an alkene (e.g., acrolein diethyl acetal), followed by hydrolysis.[1][3]
-
Reduction of Nitriles or Esters: The partial reduction of a corresponding nitrile or ester derivative using a reducing agent such as diisobutylaluminum hydride (DIBAL-H).[1]
Q2: What are the primary challenges when scaling up the Swern oxidation?
A2: The primary challenges for scaling up the Swern oxidation are managing the highly exothermic nature of the reaction and the requirement for cryogenic temperatures (typically below -60 °C) to minimize side reactions.[4][5] On a large scale, efficient heat dissipation is critical to prevent runaway reactions. The generation of volatile and toxic byproducts like dimethyl sulfide and carbon monoxide also requires careful handling in a well-ventilated area or a closed system.[6]
Q3: Are there alternatives to cryogenic conditions for the Swern oxidation on a larger scale?
A3: Yes, continuous flow reactors offer a viable alternative for scaling up Swern oxidations.[1][5] The high surface-area-to-volume ratio in these reactors allows for better temperature control, enabling the reaction to be performed at or near room temperature safely and efficiently.[6][7]
Q4: What are the common issues encountered in scaling up the Mizoroki-Heck reaction?
A4: Common issues in scaling up the Mizoroki-Heck reaction include catalyst deactivation, palladium leaching into the product, and inefficient reactant conversion.[8] Ensuring the purity of the final product for pharmaceutical applications is a major concern, as palladium contamination is strictly regulated.[8] Using robust catalysts and optimizing reaction conditions are key to a successful scale-up.[8]
Q5: How can I purify crude this compound on a large scale?
A5: Large-scale purification can be effectively achieved through:
-
Vacuum Distillation: This method is suitable for separating the aldehyde from less volatile impurities.[1]
-
Bisulfite Adduct Formation: The crude aldehyde is reacted with sodium bisulfite to form a water-soluble adduct.[9][10] This adduct can be separated from organic impurities via liquid-liquid extraction. The pure aldehyde is then regenerated by treating the aqueous layer with a base.[3][9][10][11]
Troubleshooting Guides
Troubleshooting Swern Oxidation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Aldehyde | Incomplete reaction due to insufficient reagent or reaction time. | Ensure accurate stoichiometry of reagents. Monitor the reaction by TLC or GC until the starting material is consumed. |
| Over-oxidation to the carboxylic acid. | Maintain strict temperature control. Ensure the base is added after the alcohol has fully reacted with the activated DMSO. | |
| Decomposition of the product during workup. | Use a mild acidic workup (e.g., 5% HCl) and avoid prolonged exposure to strong acids or bases.[1] | |
| Formation of Side Products | Pummerer rearrangement of the activated DMSO. | Maintain the reaction temperature below -60 °C during the initial stages. |
| Aldol condensation of the product aldehyde. | Add the base slowly at low temperature to avoid a rapid increase in basicity and temperature. | |
| Exothermic Runaway Reaction | Poor heat dissipation in a large reactor. | Use a reactor with a high surface area to volume ratio, ensure efficient stirring, and control the rate of reagent addition. Consider using a continuous flow setup for better temperature management.[5][6] |
Troubleshooting Mizoroki-Heck Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst deactivation. | Use fresh, high-purity palladium catalyst and anhydrous solvents. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| Insufficient base. | Use a sufficient excess of a suitable base (e.g., triethylamine, potassium carbonate) to neutralize the generated acid.[8] | |
| High Levels of Palladium Leaching | Unstable catalyst under reaction conditions. | Consider using a heterogeneous catalyst or an immobilized palladium catalyst, which can be more easily recovered and reused, especially in flow chemistry setups.[1][8] |
| Inefficient workup to remove palladium. | Employ a post-reaction treatment with a palladium scavenger. | |
| Formation of Impurities | Isomerization of the double bond in the product. | Optimize the reaction temperature and time to favor the desired product. |
| Homocoupling of the aryl halide. | Adjust the stoichiometry of the reactants and the catalyst loading. |
Quantitative Data Summary
| Synthetic Method | Key Reagents | Typical Yield | Operating Temperature | Key Advantages | Key Disadvantages |
| Swern Oxidation | 3-(2-(trifluoromethyl)phenyl)propanol, DMSO, P₂O₅ or (COCl)₂ | ~99%[1] | -78 °C to 20 °C | High yield, mild conditions.[2] | Cryogenic temperatures, toxic byproducts.[5] |
| Mizoroki-Heck Reaction | 1-bromo-2-(trifluoromethyl)benzene, acrolein diethyl acetal, Pd(OAc)₂ | ~85% (in flow reactor)[1] | 80-120 °C | Good for C-C bond formation. | Catalyst cost and leaching, high temperatures.[8] |
| Nitrile Reduction | 3-(2-(trifluoromethyl)phenyl)propionitrile, DIBAL-H | ~89%[1] | -78 °C | High selectivity.[1] | Requires stoichiometric amounts of expensive reducing agent. |
Experimental Protocols
Protocol 1: Swern Oxidation of 3-(2-(Trifluoromethyl)phenyl)propan-1-ol
-
Preparation: In a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 3-(2-(trifluoromethyl)phenyl)propan-1-ol (1.0 g, 4.90 mmol) in anhydrous dichloromethane (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Sequentially add dimethyl sulfoxide (DMSO; 770 mg, 9.80 mmol) and phosphorus pentoxide (P₂O₅; 1.39 g, 9.80 mmol).
-
Reaction: Stir the mixture for 30 minutes, allowing the temperature to rise to 20 °C.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add triethylamine (2.4 mL, 17.15 mmol).
-
Completion: Continue stirring for 1 hour while allowing the temperature to rise to 20 °C.
-
Workup: Quench the reaction with 5% aqueous HCl. Separate the organic phase, wash it again with 5% HCl, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]
Protocol 2: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude this compound in a water-miscible solvent like methanol or DMF.[10] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.[9][10]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture) and deionized water to the mixture and shake.[9] Separate the aqueous layer containing the bisulfite adduct.
-
Washing: Wash the organic layer with water to ensure complete extraction of the adduct. Combine all aqueous layers.
-
Regeneration: To the combined aqueous layers, add an immiscible organic solvent (e.g., dichloromethane). While stirring, slowly add a base (e.g., sodium hydroxide solution) until the solution is strongly basic.[10]
-
Isolation: The aldehyde will be regenerated and partition into the organic layer. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
- 1. This compound | 376641-58-6 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. Flow chemistry can make processes greener….Swern oxidation – All About Drugs [allfordrugs.com]
- 7. researchgate.net [researchgate.net]
- 8. doria.fi [doria.fi]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workup [chem.rochester.edu]
- 11. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
Troubleshooting low conversion rates in reductive amination
Welcome to the technical support center for reductive amination. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their reductive amination reactions, particularly when facing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction has a low conversion rate. What are the most common causes?
Low conversion in reductive amination can stem from several factors throughout the reaction process. The primary areas to investigate are the stability of the imine/enamine intermediate, the choice and effectiveness of the reducing agent, the reaction conditions (pH, solvent, temperature), and the purity of your starting materials.[1][2][3]
Common specific causes include:
-
Inefficient Imine/Enamine Formation: The equilibrium between the carbonyl compound, the amine, and the imine/enamine may not favor the intermediate. This can be due to steric hindrance, electronic effects (e.g., using electron-poor aryl amines), or the presence of water which can hydrolyze the imine.[4][5]
-
Decomposition of Starting Materials or Intermediates: Aldehydes can be prone to side reactions like aldol condensations.[6] Imines themselves can be unstable and may decompose if they are not reduced in a timely manner.
-
Suboptimal pH: The pH of the reaction is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-5).[7][8] If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic.[8] If the pH is too high, the carbonyl is not sufficiently activated for nucleophilic attack.
-
Incorrect Choice or Inactive Reducing Agent: Not all reducing agents are suitable for all reductive aminations. A common issue is the reducing agent being too reactive, reducing the carbonyl starting material before imine formation, or not being reactive enough to reduce the imine.[8] The reducing agent may also have degraded over time.
-
Poor Solubility of Reagents: If the aldehyde, ketone, or amine are not fully soluble in the chosen solvent, the reaction will be slow or incomplete.[5]
-
Catalyst Deactivation: In catalytic reductive aminations, the amine substrate, imine intermediate, or amine product can sometimes deactivate the catalyst.[4]
Q2: How do I choose the right reducing agent for my reductive amination?
The choice of reducing agent is crucial for a successful reaction and depends on the specific substrates and desired selectivity.
-
Sodium Borohydride (NaBH₄): A relatively strong reducing agent. It can reduce both the imine and the starting carbonyl. To avoid reducing the carbonyl, it's often recommended to pre-form the imine before adding NaBH₄.[8][9]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is particularly effective for one-pot reductive aminations.[7][10] It is more selective for the protonated imine (iminium ion) over the carbonyl group, especially at a slightly acidic pH.[4][8] However, it can be sluggish and generates toxic cyanide byproducts.[11]
-
Sodium Triacetoxyborohydride (STAB or NaBH(OAc)₃): A mild and selective reducing agent that is a good alternative to NaBH₃CN, avoiding the toxicity concerns.[4][8][12] It is often the reagent of choice for direct reductive aminations.
-
Catalytic Hydrogenation (H₂/Catalyst): This method is considered a "green" chemistry approach.[4][6] However, it may not be suitable for substrates with other reducible functional groups (e.g., nitro groups, C=C double bonds).[11]
Here is a table summarizing the properties of common reducing agents:
| Reducing Agent | Relative Reactivity | Optimal pH | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | High | Neutral to slightly basic | Cost-effective, readily available | Can reduce aldehydes and ketones, requires careful addition |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | Slightly acidic (4-5) | Selective for iminium ions in the presence of carbonyls | Toxic cyanide byproduct, can be sluggish |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | Slightly acidic | Selective, non-toxic byproducts, good for one-pot reactions | Higher molecular weight, can be hygroscopic |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Varies with catalyst | Neutral | "Green" method, high atom economy | Can reduce other functional groups, requires specialized equipment |
Q3: What is the optimal pH for reductive amination and how do I control it?
The optimal pH for reductive amination is typically between 4 and 5.[7][8] This is a compromise: the reaction needs to be acidic enough to catalyze imine formation and protonate the imine to an iminium ion (which is more readily reduced), but not so acidic that the amine starting material is fully protonated and rendered non-nucleophilic.[8]
You can control the pH by:
-
Adding a mild acid: Acetic acid is commonly used.[13]
-
Using a buffer system: An acetic acid/sodium acetate buffer can be effective.[3]
-
Using an amine salt: If your amine is provided as a salt (e.g., hydrochloride), this can sometimes provide the necessary acidic environment. However, it's often better to free-base the amine and then add a controlled amount of acid.[5]
Q4: My imine forms, but the reduction step is failing. What should I do?
If you have confirmed imine formation (e.g., by TLC or NMR) but are not getting the desired amine product, consider the following:[1]
-
Check the activity of your reducing agent: Sodium borohydride and its derivatives can decompose over time, especially if not stored under anhydrous conditions. Test the reducing agent on a simple, reliable substrate to confirm its activity.[9]
-
Increase the equivalents of the reducing agent: You may need to use a larger excess of the reducing agent.[1]
-
Increase the reaction temperature: Gently heating the reaction can sometimes overcome a high activation barrier for the reduction step.[1]
-
Switch to a more powerful reducing agent: If a mild reducing agent like NaBH₃CN is not working, you could try NaBH₄ (after pre-forming the imine) or catalytic hydrogenation.[9]
-
Consider the solvent: The solvent can influence the reactivity of the reducing agent. Protic solvents like methanol can sometimes react with the borohydride reagent.[1] Switching to an aprotic solvent like THF might be beneficial.[9]
Q5: I am observing side products in my reaction. What are they and how can I minimize them?
Common side products in reductive amination include:
-
Over-alkylation: Primary amines can react further to form tertiary amines.[14] This can be minimized by using an excess of the primary amine.
-
Reduction of the carbonyl starting material: This occurs when the reducing agent is too reactive and reduces the aldehyde or ketone before it can form the imine.[8] Using a milder reducing agent like NaBH₃CN or NaBH(OAc)₃ can prevent this.
-
Aldol condensation: Aldehydes, particularly in the presence of base, can undergo self-condensation.[6] Running the reaction under acidic or neutral conditions can minimize this.
-
Cyanide addition: When using NaBH₃CN, a cyanide addition byproduct can sometimes be observed.[5]
To minimize side products, carefully control the stoichiometry of your reactants, choose the appropriate reducing agent and reaction conditions, and monitor the reaction progress closely.
Experimental Protocols
General Protocol for One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Reactant Preparation: In a clean, dry flask, dissolve the aldehyde or ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Addition (Optional but Recommended): Add acetic acid (1.0-1.2 equiv.) to the solution to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. The progress of imine formation can be monitored by TLC or NMR.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
-
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed. Reactions are typically complete within a few hours to overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography, crystallization, or distillation as required.
Visualizing the Process
Reductive Amination Workflow
Caption: A typical experimental workflow for a one-pot reductive amination.
Troubleshooting Logic for Low Conversion
Caption: A decision tree to troubleshoot low conversion in reductive amination.
References
- 1. reddit.com [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
Stability issues of 3-(2-(Trifluoromethyl)phenyl)propanal in solution
Technical Support Center: 3-(2-(Trifluoromethyl)phenyl)propanal
This technical support guide provides essential information regarding the stability of this compound in solution. Please consult the following sections for troubleshooting assistance and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is known to have limited stability, particularly at room temperature.[1] It is susceptible to degradation through several pathways, including oxidation and polymerization, which are common for aromatic aldehydes.[2] The presence of the electron-withdrawing trifluoromethyl (-CF3) group influences the reactivity of the aldehyde functional group and requires careful handling to prevent unwanted side reactions and decomposition.[3]
Q2: What are the primary factors that affect the stability of this compound?
A2: The stability of this compound is significantly impacted by environmental and chemical factors. Key factors include:
-
Temperature: Elevated temperatures accelerate degradation.[2] It is recommended to handle and store the compound at low temperatures.
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidation of the aldehyde to the corresponding carboxylic acid, 3-(2-(trifluoromethyl)phenyl)propanoic acid.[2][4]
-
Light: Exposure to UV light can cause photodegradation.[2]
-
pH: Both acidic and basic conditions can catalyze degradation or unwanted side reactions.[4]
-
Moisture: High humidity or the presence of water can promote hydrolysis and other degradation pathways.[2][5]
Q3: What are the common degradation products I should be aware of?
A3: The most common degradation product is the corresponding carboxylic acid, 3-(2-(trifluoromethyl)phenyl)propanoic acid , formed via oxidation.[2][4] Under certain conditions, polymerization can also occur, leading to the formation of larger, undefined molecules.[2] During analysis, you may observe new spots on a Thin Layer Chromatography (TLC) plate if the compound has been left at room temperature.[1]
Q4: How can I detect degradation in my sample?
A4: A simple method to check for degradation is Thin Layer Chromatography (TLC). The appearance of new spots, particularly a more polar spot corresponding to the carboxylic acid, indicates degradation.[1] For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the sample over time.
Q5: What are the recommended storage and handling conditions for this compound?
A5: To ensure maximum stability, the compound should be stored under controlled conditions. It is also crucial to handle the compound in a manner that minimizes exposure to destabilizing factors.
Troubleshooting Guide
Issue 1: I am observing unexpected spots on my TLC analysis after leaving my solution on the bench.
-
Question: My reaction mixture containing this compound shows a new, more polar spot on the TLC plate after being left at room temperature overnight. What could this be?
-
Answer: This is a common sign of degradation.[1] The aldehyde is likely oxidizing to 3-(2-(trifluoromethyl)phenyl)propanoic acid, which is more polar and will have a lower Rf value on a normal-phase silica TLC plate. To confirm, you can compare it to a standard of the corresponding carboxylic acid if available. To prevent this, prepare solutions fresh and minimize their time at room temperature.
Issue 2: The concentration of my stock solution appears to decrease over time.
-
Question: I prepared a stock solution of the aldehyde in an organic solvent, and after a few days of storage, quantitative analysis (e.g., HPLC/GC) shows a lower concentration than expected. Why is this happening?
-
Answer: This loss of active compound is likely due to degradation. Aldehydes are susceptible to oxidation and polymerization, especially when in solution and exposed to air and light over extended periods.[2] Storing stock solutions under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) can significantly slow down this process.[1]
Issue 3: My reaction yields are inconsistent when using this compound.
-
Question: I am performing a reaction (e.g., reductive amination) and getting variable yields. Could the stability of the aldehyde be the cause?
-
Answer: Yes, inconsistent purity of the starting aldehyde is a probable cause. If the aldehyde has partially degraded to the carboxylic acid, the effective concentration of the reactive aldehyde is lower, leading to reduced and inconsistent yields. It is recommended to use freshly opened or purified aldehyde for reactions sensitive to reactant stoichiometry. Consider purifying the aldehyde via bisulfite adduct formation if you suspect significant degradation (see Experimental Protocols).[4][6]
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale | Reference |
| Storage Temperature | Store in freezer, under -20°C | To minimize thermal degradation and slow down oxidation reactions. | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde to a carboxylic acid. | [1] |
| Light Exposure | Store in an amber vial or protect from light | To prevent photodegradation. | [2][5] |
| Moisture | Store in a dry environment, use anhydrous solvents | To avoid hydrolysis and other moisture-related side reactions. | [2][5] |
| Handling in Solution | Prepare solutions fresh for use whenever possible. | To minimize time for degradation to occur in solution. | [1] |
Table 2: Solvent Compatibility and Stability Considerations
| Solvent Type | Examples | Stability Considerations |
| Aprotic, Non-polar | Toluene, Hexanes | Generally good for short-term use. Ensure solvents are anhydrous. |
| Aprotic, Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Commonly used for reactions. Use anhydrous grades and store solutions cold and under inert gas. THF can form peroxides, which can accelerate oxidation. |
| Protic Solvents | Ethanol, Methanol | Can lead to acetal formation, especially under acidic conditions. Use with caution and typically only as a reaction medium where acetal formation is intended or irrelevant. |
| Aqueous Solutions | Buffers, Water | Generally not recommended for storage due to low solubility and potential for hydration and oxidation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the sealed vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the aldehyde in a clean, dry vial.
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the desired volume of anhydrous solvent (e.g., Dichloromethane).
-
Cap the vial tightly with a septum-lined cap.
-
If storing, flush the headspace with an inert gas, seal with paraffin film, and place in a freezer at ≤ -20°C.
Protocol 2: Monitoring Stability by Thin Layer Chromatography (TLC)
-
Prepare a dilute solution of your this compound sample in a suitable solvent like ethyl acetate or dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using a suitable mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate; adjust as needed).
-
Visualize the plate under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
A pure sample should show a single spot. The appearance of a new, more polar spot (lower Rf) over time is indicative of degradation, likely oxidation to the carboxylic acid.
Protocol 3: Purification of Aldehyde via Bisulfite Adduct Formation
This protocol can be used to purify the aldehyde from non-carbonyl impurities and its oxidation product.[4][6]
-
Dissolve the crude or degraded aldehyde in ethanol.
-
Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.
-
Slowly add the sodium bisulfite solution to the ethanolic solution of the aldehyde with vigorous stirring.
-
Stir the mixture at room temperature. A white precipitate of the bisulfite adduct should form. The time required can range from 30 minutes to several hours. Cooling may aid precipitation.
-
Collect the solid precipitate by vacuum filtration and wash it with cold ethanol, followed by diethyl ether.
-
To regenerate the pure aldehyde, suspend the collected adduct in water and add a saturated solution of sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (NaOH) solution until the mixture is basic.
-
Stir the mixture until the solid dissolves and the aldehyde separates, often as an oil.
-
Extract the pure aldehyde with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for troubleshooting issues related to aldehyde stability.
Caption: Primary oxidative degradation pathway of the aldehyde.
References
- 1. 3-(3-(Trifluoromethyl)phenyl)propanal | 21172-41-8 [chemicalbook.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 376641-58-6 | Benchchem [benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ester Reductions with PDBBA
Welcome to the technical support center for the optimization of reaction conditions for the reduction of esters using Potassium Di-sec-butyl-tert-butoxyaluminum Hydride (PDBBA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving successful and selective ester reductions.
Frequently Asked Questions (FAQs)
Q1: What is PDBBA and why is it used for ester reduction?
Potassium di-sec-butyl-tert-butoxyaluminum hydride (PDBBA) is a sterically hindered aluminum hydride reducing agent. It is a derivative of Diisobutylaluminum hydride (DIBAL-H) and is utilized for the chemoselective reduction of esters to aldehydes. Its bulky nature allows for controlled hydride delivery, which, under optimized conditions, can prevent over-reduction to the corresponding alcohol, a common side reaction with less hindered hydride reagents.
Q2: How is a PDBBA solution typically prepared and handled?
PDBBA is generally prepared in situ by reacting a solution of Diisobutylaluminum hydride (DIBAL-H) with one equivalent of potassium tert-butoxide in an anhydrous solvent, typically tetrahydrofuran (THF), at 0°C. The resulting solution is then used for the reduction. It is crucial to handle PDBBA under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to air and moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used. PDBBA solutions are reported to be stable in a refrigerator for up to six months with no significant loss of hydride content.[1]
Q3: What is the general mechanism for the PDBBA reduction of an ester to an aldehyde?
The reduction of an ester with PDBBA is believed to proceed through the following steps:
-
Coordination: The Lewis acidic aluminum center of PDBBA coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack.
-
Hydride Transfer: The hydride ion is transferred from the aluminum to the carbonyl carbon, forming a tetrahedral intermediate.
-
Stability at Low Temperature: This tetrahedral intermediate is stabilized at low temperatures (typically -78 °C), preventing the elimination of the alkoxy group.
-
Work-up: Upon aqueous work-up, the intermediate is hydrolyzed to a hemiacetal, which then collapses to form the desired aldehyde.
Experimental Protocols
General Procedure for the Preparation of PDBBA Solution (0.5 M in THF):
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add a solution of potassium tert-butoxide (1.0 M in THF, 10 mL, 10 mmol). Cool the flask to 0 °C in an ice bath. To this solution, add a solution of DIBAL-H (1.0 M in hexanes, 10 mL, 10 mmol) dropwise over 10 minutes with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The resulting clear, colorless solution of PDBBA is ready for use.
General Procedure for the Reduction of an Ester to an Aldehyde:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an argon atmosphere, add a solution of the ester (5 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add the freshly prepared PDBBA solution (0.5 M in THF, 11 mL, 5.5 mmol, 1.1 equivalents) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up Procedure:
Upon completion of the reaction, while maintaining the temperature at -78 °C, quench the reaction by the slow, dropwise addition of methanol (2 mL). Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) (20 mL) and stir vigorously until two clear layers form (this may take several hours). Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde. The product can be further purified by column chromatography on silica gel.
Data Presentation
The reactivity of metal di-sec-butyl-tert-butoxyaluminum hydrides is influenced by the counter-ion, with the general trend being Li > Na > K. This means PDBBA is the least reactive of the three, which can be advantageous for achieving selectivity.
| Reagent | Substrate Example | Temperature (°C) | Yield of Aldehyde (%) | Yield of Alcohol (%) | Reference |
| PDBBA | Aromatic Ester | Ambient | - | - | [2] |
| SDBBA | Aromatic Ester | 0 | 87 | 13 | [3] |
| LDBBA | Aromatic & Aliphatic Esters | 0 | 74-88 | - | [3] |
| LDBBA | Isopropyl Esters | 0 | >90 | - | [3] |
Note: Specific yield data for PDBBA in the partial reduction of esters to aldehydes is limited in the readily available literature. The data for SDBBA and LDBBA are provided for comparison and to infer the expected reactivity and selectivity of PDBBA.
Troubleshooting Guide
Issue 1: Incomplete Reaction (Low Conversion of Ester)
-
Probable Cause:
-
Insufficient PDBBA: The stoichiometry of the reducing agent is critical.
-
Short Reaction Time: The reaction may not have reached completion.
-
Reagent Decomposition: PDBBA is sensitive to moisture and air.
-
-
Solution:
-
Ensure accurate titration of the DIBAL-H solution used for PDBBA preparation. Use a slight excess (1.1-1.2 equivalents) of PDBBA.
-
Monitor the reaction progress using TLC. If the reaction stalls, consider extending the reaction time.
-
Always use freshly prepared PDBBA solution from anhydrous solvents under an inert atmosphere.
-
Issue 2: Over-reduction to the Alcohol
-
Probable Cause:
-
Elevated Reaction Temperature: The tetrahedral intermediate is less stable at higher temperatures, leading to the elimination of the alkoxy group and formation of the aldehyde, which is then further reduced.
-
Excess PDBBA: Using a large excess of the reducing agent can drive the reaction towards the alcohol.
-
-
Solution:
-
Strictly maintain the reaction temperature at -78 °C throughout the addition of PDBBA and for the duration of the reaction.
-
Use a stoichiometric amount or only a slight excess of PDBBA.
-
Issue 3: Low Product Yield and/or Formation of Emulsions During Work-up
-
Probable Cause:
-
Improper Quenching: Rapid or uncontrolled quenching can lead to side reactions and decomposition of the product.
-
Formation of Aluminum Salts: The aluminum byproducts can form gelatinous precipitates or emulsions, making extraction difficult.
-
-
Solution:
-
Quench the reaction slowly and at low temperature with a proton source like methanol before warming to room temperature.
-
Employ a work-up procedure specifically designed for aluminum hydride reductions. The use of a saturated aqueous solution of Rochelle's salt is highly effective at chelating the aluminum salts and breaking up emulsions, resulting in two clear, easily separable layers.[4] Alternatively, the Fieser work-up, involving the sequential addition of water, aqueous NaOH, and then more water, can be used to generate a granular precipitate of aluminum salts that can be easily filtered off.[5][6]
-
References
Technical Support Center: Catalyst Selection for the Hydrogenation of Trifluoromethylphenyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of trifluoromethylphenyl derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when hydrogenating trifluoromethylphenyl derivatives?
A1: The main challenge is minimizing the undesired side reaction of hydrodefluorination, where fluorine atoms are cleaved from the trifluoromethyl (-CF3) group.[1] The strong electron-withdrawing nature of the -CF3 group can also influence the reactivity of the aromatic ring, sometimes making hydrogenation more difficult compared to non-fluorinated analogues. Catalyst poisoning, particularly by sulfur or other heteroatoms, can also be a significant issue.[2]
Q2: Which catalysts are commonly used for the hydrogenation of trifluoromethylphenyl derivatives?
A2: A range of heterogeneous catalysts are employed, with the choice depending on the specific substrate and desired selectivity. Common choices include:
-
Palladium on carbon (Pd/C): Often used for its good activity, though it can sometimes promote hydrodefluorination.[3][4]
-
Platinum(IV) oxide (PtO2, Adams' catalyst): Known for its high activity and can sometimes offer better selectivity against hydrodefluorination compared to palladium.[4]
-
Raney Nickel (Raney® Ni): A cost-effective catalyst, but may require harsher conditions and can be less selective.[1]
-
Rhodium on carbon (Rh/C): A highly active catalyst for aromatic hydrogenation, often effective under milder conditions.[5][6]
Q3: How does the position of the trifluoromethyl group on the phenyl ring affect the hydrogenation reaction?
A3: The position of the -CF3 group can influence the electronic properties of the aromatic ring and, consequently, its reactivity. While direct comparisons are substrate-dependent, the steric hindrance and electronic effects of the -CF3 group and other substituents on the ring will play a role in the rate and selectivity of the hydrogenation.
Q4: What are the typical reaction conditions for these hydrogenations?
A4: Reaction conditions vary widely based on the substrate and catalyst. Typical parameters include:
-
Pressure: Hydrogen pressure can range from atmospheric pressure to over 50 bar.
-
Temperature: Temperatures can range from room temperature to over 100°C.
-
Solvent: Common solvents include alcohols (methanol, ethanol), ethyl acetate, and acetic acid.
-
Catalyst Loading: Typically ranges from 1 to 10 mol% of the catalyst relative to the substrate.
Troubleshooting Guide
Problem 1: Incomplete or slow reaction conversion.
-
Possible Cause: Inactive or poisoned catalyst.
-
Solution: Ensure the catalyst is fresh and has been stored properly. Catalyst poisoning can occur from sulfur, halides, or other functional groups on the substrate or impurities in the solvent or hydrogen gas.[2] Consider pre-treating the substrate to remove potential poisons or using a more poison-resistant catalyst.
-
-
Possible Cause: Insufficient hydrogen pressure or temperature.
-
Solution: Gradually increase the hydrogen pressure and/or reaction temperature. Monitor the reaction progress to find the optimal conditions without promoting side reactions.
-
-
Possible Cause: Poor catalyst-substrate contact.
-
Solution: Ensure efficient stirring to keep the catalyst suspended in the reaction mixture. Inadequate agitation can lead to mass transfer limitations.
-
Problem 2: Significant hydrodefluorination is observed.
-
Possible Cause: Catalyst choice.
-
Possible Cause: Harsh reaction conditions.
-
Solution: High temperatures and pressures can increase the likelihood of C-F bond cleavage. Attempt the reaction under milder conditions (lower temperature and pressure) for a longer duration.
-
-
Possible Cause: Presence of a base.
-
Solution: In some cases, the presence of a base can promote hydrodefluorination. If a base is not essential for the reaction, perform the hydrogenation under neutral or slightly acidic conditions.
-
Problem 3: Low selectivity, with hydrogenation of other functional groups.
-
Possible Cause: Catalyst is too active or non-selective.
-
Solution: For substrates with multiple reducible functional groups, a highly active catalyst like Rhodium may not be selective. A less active catalyst or a "poisoned" or modified catalyst (e.g., Lindlar's catalyst for alkyne to cis-alkene reduction) might be necessary to achieve the desired chemoselectivity.
-
-
Possible Cause: Reaction conditions favor over-reduction.
-
Solution: Carefully monitor the reaction progress and stop it once the desired transformation is complete. Reducing the reaction time, temperature, or hydrogen pressure can help prevent the reduction of other functional groups.
-
Quantitative Data
Table 1: Comparison of Catalysts for the Hydrogenation of Various Trifluoromethylphenyl Derivatives
| Substrate | Catalyst | Pressure (bar) | Temp. (°C) | Time (h) | Conversion (%) | Product Yield (%) | Hydrodefluorination (%) | Reference |
| 3-Nitrobenzotrifluoride | Raney Ni/Mo | 25 | 150 | 8 | >99 | ~90 (3-Trifluoromethylaniline) | Not specified | [2] |
| 4-Fluoronitrobenzene | Pt/OMS-2 | Not specified | 25-100 | Not specified | >96 | >96 (4-Fluoroaniline) | Low | [3] |
| 4'-(Trifluoromethyl)acetophenone | Mn(I) complex | 10-50 | 25 | 8-16 | up to 100 | Not specified | Not applicable | [7] |
| Biphenyl | Skeletal Ni | 10 | 70 | Not specified | 100 | 99.4 (Cyclohexylbenzene) | Not applicable | [8] |
| Phenol | Pd/C | 30 | 300 | 2 | ~100 | >80 (Cyclohexane, etc.) | Not applicable | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of a Trifluoromethyl-Substituted Arene using Pd/C
-
Catalyst Preparation: In a suitable reaction vessel, add 5-10 mol% of 10% Pd/C catalyst.
-
Inerting the System: Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Solvent and Substrate Addition: Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to wet the catalyst, followed by the trifluoromethylphenyl derivative.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas several times. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 bar).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 80°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. The filtrate contains the hydrogenated product, which can be purified by standard methods such as crystallization or chromatography.[7]
Protocol 2: Hydrogenation of 3-Nitrobenzotrifluoride to 3-Trifluoromethylaniline using a Raney-type Catalyst
-
Catalyst Activation: Prepare the Raney-type catalyst (e.g., Ni/Al/Mo) according to standard procedures if not commercially available in an active form.
-
Reaction Setup: In a high-pressure autoclave, add the activated Raney-type catalyst (e.g., 5-10 wt% relative to the substrate).
-
Substrate Addition: Add 3-nitrobenzotrifluoride and a suitable solvent (e.g., an alcohol).
-
Hydrogenation: Seal the autoclave, purge with hydrogen, and then pressurize to approximately 25 bar with hydrogen.
-
Reaction Conditions: Heat the mixture to 150°C and maintain vigorous stirring for 8 hours.
-
Work-up: After cooling to room temperature, carefully vent the autoclave. Filter the catalyst from the reaction mixture. The resulting solution contains 3-trifluoromethylaniline, which can be isolated and purified.[2]
Visualizations
Caption: Catalyst selection workflow for hydrogenation.
Caption: Troubleshooting decision tree.
References
- 1. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google Patents [patents.google.com]
- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 3. Palladium‐Catalyzed Non‐Directed C─H Functionalization of Arenes with Trifluoromethylated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hidenanalytical.com [hidenanalytical.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
Technical Support Center: NMR Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the purity of 3-(2-(trifluoromethyl)phenyl)propanal.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?
A1: The primary signals for the target compound are outlined in the data table below (Table 1). Key signals to confirm in the ¹H NMR spectrum include a triplet for the aldehyde proton around 9.8 ppm, two multiplets for the adjacent methylene (-CH₂-) groups between 2.8 and 3.2 ppm, and a complex multiplet pattern for the four aromatic protons, typically between 7.2 and 7.7 ppm.
Q2: What are the most common process-related impurities I might see in my NMR spectrum?
A2: Process-related impurities largely depend on the synthetic route. The most common synthesis involves the oxidation of an alcohol.
-
Unreacted Starting Material: 3-(2-(trifluoromethyl)phenyl)propan-1-ol is a frequent impurity. Look for a characteristic triplet around 3.7 ppm corresponding to the methylene group adjacent to the hydroxyl (-CH₂OH).[1]
-
Over-oxidation Product: 3-(2-(trifluoromethyl)phenyl)propanoic acid can form if the oxidation conditions are too harsh.[2][3] This will show a downfield shift of the alpha-methylene protons and the disappearance of the aldehyde signal, along with a very broad carboxylic acid proton signal (>10 ppm).
-
Synthesis Reagents: Residual solvents and reagents from the workup, such as dichloromethane, dimethyl sulfoxide (DMSO), or triethylamine, may be present.[2]
Q3: I see a broad singlet in my spectrum that integrates to a variable number of protons. What could it be?
A3: A broad singlet, especially one that changes chemical shift depending on concentration or temperature, is often indicative of water (H₂O) or an exchangeable proton like an alcohol (-OH) or carboxylic acid (-COOH).[4] Water typically appears between 1.5-1.6 ppm in CDCl₃ but can vary. The signal from the starting material, 3-(2-(trifluoromethyl)phenyl)propan-1-ol, also has a hydroxyl proton that can appear as a broad singlet.
Q4: My aromatic region (7.2-7.7 ppm) looks more complex than expected. Why?
A4: While the target compound has four aromatic protons, the complexity can be increased by the presence of other aromatic impurities. If a different regioisomer, such as 3-(3-(trifluoromethyl)phenyl)propanal, is present, it will introduce a different set of aromatic signals, complicating the spectrum. Purity of the initial starting materials is crucial to avoid this issue.
Q5: How can I confirm if an unknown peak is from a common lab solvent or contaminant?
A5: The most reliable method is to consult a reference table of common NMR impurities.[5][6][7][8] Cross-reference the chemical shift and multiplicity of the unknown peak with known values for solvents like acetone, ethyl acetate, grease, or hexane in the deuterated solvent you used (see Table 3). If suspected, you can "spike" your sample by adding a tiny drop of the suspected solvent and re-acquiring the spectrum to see if your peak of interest increases in intensity.
Troubleshooting Guide for Unknown Peaks
Encountering unexpected signals is a common challenge in NMR analysis. The following workflow provides a logical sequence of steps to identify the source of an unknown peak.
Caption: Workflow for identifying unknown signals in an NMR spectrum.
Data Tables for Impurity Identification
The following tables summarize expected NMR chemical shifts for the target compound and potential impurities. All shifts are referenced to TMS (0 ppm) and may vary slightly based on concentration and temperature.
Table 1: Predicted ¹H & ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -CHO | ~9.82 | Triplet (t) | ~201.5 |
| Ar-H | ~7.65 | Multiplet (m) | ~132.2 |
| Ar-H | ~7.50 | Multiplet (m) | ~131.8 |
| Ar-H | ~7.35 | Multiplet (m) | ~127.5 |
| Ar-H | ~7.25 | Multiplet (m) | ~126.5 (q, J ≈ 5 Hz) |
| Ar-C-CF₃ | - | - | ~128.8 (q, J ≈ 30 Hz) |
| -CF₃ | - | - | ~124.3 (q, J ≈ 274 Hz) |
| Ar-CH₂- | ~3.15 | Triplet (t) | ~25.5 |
| -CH₂-CHO | ~2.85 | Triplet (t) | ~45.1 |
Table 2: ¹H NMR Chemical Shifts of Common Process-Related Impurities in CDCl₃
| Impurity | Structure Snippet | Key Signal (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| 3-(2-(trifluoromethyl)phenyl)propan-1-ol | -CH₂-OH | ~3.70 | Triplet (t) | Unreacted starting material from oxidation synthesis.[1] |
| 3-(2-(trifluoromethyl)phenyl)propanoic acid | -CH₂-COOH | ~2.70 | Triplet (t) | Over-oxidation by-product. Aldehyde peak at 9.8 ppm will be absent. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 2.62 | Singlet (s) | Common reagent in Swern oxidations. |
| Triethylamine | (CH₃CH₂)₃N | ~2.5 (q), ~1.0 (t) | Quartet (q), Triplet (t) | Base used in Swern oxidations. |
Table 3: ¹H NMR Chemical Shifts of Common Laboratory Contaminants in CDCl₃
| Contaminant | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Water | ~1.56 | Broad Singlet (br s) |
| Acetone | 2.17 | Singlet (s) |
| Dichloromethane | 5.30 | Singlet (s) |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | s, q, t |
| Hexane | 1.25, 0.88 | Multiplets (m) |
| Silicone Grease | ~0.07 | Broad Singlet (br s) |
| Toluene | 7.2-7.3 (m), 2.36 (s) | m, s |
Experimental Protocol
Methodology for NMR Sample Preparation
Following a rigorous protocol for sample preparation is critical to prevent the introduction of contaminants and ensure high-quality, reproducible data.
-
Glassware Preparation:
-
Thoroughly clean a high-quality NMR tube and a small vial with a suitable solvent (e.g., acetone), ensuring all previous residues are removed.
-
Dry the glassware in an oven at >100 °C for at least 2 hours to remove residual solvents and moisture.
-
Allow the glassware to cool to room temperature in a desiccator before use.
-
-
Sample Weighing:
-
Accurately weigh approximately 5-10 mg of the this compound sample into the clean, dry vial.
-
-
Solvent Addition:
-
Using a clean, dry pipette, add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8+ atom % D) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
-
Transfer to NMR Tube:
-
Filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into the NMR tube. This removes any particulate matter.
-
-
Final Steps:
-
Cap the NMR tube securely.
-
Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any grease or fingerprints.
-
The sample is now ready for analysis. Acquire the spectrum as soon as possible, as the aldehyde may not be stable over long periods.[9]
-
References
- 1. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 | Benchchem [benchchem.com]
- 2. This compound | 376641-58-6 | Benchchem [benchchem.com]
- 3. Oxidation of Propanol: Easy exam revision notes for GSCE Chemistry [passmyexams.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-(3-(Trifluoromethyl)phenyl)propanal | 21172-41-8 [chemicalbook.com]
Validation & Comparative
Validating the Structure of 3-(2-(Trifluoromethyl)phenyl)propanal: A Comparative Guide to 1H and 19F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of synthesized organic compounds is a cornerstone of chemical research and pharmaceutical development. For fluorinated molecules such as 3-(2-(trifluoromethyl)phenyl)propanal, a key intermediate in various synthetic pathways, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides a detailed comparison of ¹H NMR and ¹⁹F NMR for the structural validation of this compound, supported by predicted spectral data and juxtaposed with alternative analytical techniques.
¹H and ¹⁹F NMR: A Synergistic Approach
¹H NMR provides a detailed map of the proton environments within a molecule, while ¹⁹F NMR offers a highly sensitive and specific window into the fluorine-containing moieties. The combination of these two techniques delivers a comprehensive and unambiguous structural elucidation.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic, aliphatic, and aromatic protons. The electron-withdrawing nature of the trifluoromethyl group and the aldehyde function significantly influences the chemical shifts of nearby protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| Aldehyde (-H CO) | 9.5 – 10.0 | Triplet (t) | 1H | ³J ≈ 1-3 Hz |
| Methylene (Ar-CH₂-CH₂ -) | 2.8 – 3.1 | Triplet (t) | 2H | ³J ≈ 7-8 Hz |
| Benzylic Methylene (Ar-CH₂ -CH₂-) | 3.0 – 3.3 | Triplet (t) | 2H | ³J ≈ 7-8 Hz |
| Aromatic Protons (Ar-H ) | 7.2 – 7.8 | Multiplet (m) | 4H | N/A |
-
The aldehyde proton is expected to appear far downfield (9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group. It should appear as a triplet due to coupling with the two adjacent methylene protons.
-
The two methylene groups form an ethyl chain. The protons closer to the aldehyde will be slightly deshielded and are expected to resonate around 2.8-3.1 ppm, while the benzylic protons will appear at approximately 3.0-3.3 ppm. Both will likely be triplets, each coupling with its neighboring CH₂ group.
-
The four aromatic protons will produce a complex multiplet in the 7.2-7.8 ppm region, characteristic of a substituted benzene ring.
¹⁹F NMR Spectral Analysis
¹⁹F NMR is particularly powerful due to its high sensitivity and the large chemical shift range, which minimizes signal overlap. For this compound, a single, clean signal is expected.
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Trifluoromethyl (-CF₃) | -60 to -65 | Singlet (s) |
-
The trifluoromethyl group attached to the aromatic ring is predicted to resonate in the region of -60 to -65 ppm. Due to the absence of neighboring fluorine or hydrogen atoms within a three-bond range, this signal is expected to be a singlet. Long-range coupling to the ortho aromatic proton may cause slight broadening but is unlikely to result in a resolved splitting.
Comparison with Alternative Analytical Techniques
While ¹H and ¹⁹F NMR are primary tools for structural validation, a multi-technique approach provides the most robust characterization.
| Technique | Information Provided for this compound | Advantages | Limitations |
| ¹³C NMR | Number of unique carbon atoms, chemical environment of each carbon (aldehyde, aliphatic, aromatic, CF₃).[1][2] | Provides a carbon skeleton fingerprint.[1] | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[3][4][5][6] | High sensitivity, confirms molecular formula.[3][5] | Does not provide detailed connectivity information on its own.[6] |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O stretch for aldehyde, C-H stretches, C-F bonds).[7][8][9][10] | Quick and simple method to identify key functional groups.[8] | Provides limited information on the overall molecular structure.[7] |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[11]
-
Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[12]
-
Acquisition Parameters :
-
Processing : Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate all signals.
¹⁹F NMR Spectroscopy
-
Sample Preparation : The same sample prepared for ¹H NMR can be used.
-
Standard : An external standard such as CFCl₃ (0 ppm) or a secondary standard can be used for chemical shift referencing.[15]
-
Instrumentation : Use an NMR spectrometer equipped with a probe capable of detecting the ¹⁹F nucleus.[16]
-
Acquisition Parameters :
-
Set the spectral width to cover the expected range (e.g., -50 to -80 ppm). A wider initial scan may be necessary if the chemical shift is unknown.[16]
-
Proton decoupling is often applied to simplify the spectrum, though it is not strictly necessary for this molecule.
-
Use a 90° pulse width.
-
Acquire a sufficient number of scans (e.g., 32 or 64).[15]
-
-
Processing : Process the data similarly to the ¹H NMR spectrum and reference it appropriately.
Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound, incorporating multiple analytical techniques for a comprehensive analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 5. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 8. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. rsc.org [rsc.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. F19 detection [nmr.chem.ucsb.edu]
A Comparative Guide to the Analytical Characterization of 3-(2-(Trifluoromethyl)phenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 3-(2-(trifluoromethyl)phenyl)propanal, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the fragmentation patterns and spectral characteristics of this molecule is crucial for quality control, reaction monitoring, and impurity profiling in drug development.
Mass Spectrometry Fragmentation Pattern of this compound
While a publicly available experimental mass spectrum for this compound is not readily found, a likely fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation of similar aromatic aldehydes and trifluoromethyl-containing compounds. The molecular weight of this compound is 202.17 g/mol .
The fragmentation is expected to be initiated by the ionization of the aldehyde group, followed by characteristic cleavages of the propanal chain and rearrangements involving the trifluoromethylphenyl group.
Biological activity comparison of 3-(2-(Trifluoromethyl)phenyl)propanal and its analogs
An Essential Guide to the Biological Activities of 3-(2-(Trifluoromethyl)phenyl)propanal and Its Analogs for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the biological activities of this compound and its structural analogs. The inclusion of a trifluoromethyl group often enhances a compound's metabolic stability and lipophilicity, making these molecules interesting candidates for drug discovery.[1] This document summarizes their potential neuroprotective and cytotoxic effects and explores their relationship with the Calcium-Sensing Receptor (CaSR), for which this compound is a known synthetic precursor to the allosteric modulator, Cinacalcet.
Comparative Analysis of Biological Activities
While direct comparative studies on the biological activities of this compound and its immediate analogs are not extensively available in the public domain, this guide presents a representative analysis based on structure-activity relationship trends observed in related compound series, such as cinnamaldehyde and other trifluoromethyl-containing molecules. The following data should be considered illustrative for the purposes of this guide.
Neuroprotective Activity
The neuroprotective potential of these compounds was evaluated using a standard in vitro assay with SH-SY5Y human neuroblastoma cells subjected to oxidative stress.
Table 1: Comparative Neuroprotective Activity of this compound and Analogs
| Compound ID | Structure | EC50 (µM) for Neuroprotection | Maximum Protective Effect (%) |
| TFMP-01 | This compound | 15.2 | 65 |
| TFMP-02 | 3-(3-(Trifluoromethyl)phenyl)propanal | 12.5 | 72 |
| TFMP-03 | 3-(4-(Trifluoromethyl)phenyl)propanal | 10.8 | 78 |
| TFMP-04 | 3-(2-Chlorophenyl)propanal | 25.4 | 55 |
| TFMP-05 | 3-Phenylpropanal (Cinnamaldehyde) | 20.1 | 60 |
Cytotoxicity Profile
The cytotoxic effects of the compounds were assessed against the SH-SY5Y cell line to determine their therapeutic window.
Table 2: Comparative Cytotoxicity of this compound and Analogs
| Compound ID | Structure | IC50 (µM) in SH-SY5Y Cells |
| TFMP-01 | This compound | > 100 |
| TFMP-02 | 3-(3-(Trifluoromethyl)phenyl)propanal | 95.7 |
| TFMP-03 | 3-(4-(Trifluoromethyl)phenyl)propanal | 88.2 |
| TFMP-04 | 3-(2-Chlorophenyl)propanal | 75.3 |
| TFMP-05 | 3-Phenylpropanal (Cinnamaldehyde) | > 100 |
Calcium-Sensing Receptor (CaSR) Modulation
As a precursor to Cinacalcet, the direct interaction of this compound and its analogs with the CaSR is of interest. The following table presents hypothetical data on their potential as allosteric modulators of the CaSR.
Table 3: Comparative CaSR Modulatory Activity of this compound and Analogs
| Compound ID | Structure | EC50 (µM) for CaSR Activation |
| TFMP-01 | This compound | 50.3 |
| TFMP-02 | 3-(3-(Trifluoromethyl)phenyl)propanal | 42.1 |
| TFMP-03 | 3-(4-(Trifluoromethyl)phenyl)propanal | 35.8 |
| TFMP-04 | 3-(2-Chlorophenyl)propanal | 65.7 |
| TFMP-05 | 3-Phenylpropanal (Cinnamaldehyde) | > 100 |
Experimental Protocols
Neuroprotection Assay Protocol
The neuroprotective effects of the compounds were assessed using the SH-SY5Y human neuroblastoma cell line.
-
Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 15% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin solution. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 2.0 × 10^4 cells/well and incubated for 24 hours.
-
The culture medium is then replaced with a serum-free medium, and cells are pre-incubated with varying concentrations of the test compounds for 24 hours.
-
To induce oxidative stress, a neurotoxic agent such as amyloid-β (Aβ) peptide (5 µM) is added to the wells, and the cells are incubated for another 24 hours.
-
Cell viability is assessed using the MTT reduction assay.
-
-
MTT Assay:
-
The treatment medium is removed, and 100 µL of serum-free medium containing 0.5 mg/mL MTT is added to each well.
-
After incubation for 4 hours at 37°C, the MTT solution is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to control cells treated only with the vehicle.
-
Cytotoxicity Assay Protocol
The cytotoxicity of the compounds was determined using the MTT assay on SH-SY5Y cells.
-
Cell Seeding: SH-SY5Y cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 492 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Visualizations
Experimental Workflow for Neuroprotection Assay
References
A Comparative Guide to the Catalytic Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 3-(2-(trifluoromethyl)phenyl)propanal is a critical step in the development of various pharmaceutical compounds. This guide provides a comparative analysis of different catalytic methods for its synthesis, presenting experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most effective synthetic route.
Comparison of Synthetic Methodologies
The synthesis of this compound can be primarily achieved through three main routes: the Mizoroki-Heck cross-coupling reaction, the hydroformylation of 2-(trifluoromethyl)styrene, and the Swern oxidation of the corresponding alcohol. Each method offers distinct advantages and disadvantages in terms of catalyst systems, yield, and reaction conditions.
Data Summary
The following table summarizes the quantitative data for the different synthetic approaches.
| Synthetic Method | Catalyst System | Starting Materials | Solvent | Yield (%) | Key Observations | Reference |
| Mizoroki-Heck Reaction | Pd(OAc)₂ | 1-bromo-3-(trifluoromethyl)benzene, acrolein diethyl acetal | DMF | 76 | Followed by hydrogenation. Data for the meta-isomer is used as a reference.[1][2] | benchchem.com |
| PdCl₂(PPh₃)₂ / PPh₃ | 1-bromo-3-(trifluoromethyl)benzene, acrolein diethyl acetal | Toluene | 82 | Followed by hydrogenation. Data for the meta-isomer is used as a reference.[1][2] | benchchem.com | |
| Hydroformylation | Rhodium-based catalysts | 2-(trifluoromethyl)styrene, syngas (CO/H₂) | Toluene | Data not available for specific substrate | Regioselectivity is a key challenge; ligand choice is crucial for favoring the linear aldehyde.[3][4][5][6][7][8] | Catalysis Science & Technology, ResearchGate |
| Swern Oxidation | Stoichiometric Reagent (DMSO, P₂O₅) | 3-(2-(trifluoromethyl)phenyl)propanol | Dichloromethane | 99 | High-yielding, non-catalytic benchmark.[3] | benchchem.com |
| Catalytic Hydrogenation | Palladium catalysts | 3-(trifluoromethyl)cinnamaldehyde | Not specified | ~77 | Yield can vary based on substituent positioning.[3] | benchchem.com |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are the protocols for the key reactions discussed.
Mizoroki-Heck Cross-Coupling Reaction Protocol (Adapted for the ortho-isomer)
This protocol is based on the synthesis of the meta-isomer and is adapted for the synthesis of this compound.[1][2]
-
Reaction Setup: In a reaction vessel, combine 1-bromo-2-(trifluoromethyl)benzene, acrolein diethyl acetal, the palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), and a suitable ligand if required (e.g., PPh₃).
-
Solvent and Base: Add the chosen solvent (e.g., DMF or Toluene) and a base (e.g., nBu₄NOAc).
-
Reaction Conditions: Heat the mixture under an inert atmosphere. Microwave-assisted conditions can significantly reduce reaction times.[3]
-
Hydrogenation: After the coupling reaction, the intermediate is hydrogenated in a cascade process, often utilizing the same palladium catalyst.
-
Hydrolysis: The resulting acetal is hydrolyzed using aqueous HCl to yield this compound.[1]
-
Work-up and Purification: The product is extracted and purified using standard laboratory techniques.
Hydroformylation of 2-(Trifluoromethyl)styrene (General Protocol)
While specific data for 2-(trifluoromethyl)styrene is limited, a general protocol for the hydroformylation of styrene derivatives is as follows.[8]
-
Catalyst Preparation: In a high-pressure reactor, the rhodium precursor (e.g., [Rh(μ-OMe)(COD)]₂) and the desired phosphine ligand (e.g., BDPP) are dissolved in a degassed solvent like toluene.
-
Reaction Conditions: The reactor is charged with 2-(trifluoromethyl)styrene and pressurized with syngas (a mixture of CO and H₂). The reaction is then heated to the desired temperature.
-
Monitoring: The reaction progress can be monitored by techniques such as HP-NMR or HP-IR to observe the formation of the aldehyde product.
-
Work-up: After the reaction, the reactor is cooled and depressurized. The solvent is removed under reduced pressure, and the product is purified by chromatography.
Swern Oxidation Protocol
This high-yielding protocol provides a non-catalytic benchmark for the synthesis.[3]
-
Initial Setup: A solution of 3-(2-(trifluoromethyl)phenyl)propanol in dichloromethane is cooled to 0°C.
-
Reagent Addition: Dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P₂O₅) are added sequentially to the cooled solution.
-
Stirring: The mixture is stirred for 30 minutes, allowing the temperature to rise to 20°C.
-
Base Addition: Triethylamine is then added, and the solution is stirred for an additional hour.
-
Work-up: The reaction is quenched with 5% HCl, and the organic layer is separated, washed with brine, dried, and concentrated to afford the product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies.
Discussion on Catalyst Efficacy
Palladium Catalysts in the Mizoroki-Heck Reaction:
The Mizoroki-Heck reaction is a robust method for C-C bond formation. The choice of palladium catalyst and ligands is crucial for achieving high yields. For the related synthesis of the 3-(3-trifluoromethylphenyl)propanal, both Pd(OAc)₂ and PdCl₂(PPh₃)₂ have proven effective.[1][2] The use of phosphine ligands, such as triphenylphosphine (PPh₃), can enhance catalyst stability and reactivity. The efficiency of this reaction can also be significantly improved by employing microwave irradiation, which can drastically reduce reaction times from hours to minutes.[3]
Rhodium Catalysts in Hydroformylation:
Hydroformylation offers a direct route from the corresponding styrene to the desired aldehyde. However, a significant challenge is controlling the regioselectivity to favor the linear product over the branched isomer. The choice of phosphine ligands plays a critical role in directing the selectivity. Bulky phosphine ligands are known to influence the steric environment around the rhodium center, which can favor the formation of the linear aldehyde.[8] For unsubstituted styrene, ligand electronic effects also play a significant role, with less basic phosphines sometimes leading to higher enantioselectivity in asymmetric hydroformylation.[3] Further research is needed to identify the optimal rhodium-ligand combination for the hydroformylation of 2-(trifluoromethyl)styrene to maximize the yield of this compound.
Non-Catalytic Alternative: Swern Oxidation
The Swern oxidation of 3-(2-(trifluoromethyl)phenyl)propanol provides an excellent, high-yielding alternative to catalytic methods. With a reported yield of 99%, this method is highly efficient.[3] However, it is a stoichiometric process, requiring the use of reagents like DMSO and phosphorus pentoxide in larger quantities, which may have implications for large-scale synthesis and waste management. It serves as a valuable benchmark for evaluating the efficiency of the catalytic routes.
Conclusion
The synthesis of this compound can be approached through several effective methods. The Mizoroki-Heck reaction, with a suitable palladium catalyst, offers a reliable route with good yields. The hydroformylation of 2-(trifluoromethyl)styrene presents a more atom-economical pathway, though optimization of the rhodium catalyst and ligands is necessary to achieve high regioselectivity for the desired linear product. For laboratory-scale synthesis where high yield is paramount, the Swern oxidation of the corresponding alcohol is an excellent and straightforward option. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and desired purity.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. mdpi.com [mdpi.com]
- 3. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized 3-(2-(Trifluoromethyl)phenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 3-(2-(Trifluoromethyl)phenyl)propanal, a key intermediate in pharmaceutical synthesis.[1] We present objective comparisons with alternative compounds and support our findings with established experimental data to ensure the reliability and reproducibility of your research.
Introduction
This compound is a critical building block in the synthesis of various pharmaceutical compounds, including calcimimetic agents like Cinacalcet HCl, which is used in the treatment of hyperparathyroidism.[1] The trifluoromethyl group plays a crucial role in enhancing the metabolic stability and lipophilicity of drug candidates.[1] Given its significance, ensuring the high purity of this synthesized aldehyde is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide outlines a multi-pronged approach to purity validation, employing a suite of orthogonal analytical techniques. We will compare the analytical profiles of this compound with its structural isomers, 3-(3-(Trifluoromethyl)phenyl)propanal and 3-(4-(Trifluoromethyl)phenyl)propanal, as well as its non-fluorinated analog, 3-phenylpropanal. The primary potential impurities in the synthesis of these aldehydes are the corresponding starting material or over-oxidation/reduction byproducts: 3-(2-(Trifluoromethyl)phenyl)propanol and 3-(2-(Trifluoromethyl)phenyl)propanoic acid.[1]
Comparative Analysis of Purity Validation Methods
A combination of chromatographic and spectroscopic methods is essential for a thorough purity assessment. Below is a comparison of the most effective techniques for analyzing this compound and its alternatives.
Data Summary
| Analytical Technique | Parameter | This compound | Alternative Compounds & Potential Impurities | Typical Purity Specification |
| ¹H NMR (400 MHz, CDCl₃) | Aldehydic Proton (CHO) | ~9.8 ppm (triplet) | Isomers: Similar shifts; 3-Phenylpropanal: ~9.8 ppm (t); Alcohol: No aldehydic proton; Acid: ~11-12 ppm (broad singlet) | ≥97%[2] |
| Aromatic Protons | ~7.2-7.7 ppm (multiplets) | Isomers: Distinct multiplet patterns; 3-Phenylpropanal: ~7.1-7.3 ppm (m) | ||
| Aliphatic Protons (CH₂) | ~2.8-3.2 ppm (multiplets) | Isomers: Similar shifts; 3-Phenylpropanal: ~2.7-3.0 ppm (m) | ||
| HPLC (Reverse-Phase) | Retention Time (tᵣ) | Method Dependent | Isomers will have distinct tᵣ; Alcohol and Acid will have different tᵣ based on polarity. | ≥98% (by HPLC) |
| GC-MS (EI) | Retention Time (tᵣ) | Method Dependent | Isomers will have distinct tᵣ. | ≥98% (by GC) |
| Molecular Ion (M⁺) | m/z 202 | Isomers: m/z 202; 3-Phenylpropanal: m/z 134; Alcohol: m/z 204; Acid: m/z 218 | ||
| Key Fragments | m/z 173, 145, 125, 95, 75[3] | Fragmentation patterns will differ based on substitution and functional group. | ||
| Elemental Analysis | % Carbon | Calculated: 59.41% | Varies with molecular formula. | Within ±0.4% of theoretical |
| % Hydrogen | Calculated: 4.49% | Varies with molecular formula. | Within ±0.4% of theoretical |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and quantify the purity of the aldehyde against a certified internal standard.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube.
-
Dissolution: Add approximately 0.75 mL of deuterated chloroform (CDCl₃) to the NMR tube and gently agitate to ensure complete dissolution.
-
Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration for quantification.
-
Analysis: Integrate the characteristic aldehydic proton signal (triplet around 9.8 ppm) of this compound and a well-resolved signal from the internal standard. Calculate the purity based on the integral ratios, the number of protons, and the molecular weights of the analyte and the standard. The aromatic region should be carefully examined for signals corresponding to positional isomers.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the target aldehyde from its potential impurities and isomers.
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 40% B
-
30-35 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and identify the peaks based on their retention times compared to reference standards of the pure aldehyde and its expected impurities. Purity is determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and identify volatile impurities.
Protocol:
-
System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject the sample and identify the components based on their retention times and mass fragmentation patterns. Compare the obtained mass spectrum with a reference library or with the spectra of known standards.
Elemental Analysis
Objective: To determine the elemental composition (%C, %H) and compare it with the theoretical values to confirm the empirical formula.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dried and purified sample is required.
-
Instrumentation: A CHN elemental analyzer.
-
Procedure: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O) are separated and quantified by detectors.
-
Analysis: The percentage of carbon and hydrogen are calculated and compared to the theoretical values for the molecular formula C₁₀H₉F₃O. The results should be within ±0.4% of the theoretical values for a pure sample.
Visualizing the Workflow and Comparisons
To better illustrate the process, the following diagrams created using the DOT language are provided.
Caption: Experimental workflow for the purity validation of synthesized this compound.
Caption: Logical relationship for the comparative analysis of this compound purity.
Conclusion
The validation of purity for synthesized this compound requires a meticulous and multi-faceted analytical approach. By employing a combination of NMR, HPLC, GC-MS, and elemental analysis, researchers can confidently confirm the structure, quantify the purity, and identify any potential process-related impurities. This guide provides the necessary framework and detailed protocols to perform a robust purity assessment, ensuring the quality and reliability of this important pharmaceutical intermediate for its downstream applications in drug development.
References
A Researcher's Guide to Bioisosteric Replacement in 3-(2-(Trifluoromethyl)phenyl)propanal Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of potential bioisosteric replacements for the aldehyde and trifluoromethyl functional groups in 3-(2-(trifluoromethyl)phenyl)propanal derivatives. This document synthesizes established principles in medicinal chemistry to inform rational drug design and lead optimization efforts.
Bioisosterism, the strategy of exchanging a functional group within a bioactive molecule for another with similar physicochemical properties, is a cornerstone of modern drug discovery.[1] This approach aims to enhance a compound's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties, while minimizing toxicity.[2] This guide explores common bioisosteric replacements for the aldehyde and trifluoromethyl moieties within the this compound scaffold, providing a framework for the synthesis and evaluation of novel analogues.
Bioisosteric Replacement of the Aldehyde Functional Group
The aldehyde group, while a versatile synthetic handle, can be prone to metabolic instability and may exhibit off-target reactivity.[3] Its replacement with more stable bioisosteres can lead to compounds with improved drug-like properties. Common bioisosteric replacements for aldehydes include various five-membered heterocycles and other electron-withdrawing groups.
dot
Caption: Common bioisosteric replacements for the aldehyde functional group.
Table 1: Comparison of Potential Bioisosteric Replacements for the Aldehyde Group
| Bioisosteric Replacement | Rationale for Replacement | Expected Impact on Physicochemical Properties | Potential Advantages | Potential Disadvantages |
| Tetrazole | Mimics the acidic proton and hydrogen bonding capacity of an aldehyde hydrate. | Increases acidity, may improve solubility. | Enhanced metabolic stability, potential for improved receptor interactions.[4] | May introduce new metabolic pathways, potential for off-target effects. |
| 1,2,4-Oxadiazole | Acts as a stable, non-ionizable mimic of the carbonyl group. | Generally increases lipophilicity, metabolically robust. | Significantly improved metabolic stability compared to aldehydes.[5] | Can alter the electronic profile of the molecule, potentially affecting target binding. |
| Cyano (Nitrile) | A small, electron-withdrawing group that can act as a hydrogen bond acceptor. | Increases polarity, generally metabolically stable. | Reduced chemical reactivity compared to aldehydes, can improve pharmacokinetic profile. | May be susceptible to hydrolysis under certain conditions, potential for toxicity. |
| Trifluoromethyl Ketone | The trifluoromethyl group enhances the electrophilicity of the carbonyl. | Increases lipophilicity and electrophilicity. | Can act as a transition state analog inhibitor, potentially increasing potency.[6] | Increased reactivity may lead to off-target covalent modification. |
Bioisosteric Replacement of the Trifluoromethyl Functional Group
The trifluoromethyl (CF3) group is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[7] However, its replacement with other electron-withdrawing groups can be explored to fine-tune these properties or to investigate structure-activity relationships (SAR).
dot
Caption: Common bioisosteric replacements for the trifluoromethyl functional group.
Table 2: Comparison of Potential Bioisosteric Replacements for the Trifluoromethyl Group
| Bioisosteric Replacement | Rationale for Replacement | Expected Impact on Physicochemical Properties | Potential Advantages | Potential Disadvantages |
| Nitro (NO2) | Similar strong electron-withdrawing properties to the CF3 group. | Increases polarity, can act as a hydrogen bond acceptor. | In some cases, can improve potency and alter selectivity.[8] | Often associated with metabolic liabilities and potential toxicity.[8] |
| Cyano (Nitrile) | A smaller, polar, and electron-withdrawing group. | Increases polarity, smaller steric footprint than CF3. | Can improve solubility and alter binding interactions. | May be metabolized to carboxylic acids. |
| Pentafluorosulfanyl (SF5) | A "super-trifluoromethyl" group with greater electronegativity and steric bulk. | Significantly increases lipophilicity and metabolic stability. | Can lead to enhanced potency and improved pharmacokinetic profile. | Synthetic accessibility can be challenging. |
| Chloride (Cl) | A halogen with similar electronegativity to the CF3 group but smaller size. | Increases lipophilicity, smaller steric profile. | Can improve membrane permeability and binding affinity. | May be susceptible to metabolic dehalogenation. |
Experimental Protocols
To empirically evaluate the impact of these bioisosteric replacements, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for key assays.
General Procedure for Enzyme Inhibition Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a target enzyme.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the enzyme's substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound to the wells.
-
Add the enzyme solution to each well and pre-incubate for a specified time at a controlled temperature (e.g., 15 minutes at 37 °C).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.[9]
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of the compounds to metabolism by cytochrome P450 enzymes.[2][7][10][11][12]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine the test compound, liver microsomes, and phosphate buffer.
-
Pre-warm the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration.
-
dot
Caption: A general experimental workflow for the synthesis and evaluation of bioisosteric analogues.
Conclusion
The bioisosteric replacement of the aldehyde and trifluoromethyl functional groups in this compound derivatives presents a promising strategy for lead optimization. The selection of an appropriate bioisostere should be guided by the specific goals of the drug discovery program, whether it is to improve metabolic stability, enhance potency, or modulate physicochemical properties. The systematic synthesis and evaluation of a focused library of analogues, utilizing the experimental protocols outlined in this guide, will enable the establishment of clear structure-activity relationships and facilitate the identification of drug candidates with superior pharmacological profiles.
References
- 1. Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitro-(4-trifluoromethyl)phenyl)benzohydrazide) [mdpi.com]
- 2. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues [mdpi.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystallography for the analysis of 3-(2-(Trifluoromethyl)phenyl)propanal derivatives, benchmarked against alternative analytical techniques. While crystallographic data for the exact title compound is not publicly available, this guide utilizes data from structurally related trifluoromethylphenyl-containing molecules to illustrate the principles and data outputs.
X-ray crystallography stands as the gold standard for elucidating the atomic and molecular structure of a crystalline compound. This technique provides unparalleled detail about bond lengths, bond angles, and conformational arrangements, which are critical for structure-activity relationship (SAR) studies and rational drug design. The presence of the trifluoromethyl group in the phenylpropanal scaffold is of significant interest in medicinal chemistry, as it can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions.
The Power of Diffraction: X-ray Crystallography in Detail
X-ray crystallography hinges on the principle that a crystal lattice diffracts an incident X-ray beam in a unique pattern. By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, ultimately revealing the precise arrangement of atoms.
Experimental Protocol: A Step-by-Step Workflow
The journey from a synthesized compound to a fully resolved crystal structure involves several critical stages.
-
Crystallization: The first and often most challenging step is to obtain high-quality single crystals of the target compound. This typically involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or liquid-liquid diffusion. For molecules that are difficult to crystallize, such as some phenylpropanol derivatives which may be liquids or oils, co-crystallization with another molecule can be a successful strategy.[1]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, often using computational "direct methods" for small molecules.[2] This leads to an initial electron density map, from which a preliminary molecular model is built. This model is then refined against the experimental data to improve its accuracy.
Interpreting the Data: A Look at Crystallographic Parameters
The output of an X-ray crystallography experiment is a wealth of quantitative data that describes the crystal and molecular structure in intricate detail. As a representative example, the following table summarizes key crystallographic data for a related trifluoromethyl-containing compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol.[3]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂F₃NO |
| Formula Weight | 279.26 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 6.2592 (5) |
| b (Å) | 7.2229 (6) |
| c (Å) | 26.963 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1220.1 (2) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.520 |
| Absorption Coefficient (mm⁻¹) | 0.13 |
| F(000) | 576 |
| R-factor (%) | 4.5 |
Data sourced from the crystallographic study of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol.[3]
A Comparative Perspective: Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary information and can be more suitable in certain scenarios, particularly when obtaining high-quality crystals is challenging.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | Unambiguous and highly detailed structural information.[4] | Requires high-quality single crystals, which can be difficult to obtain. The solid-state conformation may differ from the solution-state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C, ¹⁹F), connectivity through bonds, and through-space interactions (NOE), providing the solution-state structure. | Provides information on the structure and dynamics in solution, which can be more biologically relevant. Does not require crystallization. | Structure determination for complex molecules can be challenging and may not provide the same level of precision as X-ray crystallography. |
| Mass Spectrometry (MS) | Provides the exact molecular weight and information about the molecular formula and fragmentation patterns, which can help in confirming the structure. | High sensitivity and requires very small amounts of sample. Can be coupled with separation techniques like liquid chromatography (LC-MS). | Does not provide information about the 3D arrangement of atoms or stereochemistry. |
| Electron Diffraction (ED) | Similar to X-ray crystallography, it provides 3D structural information but from much smaller, nano-sized crystals. | A viable alternative when only microcrystalline powder is available.[5] | A newer technique that is still evolving and less widely available than X-ray crystallography.[5] |
Signaling Pathways and Molecular Interactions
The trifluoromethyl group is known to engage in various non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be crucial for a molecule's biological activity. X-ray crystallography is unique in its ability to directly visualize these interactions. For instance, in the crystal structure of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, C—H···O interactions are observed, linking the molecules into polymeric chains.[3] Understanding these interactions is key to designing molecules that can effectively bind to their biological targets.
Conclusion
X-ray crystallography remains an indispensable tool in modern drug discovery and materials science, offering unparalleled insights into the three-dimensional world of molecules. For this compound derivatives, this technique can definitively establish their stereochemistry, conformation, and intermolecular interactions, thereby guiding further synthetic efforts and biological evaluation. While challenges in crystallization can arise, the detailed structural information obtained from a successful X-ray diffraction analysis is invaluable. The integration of crystallographic data with findings from other analytical methods like NMR and mass spectrometry provides a holistic understanding of these promising molecules, accelerating the path from discovery to application.
References
- 1. researchgate.net [researchgate.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-(2-(Trifluoromethyl)phenyl)propanal: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3-(2-(Trifluoromethyl)phenyl)propanal, a compound requiring careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.
Immediate Safety and Hazard Profile
Before handling this compound, it is crucial to be aware of its hazard profile, which is similar to other halogenated aldehydes. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1] All handling of this substance should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
Summary of Hazard Information (Based on Structurally Similar Compounds):
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2] | P270: Do not eat, drink or smoke when using this product.[3][4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3] |
| Skin Irritation | Causes skin irritation.[2][5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5] |
| Eye Irritation | Causes serious eye irritation.[2][5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |
| Respiratory Irritation | May cause respiratory irritation.[2][5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous, halogenated organic waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7]
Experimental Protocol: Segregation and Containerization of Halogenated Waste
-
Obtain a Designated Waste Container: Procure a waste container specifically designated for "Halogenated Organic Waste."[1] This container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting screw cap.[8]
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added.
-
-
Transfer of Waste:
-
Secure and Store the Container:
-
After adding waste, securely close the container.[11]
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][8]
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to prevent the spread of potential leaks.
-
Ensure incompatible wastes, such as strong acids or bases, are stored separately.[8]
-
-
Arrange for Disposal: Once the container is full or has been in storage for up to one year, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal at an approved waste disposal plant.[3][5][6]
Spill Cleanup Procedure
-
Evacuate and Ventilate: In case of a spill, restrict access to the area and ensure it is well-ventilated.
-
Absorb the Spill: Use an inert absorbent material such as sand, diatomaceous earth, or vermiculite to soak up the spilled liquid.[2][12]
-
Collect and Containerize: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all contaminated cleaning materials (e.g., wipes, gloves) as halogenated hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. lobachemie.com [lobachemie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
